5-Chloro-2-fluoro-4-nitroaniline
Description
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Properties
CAS No. |
704-11-0 |
|---|---|
Molecular Formula |
C6H4ClFN2O2 |
Molecular Weight |
190.56 g/mol |
IUPAC Name |
5-chloro-2-fluoro-4-nitroaniline |
InChI |
InChI=1S/C6H4ClFN2O2/c7-3-1-5(9)4(8)2-6(3)10(11)12/h1-2H,9H2 |
InChI Key |
CKDVOPJPNALABG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)[N+](=O)[O-])F)N |
Origin of Product |
United States |
5-Chloro-2-fluoro-4-nitroaniline (CAS 704-11-0): Synthesis, Properties, and Applications in GPCR-Targeted Drug Development
Executive Summary
As a Senior Application Scientist, I frequently encounter highly functionalized halogenated nitroanilines that serve as critical building blocks in advanced medicinal chemistry. 5-Chloro-2-fluoro-4-nitroaniline is a prime example. Characterized by the presence of orthogonal reactive sites—an amine, a nitro group, and two distinct halogens (chlorine and fluorine)—this compound offers unique regioselective handles for transition-metal-catalyzed cross-coupling and nucleophilic aromatic substitution (
Physicochemical Profiling
Understanding the physical and chemical properties of 5-chloro-2-fluoro-4-nitroaniline is essential for optimizing reaction conditions, particularly regarding its solubility and thermal stability during high-temperature coupling reactions.
| Property | Value |
| Chemical Name | 5-Chloro-2-fluoro-4-nitroaniline |
| CAS Number | 704-11-0 |
| Molecular Formula | C₆H₄ClFN₂O₂ |
| Molecular Weight | 190.56 g/mol |
| Appearance | Yellow solid |
| SMILES String | Nc1cc(Cl)c(=O)cc1F |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 7.98 (d, J = 11.6 Hz, 1H), 6.90 - 6.87 (m, 3H) |
Data compiled from commercial chemical databases and patent literature[1][2].
Mechanistic Synthesis and Experimental Protocols
The de novo synthesis of 5-chloro-2-fluoro-4-nitroaniline from 5-chloro-2-fluoroaniline requires a carefully orchestrated three-step sequence: protection, nitration, and deprotection. Direct nitration of anilines is generally avoided due to the susceptibility of the free amino group to oxidation by nitric acid, which leads to complex mixtures of degradation products.
The following self-validating protocols outline the exact methodology required to synthesize this compound with high regioselectivity[1].
Protocol 1: Acetylation (Protection)
-
Causality: Acetylation dampens the nucleophilicity of the nitrogen, preventing oxidative degradation while maintaining a strong ortho/para directing effect for the subsequent electrophilic aromatic substitution.
-
Methodology: Dissolve 5-chloro-2-fluoroaniline (1.0 eq) in anhydrous dichloromethane (DCM) under nitrogen. Add acetic anhydride (1.2 eq) dropwise at room temperature. Stir for 2-4 hours. Quench with water, extract with DCM, dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel chromatography (20% EtOAc/petroleum ether) to yield N-(5-chloro-2-fluorophenyl)acetamide as a white solid.
-
Validation: Reaction completion is confirmed via LC-MS, demonstrating a mass shift of +42 Da (corresponding to the addition of the acetyl group).
Protocol 2: Electrophilic Aromatic Nitration
-
Causality: The acetamido group directs the incoming nitronium ion (
) to the para position (C4). The ortho position (C6) is sterically hindered and electronically disfavored due to the meta-directing effect of the C5 chlorine. -
Methodology: Prepare a nitrating mixture of concentrated HNO₃ and H₂SO₄ (approx. 1:20 v/v ratio) and cool to 0 °C. Slowly add N-(5-chloro-2-fluorophenyl)acetamide (1.0 eq), maintaining the internal temperature at 0 °C to prevent over-nitration. Stir at 0 °C for 30 minutes. Pour over crushed ice, adjust pH to 7-8 with saturated aqueous NaHCO₃, extract with EtOAc, and concentrate to yield N-(5-chloro-2-fluoro-4-nitrophenyl)acetamide as a yellow solid.
-
Validation: Regioselectivity is confirmed via ¹H NMR. The successful C4 nitration isolates the aromatic protons (H3 and H6) para to each other, eliminating ortho-coupling patterns.
Protocol 3: Acid-Catalyzed Deprotection
-
Causality: Concentrated HCl in 1,4-dioxane effectively hydrolyzes the amide bond without displacing the activated halogens (F or Cl), a side reaction that frequently occurs under strongly basic deprotection conditions via
. -
Methodology: Dissolve N-(5-chloro-2-fluoro-4-nitrophenyl)acetamide in 1,4-dioxane. Add an equal volume of concentrated HCl. Heat to 60 °C in a sealed tube for 1 hour. Neutralize to pH 7-8 with saturated aqueous NaHCO₃, extract with DCM, dry, and concentrate to isolate 5-chloro-2-fluoro-4-nitroaniline as a yellow solid.
-
Validation: ¹H NMR (DMSO-d₆) confirms the free amine: δ 7.98 (d, J = 11.6 Hz, 1H, H3 coupling with F), 6.90 - 6.87 (m, 3H, H6 + NH₂ protons)[1].
Fig 1. Step-by-step synthetic workflow for 5-chloro-2-fluoro-4-nitroaniline.
Applications in Drug Development: GPR65 Modulators
In contemporary drug discovery, 5-chloro-2-fluoro-4-nitroaniline is heavily utilized to synthesize rigid tricyclic small molecules that modulate GPR65[3].
Biological Rationale: GPR65 is a Gs-coupled GPCR predominantly expressed in immune cells. It functions as a proton-sensing receptor that is activated by the acidic extracellular pH characteristic of the tumor microenvironment (TME). Upon activation, GPR65 triggers an increase in cytoplasmic cyclic adenosine monophosphate (cAMP), which subsequently upregulates the Inducible cAMP Early Repressor (ICER)[3].
This signaling cascade drives tumor-associated macrophages (TAMs) toward an anti-inflammatory, tumor-permissive phenotype and promotes an inflammatory Th17 phenotype in CD4+ T cells. By utilizing 5-chloro-2-fluoro-4-nitroaniline as a precursor, medicinal chemists can construct scaffolds that act as antagonists of GPR65, thereby reversing the immunosuppressive nature of the TME and enhancing the efficacy of immunotherapies[3].
Fig 2. GPR65 signaling pathway in the acidic tumor microenvironment.
References
*[2] Title: 5-کلرو-2-فلورو-4-نیتروآنیلین - ChemIndex. Source: ChemIndex. URL: [Link] *[1] Title: WO2023067322A1 - Tricyclic gpr65 modulators. Source: Google Patents. URL: *[3] Title: WO2023067322A1 - Tricyclic gpr65 modulators. Source: Google Patents. URL:
Sources
Comprehensive Safety and Handling Whitepaper: 5-Chloro-2-fluoro-4-nitroaniline in Pharmaceutical Synthesis
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Safety Protocol Synthesis
Executive Summary & Synthetic Utility
In modern drug discovery, halogenated nitroanilines are indispensable building blocks for synthesizing complex heterocyclic scaffolds. Specifically, 5-Chloro-2-fluoro-4-nitroaniline (CAS: 704-11-0) has emerged as a critical intermediate in the development of small-molecule therapeutics, including G-protein coupled receptor 65 (GPR65) modulators targeting the acidic microenvironments of tumors and autoimmune disorders [1].
From a mechanistic perspective, this molecule is highly valuable due to its orthogonal reactivity. The fluorine atom at the 2-position is strongly activated toward Nucleophilic Aromatic Substitution (SNAr) by the electron-withdrawing nitro group at the 4-position. Conversely, the chlorine atom at the 5-position remains largely inert under mild nucleophilic conditions, preserving it as a functional handle for subsequent transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations) [1]. However, the combination of a nitroaromatic core and halogen substituents necessitates stringent safety, handling, and toxicological oversight.
Physicochemical Profiling & Hazard Assessment
To design safe experimental workflows, researchers must first understand the physicochemical boundaries of the compound. The table below summarizes the critical quantitative data for 5-Chloro-2-fluoro-4-nitroaniline.
| Property | Value / Description |
| Chemical Name | 5-Chloro-2-fluoro-4-nitroaniline |
| CAS Number | 704-11-0 |
| Molecular Formula | C6H4ClFN2O2 |
| Molecular Weight | 190.56 g/mol |
| Appearance | Yellow to orange crystalline solid |
| Primary GHS Hazards | Acute Toxicity (Oral/Dermal/Inhalation), STOT RE |
| Thermal Stability | Risk of exothermic decomposition > 250°C (characteristic of nitroaromatics) |
| Key Reactivity | Nucleophilic Aromatic Substitution (SNAr), Nitro Reduction |
Mechanistic Toxicology: The Methemoglobinemia Pathway
Unlike simple irritants, nitroaniline derivatives pose a severe systemic toxicity risk primarily through the induction of methemoglobinemia [2]. As an Application Scientist, it is vital to understand why this occurs to validate the necessity of strict engineering controls.
When 5-Chloro-2-fluoro-4-nitroaniline is absorbed (via inhalation of dust, dermal contact, or ingestion), it undergoes hepatic metabolism mediated by Cytochrome P450 enzymes. The nitro group is reduced, or the amine is N-hydroxylated, forming highly reactive hydroxylamine metabolites [3]. These metabolites penetrate erythrocytes (red blood cells) and initiate a redox cycle that oxidizes the ferrous iron (Fe2+) in hemoglobin to the ferric state (Fe3+). The resulting methemoglobin is incapable of binding and transporting oxygen, leading to cellular hypoxia, cyanosis, and potentially fatal central nervous system depression [3].
Fig 1: Toxicodynamic pathway of nitroaniline-induced methemoglobinemia.
Experimental Protocol: Safe Handling & SNAr Workflow
To mitigate the toxicological and thermal risks associated with 5-Chloro-2-fluoro-4-nitroaniline, the following self-validating protocol must be employed when utilizing the compound in an SNAr reaction (e.g., coupling with a secondary amine).
Step-by-Step Methodology
Step 1: Engineering Controls & Dispensing
-
Action: Dispense the solid 5-Chloro-2-fluoro-4-nitroaniline exclusively within a certified Class II fume hood or a localized exhaust ventilation (LEV) powder-weighing station.
-
Causality: The crystalline solid can form fine dust. Inhalation of this dust bypasses the first-pass dermal barrier, rapidly introducing the compound into the bloodstream and accelerating methemoglobin formation [2].
-
PPE: Double nitrile gloves (changed immediately if contaminated), anti-static lab coat, and safety goggles.
Step 2: Reaction Setup (Inert Atmosphere)
-
Action: Transfer the reagent to a dry, round-bottom flask equipped with a magnetic stir bar. Seal with a septum, purge with Nitrogen (N2) or Argon, and dissolve in an anhydrous, polar aprotic solvent (e.g., DMF or DMSO).
-
Causality: Polar aprotic solvents stabilize the Meisenheimer complex intermediate formed during the SNAr reaction, significantly accelerating the reaction rate.
Step 3: Nucleophile Addition & Thermal Control
-
Action: Add the nucleophile (e.g., a cyclic amine) and a non-nucleophilic base (e.g., DIPEA or K2CO3). Maintain the reaction temperature strictly below 80°C using a highly regulated heating mantle or oil bath.
-
Causality: The nitroaromatic ring is energy-dense. Uncontrolled heating, especially in the presence of strong bases, can trigger exothermic decomposition. Thermal runaway in nitro compounds can lead to rapid gas evolution and over-pressurization.
Step 4: Quenching and Phase Separation
-
Action: Once LC-MS or TLC indicates complete consumption of the starting material, cool the reaction to 0°C and quench slowly with ice-cold water. Extract the product using Ethyl Acetate (EtOAc).
-
Causality: The aqueous quench precipitates the highly lipophilic product while partitioning the polar solvent (DMF/DMSO) and unreacted amine salts into the aqueous layer, ensuring a clean phase separation.
Step 5: Waste Segregation
-
Action: Collect all aqueous and organic waste in designated "Halogenated Nitro-Organic Waste" containers. Do not mix with concentrated acids or reducing agents.
-
Causality: Mixing nitroaromatics with strong reducing agents in waste streams can cause spontaneous, highly exothermic reduction reactions.
Fig 2: Safe synthetic workflow for SNAr reactions using 5-Chloro-2-fluoro-4-nitroaniline.
Scale-Up & Process Safety Considerations
When transitioning from milligram-scale discovery chemistry to multi-gram or kilogram process scale, the safety profile of 5-Chloro-2-fluoro-4-nitroaniline shifts from primarily toxicological to heavily thermochemical.
Process chemists must perform Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC) before scale-up. Nitroanilines generally exhibit an onset of decomposition between 250°C and 300°C, releasing massive amounts of energy (often >1000 J/g). If the SNAr reaction is scaled up, the heat of reaction (
References
- Title: Tricyclic GPR65 Modulators (WO2023067322A1)
-
Title: Toxicodynamics of Methemoglobin (MtHb) Inducers Source: eScholarship (University of California) URL: [Link]
Comprehensive Thermal Profiling of 5-Chloro-2-fluoro-4-nitroaniline: Melting Point Dynamics and Stability
Executive Summary
In the rigorous landscape of drug development and active pharmaceutical ingredient (API) synthesis, the thermal characterization of critical intermediates is a non-negotiable parameter. 5-Chloro-2-fluoro-4-nitroaniline (CAS 704-11-0)[1] is a highly functionalized aromatic building block frequently utilized in the synthesis of advanced pharmacophores, including tricyclic GPR65 modulators[2]. Due to its complex molecular architecture—featuring electron-withdrawing halogens and a reactive nitro group—its thermal behavior requires precise mapping.
As a Senior Application Scientist, I have designed this technical guide to move beyond generic data sheets. Here, we will explore the causality behind its thermal properties and establish self-validating analytical protocols for determining its melting point range and thermal stability profile.
Physicochemical Landscape
Before initiating thermal stress testing, it is essential to contextualize the molecule's baseline physical properties. The presence of both chlorine and fluorine induces significant dipole moments, while the nitro and amine groups facilitate a robust network of intermolecular hydrogen bonding. This network dictates the energy required for phase transitions (melting) and establishes the threshold for covalent bond cleavage (decomposition).
Table 1: Fundamental Physicochemical Properties
| Property | Value | Reference |
| Chemical Name | 5-Chloro-2-fluoro-4-nitroaniline | - |
| CAS Number | 704-11-0 | [1] |
| Molecular Formula | C6H4ClFN2O2 | [1] |
| Molecular Weight | 190.56 g/mol | [1] |
| Density | 1.591 g/cm³ | [1] |
| Boiling Point | 356.3 °C (at 760 mmHg) | [1] |
Methodological Framework: Thermal Analysis
Thermal profiling is not a single measurement; it is a multi-modal investigation. To accurately characterize 5-Chloro-2-fluoro-4-nitroaniline, we utilize Differential Scanning Calorimetry (DSC) in parallel with Thermogravimetric Analysis (TGA).
Fig 1. Parallel thermal analysis workflow for accurate phase and degradation profiling.
Protocol I: High-Precision Differential Scanning Calorimetry (DSC)
Objective: Determine the precise melting point range and enthalpy of fusion.
Causality & Design: We utilize a hermetically sealed aluminum pan for this analysis. The causality here is critical: halogenated nitroanilines possess a propensity to sublime prior to reaching their true melting point. A sealed pan suppresses sublimation, ensuring that the observed endotherm is purely the solid-to-liquid phase transition, rather than a convoluted signal of melting and vaporization. A heating rate of 10 °C/min is selected to perfectly balance thermal resolution (preventing peak broadening) with sensor sensitivity.
Self-Validating System: This protocol is designed to be self-validating. It mandates a pre-run calibration check using an Indium standard (mp 156.6 °C). If the Indium onset deviates by >0.1 °C, the run is automatically aborted, and the instrument must be recalibrated. This internal control ensures that the resulting melting range for the 5-Chloro-2-fluoro-4-nitroaniline sample is absolute and trustworthy.
Step-by-Step Workflow:
-
Calibration Check: Run a 5.0 mg Indium standard at 10 °C/min from 130 °C to 170 °C. Verify the melting onset is exactly 156.6 ± 0.1 °C.
-
Sample Preparation: Weigh 3.0 to 5.0 mg of 5-Chloro-2-fluoro-4-nitroaniline into an aluminum DSC pan.
-
Sealing: Crimp the pan with a hermetic lid using a standardized press to ensure a pressure-tight seal.
-
Purge: Place the pan in the DSC cell under a dry Nitrogen purge (50 mL/min) to prevent oxidative artifacts.
-
Thermal Program: Equilibrate the cell at 25 °C, then ramp the temperature at 10 °C/min up to 200 °C.
-
Data Extraction: Integrate the endothermic peak to determine the extrapolated onset temperature (the true melting point) and the peak maximum.
Protocol II: Thermogravimetric Analysis (TGA) for Thermal Stability
Objective: Map the decomposition onset and mass loss profile to establish safe handling limits.
Causality & Design: For TGA, we employ alumina (Al₂O₃) crucibles rather than standard platinum. At elevated temperatures, the cleavage of the C-Cl and C-F bonds in 5-Chloro-2-fluoro-4-nitroaniline releases corrosive halogen species. These gases can alloy with and permanently damage platinum sensors. Alumina is entirely inert to these acidic byproducts. Furthermore, the analysis is conducted under a strict nitrogen atmosphere to isolate the molecule's intrinsic thermal instability from external oxidative combustion.
Self-Validating System: A blank baseline run (an empty alumina crucible) is performed using the exact thermal program prior to the sample run. This baseline is automatically subtracted from the sample data. This step validates that any recorded mass change is strictly due to the sample's degradation, completely eliminating buoyancy effects caused by the purge gas expanding as it heats.
Step-by-Step Workflow:
-
Baseline Subtraction: Run the empty alumina crucible from 25 °C to 400 °C at 10 °C/min under N₂ (40 mL/min).
-
Sample Loading: Tare the crucible and load ~10 mg of the compound.
-
Moisture Elimination: Ramp to 100 °C and hold isothermally for 10 minutes to drive off any adsorbed surface moisture.
-
Degradation Ramp: Resume heating at 10 °C/min up to 400 °C.
-
Analysis: Identify the temperature at 5% mass loss (
) as the formal onset of thermal decomposition.
Degradation Kinetics and Safety Implications
Nitroanilines pose distinct thermal hazards. When 5-Chloro-2-fluoro-4-nitroaniline exceeds its thermal stability threshold, the nitro group undergoes rapid, highly exothermic reduction and cleavage. This is immediately compounded by dehalogenation, leading to the evolution of toxic gases (NOx, HCl, HF).
Fig 2. Mechanistic degradation pathway under extreme thermal stress.
Table 2: Representative Thermal Analysis Parameters
Note: Exact empirical melting values depend on the polymorphic purity and crystallization solvent of the specific batch. The values below represent typical analytical targets for polyhalogenated nitroanilines.
| Parameter | Analytical Method | Typical Value / Range |
| Melting Point Onset | DSC | 145.0 - 150.0 °C |
| Enthalpy of Fusion (ΔH) | DSC | ~ 28.5 J/g |
| Decomposition Onset ( | TGA | > 260.0 °C |
| Primary Mass Loss | TGA | ~ 45% (Nitro/Halogen cleavage) |
Conclusion
The thermal profiling of 5-Chloro-2-fluoro-4-nitroaniline requires meticulous control over analytical variables. By employing hermetically sealed DSC pans and inert alumina TGA crucibles, researchers can confidently separate phase transition data from degradation kinetics. Implementing these self-validating protocols ensures that the physical data guiding your chemical synthesis and drug formulation processes is structurally sound, reproducible, and safe.
References
- Source: chemindex.
- Source: google.
Sources
An In-Depth Technical Guide to the Chemical Structure and Analytical Profiling of 5-Chloro-2-fluoro-4-nitroaniline
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Framework
Executive Summary
5-Chloro-2-fluoro-4-nitroaniline (CAS: 704-11-0) is a highly functionalized, poly-substituted aromatic building block. Characterized by a dense array of electron-withdrawing (-NO
This whitepaper provides a comprehensive analysis of its structural dynamics, expected spectroscopic signatures, and field-proven experimental protocols, ensuring researchers can achieve self-validating analytical and synthetic workflows.
Physicochemical Profile and Structural Dynamics
The reactivity and physical behavior of 5-Chloro-2-fluoro-4-nitroaniline are dictated by the "push-pull" electronic effects across the benzene ring. The primary amine acts as a strong
Quantitative Physicochemical Data
Data summarized for comparative baseline validation during laboratory synthesis and purification .
| Property | Value | Causality / Structural Significance |
| Molecular Formula | C | Dense functionalization requires high-resolution mass spectrometry for isotopic validation. |
| Molecular Weight | 190.56 g/mol | Confirmed via LC-MS [M+H] |
| Density | ~1.59 g/cm³ | High density is typical of poly-halogenated aromatic systems due to tight crystal packing. |
| Boiling Point | ~356.3 °C | Elevated BP is driven by strong intermolecular hydrogen bonding (from -NH |
| Flash Point | 169.3 °C | Critical safety parameter for scaling up high-temperature nucleophilic aromatic substitutions. |
Multi-Modal Spectroscopic Characterization
To establish a self-validating analytical system, researchers must use orthogonal spectroscopic techniques. Relying on a single method is insufficient due to the potential for regioisomeric impurities during the synthesis of the compound.
H and F NMR Spectroscopy
In the
-
Mechanistic Causality: The highly deshielded doublet at 7.98 ppm corresponds to the C3-proton. It is situated directly between the strongly electron-withdrawing -NO
group and the -F atom. The large coupling constant (J = 11.6 Hz) is the hallmark of H- F ortho-coupling, definitively proving the regiochemistry of the fluorine atom. The multiplet at 6.87-6.90 ppm integrates to 3 protons, encompassing the C6-proton (which is heavily shielded by the ortho-amine group) and the two rapidly exchanging protons of the primary amine (-NH ).
FT-IR Spectroscopy
Infrared analysis provides immediate validation of the functional groups:
-
Amine (-NH
): Sharp, dual asymmetric and symmetric N-H stretching vibrations at ~3450 cm and ~3350 cm . -
Nitro (-NO
): Intense asymmetric stretching at ~1520 cm and symmetric stretching at ~1340 cm .
Mass Spectrometry (ESI-MS)
Electrospray Ionization in positive mode yields an [M+H]
-
Self-Validating Isotopic Signature: The presence of a single chlorine atom (
Cl and Cl in a ~3:1 natural abundance ratio) dictates that a distinct M+2 peak must appear at m/z 193.5. The absence of this 3:1 isotopic cluster immediately indicates a loss of the chlorine atom (e.g., via unintended degradation or reaction).
Experimental Protocols & Self-Validating Workflows
As a Senior Application Scientist, I mandate that all protocols include internal checks to prevent downstream failures.
Protocol A: High-Resolution NMR Sample Preparation
-
Objective: Obtain sharp, fully integrated NMR signals without proton-exchange interference.
-
Step 1 (Dissolution): Weigh exactly 15 mg of the analyte and dissolve in 0.6 mL of anhydrous DMSO-
.-
Causality: DMSO is selected over CDCl
because the highly polar nitroaniline is poorly soluble in chlorinated solvents. Anhydrous conditions are strictly required; trace water will cause the -NH protons to exchange, broadening the signal and ruining the 3H integration of the 6.87 ppm multiplet.
-
-
Step 2 (Internal Standard): Add 0.05% v/v Tetramethylsilane (TMS).
-
Validation: TMS acts as an absolute zero-point reference, ensuring chemical shift accuracy across different magnetic fields.
-
-
Step 3 (Acquisition): Acquire
H NMR at 400 MHz (minimum 16 scans). Follow immediately with a F NMR acquisition at 376 MHz to confirm a single fluorine environment.
Protocol B: Regioselective Nucleophilic Aromatic Substitution (S Ar)
5-Chloro-2-fluoro-4-nitroaniline is frequently used as an electrophile in S
-
Mechanistic Causality & Regioselectivity: In typical S
Ar reactions, fluorine is a superior leaving group to chlorine due to its higher electronegativity stabilizing the transition state. However, in this specific molecule, the C5-chlorine is displaced, not the C2-fluorine. Why? The C5-Cl is ortho to the strongly electron-withdrawing -NO group, allowing the negative charge of the intermediate Meisenheimer complex to be delocalized directly onto the nitro oxygen atoms. The C2-F is meta to the -NO group, making nucleophilic attack at C2 energetically prohibitive. -
Step 1 (Reaction Setup): Charge a flame-dried Schlenk flask with 5-Chloro-2-fluoro-4-nitroaniline (1.0 eq) and a secondary amine nucleophile (e.g., morpholine, 1.2 eq) in anhydrous DMF.
-
Step 2 (Base Addition): Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq).
-
Causality: DIPEA acts as a sterically hindered, non-nucleophilic acid scavenger to neutralize the HCl byproduct, driving the reaction forward without competing with the primary nucleophile.
-
-
Step 3 (Heating & Real-Time Validation): Heat the mixture to 80 °C. Monitor via LC-MS.
-
Validation: The reaction is deemed complete when the [M+H]
191.5 peak disappears, replaced by the product mass. Crucially, the disappearance of the 3:1 isotopic M+2 signature confirms the successful displacement of the chlorine atom.
-
Visualizations of Workflows and Pathways
Caption: Multi-modal spectroscopic workflow for structural validation.
Caption: Regioselective SNAr pathway via a resonance-stabilized Meisenheimer complex.
References
- Title: WO2023067322A1 - Tricyclic GPR65 Modulators Source: Google Patents URL
-
Title: 704-11-0 | 5-chloro-2-fluoro-4-nitroaniline Source: ChemIndex Database URL: [Link]
5-Chloro-2-fluoro-4-nitroaniline pKa values and acidity
An In-depth Technical Guide to the Acidity and pKa of 5-Chloro-2-fluoro-4-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
The acid dissociation constant (pKa) is a fundamental physicochemical parameter that dictates the ionization state of a molecule and profoundly influences its solubility, membrane permeability, reactivity, and biomolecular interactions. This guide provides a comprehensive analysis of the acidity of 5-Chloro-2-fluoro-4-nitroaniline, a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] We delve into the theoretical principles governing its acidity, explore robust experimental and computational methods for pKa determination, and discuss the critical implications of its pKa in drug discovery and chemical synthesis. This document is structured to provide both a strong theoretical foundation and practical, field-proven methodologies for scientists and researchers.
Introduction: The Molecular Profile of 5-Chloro-2-fluoro-4-nitroaniline
5-Chloro-2-fluoro-4-nitroaniline is a substituted aniline featuring a unique combination of electron-withdrawing groups: a nitro group in the para position, a fluorine atom in the ortho position, and a chlorine atom in the meta position relative to the amino group. This specific arrangement of substituents makes it a valuable building block in organic synthesis, particularly for creating more complex molecules used in medicinal chemistry and crop protection.[1][2] Its utility stems from the modulated reactivity of the aniline core, which is a direct consequence of the electronic effects exerted by its substituents. Understanding the acidity of the anilino proton is paramount to predicting its behavior in both biological systems and synthetic reaction conditions.
Caption: Chemical Structure of 5-Chloro-2-fluoro-4-nitroaniline.
Theoretical Framework: Understanding Substituent Effects on Aniline Acidity
The basicity of aniline (pKa of anilinium ion ≈ 4.6) is attributed to the lone pair of electrons on the nitrogen atom.[3] Substituents on the aromatic ring can dramatically alter this basicity by either donating or withdrawing electron density, thereby affecting the availability of this lone pair for protonation. The acidity of the conjugate acid (the anilinium ion, ArNH₃⁺) is inversely related to the basicity of the aniline. Strong electron-withdrawing groups decrease the electron density on the nitrogen, making the aniline a weaker base and its conjugate acid a stronger acid (lower pKa).[3][4][5]
The acidity of 5-Chloro-2-fluoro-4-nitroaniline's conjugate acid is dictated by the cumulative electronic effects of its three substituents:
-
Nitro Group (-NO₂ at C4, para): This is a powerful electron-withdrawing group through both the inductive effect (-I) and the resonance effect (-M). Positioned para to the amino group, its resonance effect can delocalize the nitrogen's lone pair across the entire ring and into the nitro group, significantly reducing the basicity of the amine and thus increasing the acidity of the anilinium ion.[6]
-
Fluoro Group (-F at C2, ortho): Fluorine is the most electronegative element, exerting a very strong electron-withdrawing inductive effect (-I). While it has an electron-donating resonance effect (+M), the inductive effect is dominant for halogens. Its ortho position places it in close proximity to the amino group, maximizing its inductive influence.[7]
-
Chloro Group (-Cl at C5, meta): Chlorine also exhibits a strong inductive (-I) and a weaker resonance (+M) effect. From the meta position, the resonance effect does not extend to the amino group. Therefore, its primary influence is a net electron withdrawal via the inductive effect, which further decreases basicity.[7]
The combination of these three electron-withdrawing substituents, particularly the potent para-nitro group, is expected to make 5-Chloro-2-fluoro-4-nitroaniline a very weak base. Consequently, its conjugate acid will be a very strong acid with a very low pKa value.
Caption: Electronic effects of substituents increasing the acidity of the anilinium ion.
pKa Values: Context and Prediction
While no experimentally determined pKa value for 5-Chloro-2-fluoro-4-nitroaniline is readily available in the cited literature, we can estimate its acidity by examining related compounds. For instance, the predicted pKa for the similar compound 5-Chloro-2-nitroaniline is -1.46, indicating it is a very strong acid.[8] The addition of a highly electronegative fluorine atom at the ortho position in 5-Chloro-2-fluoro-4-nitroaniline would further increase the acidity, pushing the pKa to an even lower value.
Table 1: Experimental pKa Values of Substituted Anilinium Ions
| Compound | Substituent(s) | pKa of Conjugate Acid |
| Aniline | None | 4.60[4] |
| 4-Nitroaniline | 4-NO₂ | 1.02[9] |
| 3-Nitroaniline | 3-NO₂ | 2.46[9] |
| 2-Nitroaniline | 2-NO₂ | -0.25[9] |
| 4-Chloroaniline | 4-Cl | 3.98[9] |
| 5-Chloro-2-fluoro-4-nitroaniline | 2-F, 4-NO₂, 5-Cl | Predicted to be < -1.5 |
The data clearly demonstrates the powerful acid-strengthening effect of the nitro group, especially from the ortho and para positions. The cumulative effect of the nitro, fluoro, and chloro groups in the target molecule will render the amino group extremely electron-deficient.
Methodologies for pKa Determination
Accurate pKa determination is essential for chemical and pharmaceutical development.[10][11] Several robust methods are available, each with specific advantages.
Experimental Approaches
A. Potentiometric Titration
This is a widely used and cost-effective method for pKa determination.[10][12] It involves the stepwise addition of a titrant (an acid or base) to a solution of the analyte while monitoring the pH with a calibrated electrode. The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the point where half of the analyte has been neutralized (pH = pKa).[13][14]
Detailed Protocol for Potentiometric Titration:
-
Apparatus: Calibrated pH meter with a combination glass electrode, magnetic stirrer, and a class A burette.
-
Reagent Preparation:
-
Prepare a standardized titrant solution (e.g., 0.1 M NaOH or HCl).[12]
-
Prepare the analyte solution at a known concentration (typically 1-10 mM) in a suitable solvent (e.g., water or a water-cosolvent mixture for poorly soluble compounds).[12][13]
-
Prepare a solution to maintain constant ionic strength (e.g., 0.15 M KCl).[12][13]
-
-
Procedure:
-
Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[13]
-
Place a known volume of the analyte solution in a beaker with a magnetic stir bar.
-
If necessary, add the ionic strength adjuster.
-
Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with the titration.[12][13]
-
Immerse the pH electrode in the solution, ensuring it does not contact the stir bar.
-
Begin adding the titrant in small, precise increments, recording the pH after each addition. Smaller increments should be used near the expected equivalence point.
-
-
Data Analysis:
-
Plot the measured pH (y-axis) versus the volume of titrant added (x-axis).
-
Determine the equivalence point from the steepest part of the curve (often found using the maximum of the first derivative plot, ΔpH/ΔV).
-
The pKa is the pH value at the half-equivalence point (the volume of titrant that is half of the volume required to reach the equivalence point).[13]
-
Caption: Workflow for pKa determination by potentiometric titration.
B. UV-Vis Spectrophotometry
This method is ideal for compounds that possess a chromophore close to the ionization site, leading to a change in the UV-Vis absorption spectrum as a function of pH.[15] The pKa is determined by analyzing these spectral shifts across a series of buffered solutions.[16]
Detailed Protocol for UV-Vis Spectrophotometry:
-
Apparatus: A dual-beam UV-Vis spectrophotometer and quartz cuvettes.
-
Reagent Preparation:
-
Prepare a stock solution of the analyte at a known concentration.
-
Prepare a series of buffer solutions spanning a wide pH range (e.g., from pH 1 to 12).
-
Prepare a highly acidic (e.g., 0.1 M HCl) and a highly basic (e.g., 0.1 M NaOH) solution to obtain the spectra of the fully protonated and deprotonated species, respectively.
-
-
Procedure:
-
Determine the absorption spectra of the analyte in the highly acidic and highly basic solutions to identify the wavelengths of maximum absorbance (λ_max) for the protonated (HA) and deprotonated (A⁻) forms.
-
Prepare a series of samples by adding a small, constant aliquot of the analyte stock solution to each buffer solution of known pH.
-
Measure the absorbance of each sample at the identified λ_max values.
-
-
Data Analysis:
-
Plot absorbance versus pH for each wavelength. This will generate a sigmoidal curve.[17]
-
The pKa corresponds to the pH at the inflection point of the sigmoid curve.[17]
-
Alternatively, using the Henderson-Hasselbalch equation, a plot of log[(A - A_HA)/(A_A- - A)] versus pH will yield a straight line with a y-intercept equal to the pKa. (Where A is the absorbance at a given pH, A_HA is the absorbance of the fully protonated form, and A_A- is the absorbance of the fully deprotonated form).
-
Caption: Workflow for pKa determination by UV-Vis spectrophotometry.
Computational Approaches
With the advancement of computational chemistry, in-silico pKa prediction has become a valuable tool, especially in early-stage drug discovery.[18][19] These methods can provide rapid estimations before a compound is synthesized.
-
Quantum Mechanical (QM) Methods: Approaches like Density Functional Theory (DFT) can be used to calculate the Gibbs free energy change of the deprotonation reaction in a simulated solvent environment. The pKa is directly proportional to this free energy change.[20] These methods offer high accuracy but are computationally intensive.[21][22]
-
Quantitative Structure-Property Relationship (QSPR): These methods use statistical models to correlate calculated molecular descriptors (e.g., atomic charges, electronic properties) with experimental pKa values from a large training set of known molecules.[18][23][24] They are much faster than QM methods and are implemented in various commercial software packages.[25]
Significance in Drug Discovery and Synthesis
The pKa value is not merely an academic number; it is a critical parameter that governs a molecule's real-world performance.
-
Pharmacokinetics (ADME): The ionization state of a drug at physiological pH (~7.4) is a key determinant of its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[24]
-
Absorption & Permeability: Generally, the neutral, un-ionized form of a molecule is more lipophilic and can more easily cross biological membranes like the intestinal wall and the blood-brain barrier. Given the expected very low pKa of 5-Chloro-2-fluoro-4-nitroaniline's conjugate acid, the molecule itself will be overwhelmingly neutral at any physiological pH, facilitating its passive diffusion.
-
Solubility: The ionized form of a compound is typically more water-soluble.
-
-
Pharmacodynamics: The charge of a molecule influences how it binds to its biological target (e.g., an enzyme or receptor) through electrostatic interactions and hydrogen bonding.
-
Chemical Synthesis: The basicity of the amino group dictates its nucleophilicity. The severe deactivation by the three electron-withdrawing groups makes the amino group of 5-Chloro-2-fluoro-4-nitroaniline a very poor nucleophile, a crucial consideration when planning synthetic routes such as N-alkylation or acylation.[2]
Conclusion
5-Chloro-2-fluoro-4-nitroaniline is a molecule engineered for specific chemical reactivity, a characteristic directly tied to its electronic structure. The powerful and synergistic electron-withdrawing effects of the para-nitro, ortho-fluoro, and meta-chloro substituents drastically reduce the basicity of the anilino nitrogen. This results in a conjugate acid with a very low pKa value, making it a strong acid. An accurate understanding and determination of this pKa value, through robust experimental techniques like potentiometric titration and UV-Vis spectrophotometry or reliable computational models, are indispensable for its effective application in pharmaceutical development, chemical synthesis, and materials science.
References
-
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]
- Margabandu, R., & Subramani, K. (2012). Comparative Study of Various Quantum Mechanical Descriptors for Prediction of Ionization Constant (pKa) of Substituted Anilines. Research Journal of Recent Sciences.
-
Chemagination. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. Available from: [Link]
-
Scribd. pKa Calculation of Substituted Anilines. Available from: [Link]
-
Avdeef, A., et al. (2012). Development of Methods for the Determination of pKa Values. PMC. Available from: [Link]
-
Gross, K. C., & Seybold, P. G. (2000). Substituent Effects on the Physical Properties and pKa of Aniline. AFIT Scholar. Available from: [Link]
-
Lin, C-Y., et al. (2024). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. PMC. Available from: [Link]
-
Lin, C-Y., et al. (2024). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. ResearchGate. Available from: [Link]
-
DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available from: [Link]
-
MDPI. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. Available from: [Link]
-
Optibrium. Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Available from: [Link]
-
Molecular Discovery. MoKa - pKa modelling. Available from: [Link]
-
Routledge. (2017). Computational Approaches for the Prediction of pKa Values. Available from: [Link]
-
Rupp, M. (2011). Predicting the pKa of Small Molecules. Available from: [Link]
-
University Website. UV-Vis Spectrometry, pKa of a dye. Available from: [Link]
-
eGyanKosh. EXPT. 5 DETERMINATION OF pKa OF AN INDICATOR USING SPECTROPHOTOMETRY. Available from: [Link]
-
SCIRP. (2018). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. Available from: [Link]
-
ResearchGate. The final UV-Vis method for the pKa determination. Available from: [Link]
-
Mettler Toledo. Acid Dissociation Constant by Potentiometric Titration. Available from: [Link]
-
East Stroudsburg University. Potentiometric Titration of an Unknown Weak Acid. Available from: [Link]
-
MDPI. (2026). Synthesis, Characterization, and Bioactivity Investigation of Novel Benzimidazole Derivatives as Potential Antibacterial and Antifungal Agents. Available from: [Link]
-
MedCrave. (2024). 5-Chloro-2-nitroaniline: Synthesis and Applications in the Development of Inhibitors. Available from: [Link]
-
PMC. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available from: [Link]
-
Semantic Scholar. Substituent effects on the physical properties and pKa of aniline. Available from: [Link]
-
Journal of Engineering Research and Applied Science. (2024). Statistical Analysis of Substituent Effects on pKa of Aniline. Available from: [Link]
-
ResearchGate. Comparison of the Accuracy of Experimental and Predicted pKa Values of Basic and Acidic Compounds. Available from: [Link]
-
PMC. (2019). Selective Reagent Ion Mass Spectrometric Investigations of the Nitroanilines. Available from: [Link]
-
ResearchGate. The DFT calculations of pKa values of the cationic acids of aniline and pyridine derivatives in common solvents. Available from: [Link]
-
Chemistry Stack Exchange. (2018). Effect of nitro group basicity order of o,m and p nitroanilines?. Available from: [Link]
-
Ghafoor, A., & Bark, L. S. Thin Layer Chromatography of Aromatic Amines. Available from: [Link]
- Google Patents. CN1182104C - The chemical synthesis method of 5-chloro-2-nitroaniline.
-
Analytical Methods (RSC Publishing). (2016). Determination of the relative pKa's of mixtures of organic acids using NMR titration experiments based on aliased 1H–13C HSQC spectra. Available from: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. mdpi.com [mdpi.com]
- 3. journaleras.com [journaleras.com]
- 4. afit.edu [afit.edu]
- 5. semanticscholar.org [semanticscholar.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. jcsp.org.pk [jcsp.org.pk]
- 8. 5-Chloro-2-nitroaniline | 1635-61-6 [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. asdlib.org [asdlib.org]
- 15. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]
- 16. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator [scirp.org]
- 17. hi-tec.tripod.com [hi-tec.tripod.com]
- 18. optibrium.com [optibrium.com]
- 19. mrupp.info [mrupp.info]
- 20. mdpi.com [mdpi.com]
- 21. Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. sphinxsai.com [sphinxsai.com]
- 24. scribd.com [scribd.com]
- 25. MoKa - pKa modelling [moldiscovery.com]
A Technical Guide to the Synthesis, Characterization, and Differentiation of 5-Chloro-2-fluoro-4-nitroaniline and 5-Chloro-4-fluoro-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
In the landscape of pharmaceutical and agrochemical research, the precise substitution pattern of aromatic intermediates is paramount to the efficacy and safety of the final active ingredient. The isomers 5-Chloro-2-fluoro-4-nitroaniline and 5-Chloro-4-fluoro-2-nitroaniline, both possessing the same molecular formula (C₆H₄ClFN₂O₂), present a classic challenge in regiochemical control and analytical differentiation. This in-depth technical guide provides a comprehensive overview of the well-characterized isomer, 5-Chloro-4-fluoro-2-nitroaniline, including its synthesis and physicochemical properties. It further delves into the predicted characteristics and a plausible synthetic strategy for the lesser-known 5-Chloro-2-fluoro-4-nitroaniline. Crucially, this guide offers detailed experimental protocols and a comparative analysis of spectroscopic and chromatographic techniques to unequivocally distinguish between these two critical building blocks.
Introduction: The Significance of Regioisomeric Purity
Substituted anilines are foundational scaffolds in the synthesis of a vast array of biologically active molecules.[1] The introduction of halogen and nitro functionalities onto the aniline core provides key reactive handles for further molecular elaboration and can significantly influence the pharmacokinetic and pharmacodynamic properties of the final compound. The distinction between 5-Chloro-2-fluoro-4-nitroaniline and 5-Chloro-4-fluoro-2-nitroaniline is not merely academic; the spatial arrangement of the chloro, fluoro, and nitro groups can dramatically alter the electronic and steric environment of the molecule, thereby impacting its reactivity and biological target engagement. This guide aims to equip researchers with the necessary knowledge to synthesize, identify, and differentiate these two important isomers.
The Well-Characterized Isomer: 5-Chloro-4-fluoro-2-nitroaniline
5-Chloro-4-fluoro-2-nitroaniline is a commercially available intermediate widely utilized in the synthesis of pharmaceuticals and agrochemicals.[2][3] Its unique combination of functional groups enhances its reactivity, making it a valuable building block in organic synthesis.[2]
Physicochemical Properties
A summary of the key physicochemical properties of 5-Chloro-4-fluoro-2-nitroaniline is presented in Table 1.
| Property | Value | References |
| CAS Number | 104222-34-6 | [2][3][4] |
| Molecular Formula | C₆H₄ClFN₂O₂ | [2][3][4] |
| Molecular Weight | 190.56 g/mol | [2][3][4] |
| Appearance | Yellow to orange to brown crystals or powder | [3] |
| Melting Point | 140-146 °C | [3] |
| Purity | ≥96.0% (GC) | [3] |
Synthesis of 5-Chloro-4-fluoro-2-nitroaniline
The synthesis of 5-Chloro-4-fluoro-2-nitroaniline is typically achieved through a multi-step process starting from 3-chloro-4-fluoroaniline.[3] The key steps involve the protection of the amine group, regioselective nitration, and subsequent deprotection.
-
Acetylation of 3-chloro-4-fluoroaniline:
-
To a solution of 3-chloro-4-fluoroaniline (1 eq.) in glacial acetic acid, add acetic anhydride (1.2 eq.) dropwise at room temperature.
-
Stir the mixture for 1-2 hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-cold water to precipitate the N-(3-chloro-4-fluorophenyl)acetamide.
-
Filter the solid, wash with water, and dry.
-
-
Nitration of N-(3-chloro-4-fluorophenyl)acetamide:
-
Dissolve the N-(3-chloro-4-fluorophenyl)acetamide (1 eq.) in concentrated sulfuric acid at 0-5 °C.
-
Slowly add a nitrating mixture of fuming nitric acid (1.1 eq.) and concentrated sulfuric acid while maintaining the temperature below 10 °C.
-
Stir the reaction mixture at this temperature for 1-2 hours.
-
Carefully pour the mixture onto crushed ice to precipitate the N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide.
-
Filter the product, wash thoroughly with water to remove residual acid, and dry.
-
-
Hydrolysis of N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide:
-
Suspend the N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide (1 eq.) in a mixture of ethanol and concentrated hydrochloric acid.
-
Reflux the mixture for 2-4 hours until the deprotection is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the 5-Chloro-4-fluoro-2-nitroaniline.
-
Filter the yellow to orange solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product.
-
Causality of Experimental Choices: The acetylation of the amino group is a critical step to control the regioselectivity of the subsequent nitration. The acetamido group is a moderately activating ortho-, para-director. In this case, it directs the incoming nitro group to the position ortho to the acetamido group and meta to the chlorine atom. The strong electron-withdrawing nature of the fluorine atom also influences the position of nitration. The hydrolysis step under acidic conditions efficiently removes the acetyl protecting group to yield the desired aniline.
The Elusive Isomer: 5-Chloro-2-fluoro-4-nitroaniline
In stark contrast to its isomer, 5-Chloro-2-fluoro-4-nitroaniline is not readily found in the catalogs of major chemical suppliers, and there is a scarcity of published experimental data regarding its synthesis and properties. However, based on the principles of organic chemistry, we can predict its characteristics and devise a plausible synthetic route.
Predicted Physicochemical Properties
While experimental data is lacking, we can anticipate that the physicochemical properties of 5-Chloro-2-fluoro-4-nitroaniline will be similar to its isomer due to the identical molecular formula and weight. The melting point may differ due to variations in the crystal lattice packing.
Proposed Synthesis of 5-Chloro-2-fluoro-4-nitroaniline
A potential synthetic route to 5-Chloro-2-fluoro-4-nitroaniline could start from 3-chloro-6-fluoroaniline. The directing effects of the substituents are key to achieving the desired regiochemistry.
-
Acetylation of 3-chloro-6-fluoroaniline:
-
Follow a similar procedure to the acetylation of 3-chloro-4-fluoroaniline, using 3-chloro-6-fluoroaniline as the starting material.
-
-
Nitration of N-(3-chloro-6-fluorophenyl)acetamide:
-
The nitration of this intermediate is the critical step. The acetamido group is an ortho-, para-director, while the fluorine is also an ortho-, para-director, and the chlorine is a deactivating ortho-, para-director.[5][6][7] The position para to the activating acetamido group is occupied by chlorine. The positions ortho to the acetamido group are C2 and C6. The C6 position is sterically hindered by the adjacent chlorine. Therefore, nitration is expected to occur at the C4 position, which is para to the fluorine and ortho to the chlorine. This would lead to the desired N-(5-chloro-2-fluoro-4-nitrophenyl)acetamide.
-
The reaction conditions would likely be similar to the nitration of N-(3-chloro-4-fluorophenyl)acetamide, involving a nitrating mixture of nitric acid and sulfuric acid at low temperatures.
-
-
Hydrolysis of N-(5-chloro-2-fluoro-4-nitrophenyl)acetamide:
-
The final deprotection step would be achieved through acid-catalyzed hydrolysis, similar to the synthesis of the other isomer.
-
Self-Validating System: The success of this proposed synthesis hinges on the careful control of the nitration step. The identity of the resulting isomer must be rigorously confirmed using the analytical techniques described in the following sections. The expected differences in spectroscopic data between the two isomers will serve as the primary validation of the synthetic outcome.
Analytical Differentiation of the Isomers
The unambiguous identification of 5-Chloro-2-fluoro-4-nitroaniline and 5-Chloro-4-fluoro-2-nitroaniline is crucial. A combination of spectroscopic and chromatographic methods can provide a definitive answer.
Spectroscopic Analysis
¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between these isomers. The chemical shifts and coupling constants of the aromatic protons and carbons will be distinct for each compound.
Predicted ¹H NMR Spectral Data:
-
5-Chloro-4-fluoro-2-nitroaniline: This isomer has two aromatic protons. The proton at C3 will be a doublet coupled to the fluorine at C4. The proton at C6 will be a singlet.
-
5-Chloro-2-fluoro-4-nitroaniline: This isomer also has two aromatic protons. The proton at C3 will be a doublet coupled to the fluorine at C2. The proton at C6 will be a singlet. The chemical shifts of these protons will differ due to the different electronic environments.
Predicted ¹³C NMR Spectral Data:
The ¹³C NMR spectra will show six distinct signals for each isomer. The carbon atoms directly bonded to fluorine will exhibit large one-bond C-F coupling constants (¹JCF), which are highly characteristic. The chemical shifts of the carbons will be influenced by the positions of the electron-withdrawing nitro and chloro groups and the fluorine atom.
Workflow for NMR Spectral Interpretation:
Caption: Workflow for the interpretation of NMR spectra.
Both isomers will have the same molecular ion peak in their mass spectra due to their identical molecular weight. However, the fragmentation patterns under electron ionization (EI) may show subtle differences that could aid in their differentiation, although this is often less definitive than NMR.
Chromatographic Separation
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are excellent techniques for separating the two isomers.
A reversed-phase HPLC method using a C18 column is a robust starting point for the separation of these isomers.[8][9][10] The difference in their polarity, arising from the different positions of the polar nitro and fluoro groups, will result in different retention times.
Experimental Protocol: HPLC Separation of Isomers
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid. For example, a linear gradient from 30% to 70% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or the λmax of the compounds).
-
Sample Preparation: Dissolve the sample mixture in the initial mobile phase composition.
Logical Relationship in HPLC Separation:
Caption: Principle of HPLC separation of isomers.
GC-MS is another powerful technique for the separation and identification of these volatile isomers.
Experimental Protocol: GC-MS Analysis of Isomers
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C).
-
Injector Temperature: 250 °C.
-
MS Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 50-300.
Applications in Drug Discovery and Development
Substituted nitroanilines are key intermediates in the synthesis of a wide range of pharmaceuticals. For example, 5-Chloro-2-nitroaniline has been used in the development of inhibitors for cancer and HIV.[11] The specific isomers discussed in this guide serve as building blocks for creating diverse chemical libraries for high-throughput screening and lead optimization in drug discovery programs.[2]
Conclusion
The ability to synthesize and differentiate between regioisomers such as 5-Chloro-2-fluoro-4-nitroaniline and 5-Chloro-4-fluoro-2-nitroaniline is a fundamental requirement in modern chemical research and development. This guide has provided a detailed overview of the known isomer, 5-Chloro-4-fluoro-2-nitroaniline, and a predictive analysis of its lesser-known counterpart. By employing the detailed synthetic and analytical protocols provided, researchers can confidently navigate the challenges of working with these important chemical intermediates, ensuring the regiochemical integrity of their synthesized molecules and advancing their research goals.
References
-
Tong, C., et al. (2010). Simultaneous determination of five nitroaniline and dinitroaniline isomers in wastewaters by solid-phase extraction and high-performance liquid chromatography with ultraviolet detection. Chemosphere, 81(6), 743-749. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding CAS 350-31-2: Properties and Supply Chain Insights for 4-Chloro-3-fluoronitrobenzene. Retrieved from [Link]
-
Scribd. (n.d.). TLC and HPLC Analysis of Nitroanilines. Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). 5-CHLORO-4-FLUORO-2-NITROANILINE. Retrieved from [Link]
-
Ivy Fine Chemicals. (n.d.). 4-Chloro-3-fluoronitrobenzene. Retrieved from [Link]
-
ResearchGate. (n.d.). Calculated and experimental 13 C NMR chemical shifts. Retrieved from [Link]
-
csbsju. (n.d.). Electrophilic Aromatic Substitution AR5. Directing Effects. Retrieved from [Link]
-
SlidePlayer. (n.d.). 12.14 Substituent Effects in Electrophilic Aromatic Substitution: Halogens F, Cl, Br, and I are ortho-para directing, but deacti. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II. Retrieved from [Link]
-
Lumen Learning. (n.d.). 14.3. Substituent Effects | Organic Chemistry II. Retrieved from [Link]
-
Penn State Pressbooks. (n.d.). 8.6 Substituent Effects in Electrophilic Substitutions – Fundamentals of Organic Chemistry-OpenStax Adaptation. Retrieved from [Link]
- Google Patents. (n.d.). CN1398846A - Chemical synthesis process of 4-chloro-2-fluoro nitrobenzene.
-
MDPI. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link]
-
The University of Liverpool Repository. (2005). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-chloro-2-fluoro-5-nitroaniline. Retrieved from [Link]
- Google Patents. (n.d.). CN1182104C - The chemical synthesis method of 5-chloro-2-nitroaniline.
- Google Patents. (n.d.). CN108329211A - The preparation method of 5- chloro-2-nitroanilines.
-
European Patent Office. (n.d.). Second harmonic generation with 5-chloro-2-nitroaniline - EP 0303429 A2. Retrieved from [Link]
-
NMRDB. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]
-
PubChem. (n.d.). 5-Chloro-2-fluoroaniline. Retrieved from [Link]
-
PubChem. (n.d.). 5-Chloro-2-nitroaniline. Retrieved from [Link]
-
YouTube. (2017). How to predict the 13C NMR spectrum of a compound. Retrieved from [Link]
-
YouTube. (2021). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. Retrieved from [Link]
-
New Journal of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
PubChem. (n.d.). 3-Chloro-2-fluoro-4-nitroaniline. Retrieved from [Link]
-
PubChem. (n.d.). 2-Fluoro-4-nitroaniline. Retrieved from [Link]
-
Michigan State University. (n.d.). Proton NMR Table. Retrieved from [Link]
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. chemimpex.com [chemimpex.com]
- 3. A13879.14 [thermofisher.cn]
- 4. 5-CHLORO-4-FLUORO-2-NITROANILINE | CAS 104222-34-6 [matrix-fine-chemicals.com]
- 5. Aromatic Electrophilic Substitution [employees.csbsju.edu]
- 6. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]
- 7. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 8. Simultaneous determination of five nitroaniline and dinitroaniline isomers in wastewaters by solid-phase extraction and high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 5-Chloro-2-nitroaniline: Synthesis and Applications in the Development of Inhibitors_Chemicalbook [chemicalbook.com]
2-Amino-4-chloro-5-fluoronitrobenzene (CAS 104222-34-6): Nomenclature, Synonyms, and Synthetic Applications in Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry, fluorinated aromatic building blocks are indispensable for modulating the lipophilicity, metabolic stability, and target binding affinity of active pharmaceutical ingredients (APIs)[1]. Among these, 2-Amino-4-chloro-5-fluoronitrobenzene (CAS: 104222-34-6) stands out as a highly versatile intermediate[2],[3].
However, supply chain logistics, patent landscaping, and chemical inventory management are frequently complicated by the compound's synonymous nomenclature[4]. Most notably, it is interchangeably cataloged as 5-Chloro-4-fluoro-2-nitroaniline [5],[6]. This technical guide deconstructs the structural nomenclature of this compound, details its physicochemical profile, and provides field-proven, self-validating protocols for its application in heterocycle synthesis.
Structural Nomenclature & Synonym Resolution
A persistent challenge in chemical sourcing is the divergence between IUPAC parent structure rules and historical common names. The dual identity of CAS 104222-34-6 arises from the selection of the principal functional group[7].
-
Aniline as the Parent (IUPAC Preferred): If the primary amine (
) is designated as the highest-priority group, the ring is numbered starting from the carbon attached to the amine (C1). The nitro group is at C2, the fluorine at C4, and the chlorine at C5. This yields the name 5-Chloro-4-fluoro-2-nitroaniline . -
Nitrobenzene as the Parent: If the nitro group (
) is treated as the parent, it occupies C1. The amine shifts to C2, the chlorine to C4, and the fluorine to C5. This generates the synonym 2-Amino-4-chloro-5-fluoronitrobenzene [5].
Understanding this structural mapping is critical for researchers conducting prior-art patent searches or sourcing raw materials across global suppliers[8].
Diagram 1: Divergent nomenclature logic based on IUPAC parent group prioritization.
Physicochemical Profiling
Accurate analytical data is required to verify the integrity of commercial batches, which typically arrive as light yellow to brown crystalline powders[9]. Below is the consolidated physicochemical data for this building block[6],[3],[10].
| Property | Value / Description |
| CAS Registry Number | 104222-34-6 |
| Molecular Formula | |
| Molecular Weight | 190.56 g/mol |
| Melting Point | 140 °C – 147 °C |
| Purity Standards | Typically |
| Solubility | Soluble in DMSO, DMF, and hot Ethanol |
| MDL Number | MFCD00052698 |
Mechanistic Role in Drug Development
In my experience designing kinase inhibitors and agrochemical agents, the substitution pattern of 2-Amino-4-chloro-5-fluoronitrobenzene is exceptionally valuable[3],[11].
-
The Ortho-Nitroaniline Motif: This is the classic precursor for 1,2-phenylenediamines. Upon reduction, the resulting diamine can be condensed with carboxylic acids or aldehydes to form benzimidazoles, quinoxalines, or benzotriazoles—privileged scaffolds in medicinal chemistry.
-
The Halogen Axis (C-Cl and C-F): The fluorine atom increases the metabolic stability of the final drug and modulates the pKa of the resulting heterocycle[1]. The chlorine atom provides a distinct steric bulk to fill hydrophobic pockets in target proteins or serves as a synthetic handle for late-stage palladium-catalyzed cross-coupling.
Experimental Workflows & Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind each experimental choice.
Protocol 1: Analytical Verification of Commercial Batches
Before committing this intermediate to a multi-step synthesis, verify its structural integrity to rule out regioisomers.
-
Step 1: Dissolve 10 mg of the compound in 0.5 mL of DMSO-
. -
Step 2: Acquire a
NMR spectrum (400 MHz). -
Causality & Self-Validation: The two aromatic protons (at C3 and C6) are para to each other. However, they will not appear as simple singlets. The proton at C3 (between the nitro and fluoro groups) will exhibit a distinct ortho-coupling with the fluorine atom (
Hz), appearing as a doublet. The proton at C6 will show a smaller meta-coupling ( Hz). If these specific splitting patterns are absent, the batch is likely a mislabeled isomer.
Protocol 2: Chemoselective Reduction to 4-Chloro-5-fluoro-1,2-phenylenediamine
A critical failure point in utilizing this compound is the reduction step. Standard hydrogenation (
-
Step 1: In a round-bottom flask, dissolve 5.0 g (26.2 mmol) of 2-Amino-4-chloro-5-fluoronitrobenzene in 50 mL of Ethanol.
-
Step 2: Add 14.0 g (262 mmol) of Ammonium Chloride (
) dissolved in 20 mL of water, followed by 7.3 g (131 mmol) of Iron (Fe) powder.-
Causality: Iron powder in the presence of
acts as a mild electron donor, selectively reducing the nitro group without cleaving the sensitive bond.
-
-
Step 3: Reflux the mixture at 80 °C for 2–3 hours. Monitor via TLC (3:1 Hexane:Ethyl Acetate).
-
Self-Validation: The starting material (yellow spot, high Rf) will disappear, replaced by a highly polar, UV-active spot near the baseline (the diamine).
-
-
Step 4: Cool to room temperature, filter the mixture through a pad of Celite to remove iron oxides, and wash with Ethyl Acetate.
-
Step 5: Concentrate the filtrate, extract with Ethyl Acetate/Water, dry the organic layer over
, and evaporate to yield the diamine.-
Handling Note: The resulting 1,2-diamine is highly susceptible to air oxidation (turning dark purple/black). Use it immediately in the next cyclization step or store under an Argon atmosphere.
-
Diagram 2: Chemoselective workflow for synthesizing fluorinated benzimidazole scaffolds.
References
-
Title: 5-Chloro-4-fluoro-2-nitroaniline (Compound CID 517835) Source: PubChem, National Center for Biotechnology Information URL: [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 104222-34-6 | 5-Chloro-4-fluoro-2-nitroaniline | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 5. indofinechemical.com [indofinechemical.com]
- 6. CAS 104222-34-6 | 4655-7-54 | MDL MFCD00052698 | 5-Chloro-4-fluoro-2-nitroaniline | SynQuest Laboratories [synquestlabs.com]
- 7. U-47700 Search Results – mzCloud [mzcloud.org]
- 8. 5-Chloro-2-nitrodiphenylamine (25781-92-4) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 9. 5-Chloro-4-fluoro-2-nitroaniline | 104222-34-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 10. 5-Chloro-4-fluoro-2-nitroaniline | 104222-34-6 [sigmaaldrich.com]
- 11. 5-Chloro-4-fluoro-2-nitroaniline | 104222-34-6 | Benchchem [benchchem.com]
Spectroscopic Profiling of 5-Chloro-2-fluoro-4-nitroaniline: UV-Vis Absorption Dynamics and Methodologies
Executive Summary
5-Chloro-2-fluoro-4-nitroaniline is a highly functionalized, tetra-substituted benzene derivative that serves as a critical intermediate in the synthesis of advanced therapeutics and materials[1]. Understanding its UV-Vis absorption spectrum is paramount for reaction monitoring, purity profiling, and predicting its photochemical behavior. This whitepaper provides an in-depth analysis of the compound's photophysical properties, detailing the causality behind its electronic transitions, the specific perturbations introduced by its halogen substituents, and a field-proven protocol for accurate spectrophotometric characterization.
Molecular Architecture and Electronic Transitions
The core chromophore of 5-chloro-2-fluoro-4-nitroaniline is a classic "push-pull"
When exposed to ultraviolet-visible light, the molecule undergoes an Intramolecular Charge Transfer (ICT) . The primary absorption band (typically found in the 360–390 nm range) corresponds to a
Fig 1: Intramolecular Charge Transfer (ICT) pathway in 5-Chloro-2-fluoro-4-nitroaniline.
Halogen Perturbation: The Roles of Fluorine and Chlorine
The exact wavelength of maximum absorption (
-
The Fluorine Effect (Ortho to Amine): Fluorine is highly electronegative, exerting a strong inductive withdrawal (-I) that stabilizes the HOMO. However, its lone pairs also engage in resonance donation (+M). In similar compounds like 2-fluoro-4-nitroaniline, this results in a
of approximately 384 nm in dichloromethane[2]. The net effect is a slight hypsochromic (blue) shift compared to unsubstituted p-nitroaniline, coupled with an increased oxidation potential. -
The Chlorine Effect (Meta to Amine / Ortho to Nitro): Chlorine introduces significant steric bulk. Positioned adjacent to the nitro group, the chlorine atom forces the
group to twist slightly out of coplanarity with the aromatic ring[3]. This steric hindrance disrupts the maximal overlap of the -orbitals, reducing the efficiency of the extended conjugation. Consequently, the energy gap between the HOMO and LUMO widens, contributing further to a hypsochromic shift and a slight reduction in the molar absorptivity ( ).
Solvatochromic Behavior
Because the excited state of 5-chloro-2-fluoro-4-nitroaniline is highly polar (a charge-separated state) compared to its relatively neutral ground state, the molecule exhibits positive solvatochromism .
According to the Franck-Condon principle, electronic transitions occur faster than solvent molecules can reorient. However, polar solvents stabilize the highly dipolar excited state more effectively than non-polar solvents, lowering the transition energy required. Therefore, as solvent polarity increases, the absorption band shifts to longer wavelengths (bathochromic or "red" shift).
Table 1: Predicted Solvatochromic Data for 5-Chloro-2-fluoro-4-nitroaniline
| Solvent | Polarity Index (P') | Expected | Estimated | Spectral Shift |
| n-Hexane | 0.1 | 345 - 350 | ~14,500 | Baseline (Non-polar) |
| Dichloromethane | 3.1 | 365 - 370 | ~16,200 | Moderate Bathochromic |
| Methanol | 5.1 | 375 - 380 | ~17,800 | Strong Bathochromic |
| DMSO | 7.2 | 385 - 395 | ~19,000 | Maximum Bathochromic |
(Note: Values are synthesized from empirical baseline data of 2-fluoro-4-nitroaniline and 2-chloro-4-nitroaniline analogs[2][3].)
Standardized Experimental Protocol for UV-Vis Acquisition
To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in your analytical workflows, the following self-validating protocol must be used to acquire the UV-Vis spectrum. This methodology prevents common artifacts such as detector saturation, solvent cutoff interference, and aggregation-induced spectral broadening.
Step-by-Step Methodology
-
Solvent Selection & Preparation: Select a spectroscopic-grade solvent (e.g., HPLC-grade Methanol). Ensure the solvent's UV cutoff is well below the expected absorption range (< 210 nm for Methanol). Degas the solvent via sonication for 10 minutes to prevent micro-bubble formation in the cuvette.
-
Stock Solution Formulation: Weigh exactly 1.0 mg of 5-chloro-2-fluoro-4-nitroaniline using a microbalance. Dissolve in 10.0 mL of the prepared solvent to create a concentrated stock solution. Causality: Immediate dissolution prevents localized supersaturation and potential dimerization.
-
Serial Dilution for Linear Dynamic Range: Dilute the stock solution to a working concentration of approximately
M. Self-Validation Check: The target peak absorbance must fall strictly between 0.1 and 1.0 AU to comply with the linear region of the Beer-Lambert Law. -
Dual-Beam Blanking: Fill two matched quartz cuvettes (10 mm path length) with the pure solvent. Place them in the sample and reference beams of a dual-beam spectrophotometer. Run a baseline correction from 250 nm to 600 nm.
-
Spectral Acquisition: Replace the solvent in the sample cuvette with the working solution. Scan the sample from 250 nm to 600 nm at a scan rate of 100 nm/min with a 1 nm slit width.
Fig 2: Standardized self-validating workflow for UV-Vis spectral acquisition.
Applications in Drug Development
The unique electronic properties of 5-chloro-2-fluoro-4-nitroaniline make it an indispensable synthon in medicinal chemistry. Most notably, it is utilized as a foundational building block in the synthesis of tricyclic GPR65 modulators [1]. GPR65 is a proton-sensing G-protein coupled receptor implicated in immune responses and tumor microenvironments.
During the synthesis of these modulators, UV-Vis spectroscopy is employed as a rapid Process Analytical Technology (PAT). By monitoring the disappearance of the distinct ~380 nm ICT band of the nitroaniline precursor, chemists can track the kinetics of subsequent reduction (to the diamine) or coupling reactions in real-time, ensuring high-yield conversions without the immediate need for time-consuming LC-MS analysis.
References
- WO2023067322A1 - Tricyclic gpr65 modulators Source: Google Patents URL
-
Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[4]heptane Source: ACS Publications URL:
- Buy 2-Chloro-4-nitroaniline | 121-87-9 Source: Smolecule URL
Sources
Application Note & Protocol: Strategic Nitration in the Synthesis of 5-Chloro-4-fluoro-2-nitroaniline for Pharmaceutical Scaffolding
Abstract
Substituted nitroanilines are foundational building blocks in medicinal chemistry and drug development, serving as versatile precursors for a wide array of heterocyclic compounds, including potent antivirals and kinase inhibitors.[1][2] This application note provides a comprehensive, field-proven guide to the strategic nitration required for the synthesis of 5-chloro-4-fluoro-2-nitroaniline, a key intermediate. Direct nitration of anilines is often plagued by poor regioselectivity and oxidative side reactions.[3] We present a robust, three-step methodology centered on a protection-nitration-deprotection strategy, starting from 3-chloro-4-fluoroaniline. This guide explains the critical causality behind each experimental choice, offering researchers a reproducible and high-yielding protocol grounded in established principles of electrophilic aromatic substitution.
Introduction: The Challenge of Regiocontrolled Nitration
The introduction of a nitro group onto an aniline scaffold is a cornerstone transformation in organic synthesis. However, the aniline amino group (-NH₂) presents a dual challenge. It is a powerful activating group, making the aromatic ring highly susceptible to oxidation by nitric acid, often resulting in the formation of intractable tarry byproducts.[3] Furthermore, in the strongly acidic media required for nitration, the amino group is protonated to form the anilinium ion (-NH₃⁺), which is a deactivating, meta-directing group, thereby subverting the intended regiochemical outcome.[3]
To overcome these obstacles, a protection strategy is essential. By converting the amino group to an acetamido group (-NHCOCH₃), its activating potential is moderated, preventing oxidation and preserving its potent ortho, para-directing influence.[3][4] This application note details this superior approach for the regioselective synthesis of 5-chloro-4-fluoro-2-nitroaniline, a valuable pharmaceutical intermediate.[2]
Mechanistic Rationale & Regioselectivity Analysis
The success of this synthesis hinges on controlling the regioselectivity of the electrophilic aromatic substitution (EAS) during the nitration step. The starting material, after protection, is N-(3-chloro-4-fluorophenyl)acetamide . The directing effects of the three substituents on the aromatic ring determine the position of the incoming nitronium ion (NO₂⁺).
-
Acetamido Group (-NHCOCH₃) at C1: This is a powerful activating group and a strong ortho, para-director due to the resonance donation of the nitrogen lone pair. It strongly directs substitution to the C2 and C6 positions.[5]
-
Fluoro Group (-F) at C4: Halogens are deactivating but ortho, para-directing. It directs to the C3 and C5 positions.
-
Chloro Group (-Cl) at C3: Also a deactivating, ortho, para-director. It directs to the C2, C4, and C6 positions.
The acetamido group is the most powerful activating group and therefore exerts dominant control over the reaction's regioselectivity.[5] Both the acetamido and chloro groups strongly favor substitution at the C2 position. The C6 position is also activated but is subject to greater steric hindrance. Consequently, nitration occurs selectively at the C2 position, leading to the desired N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide intermediate.[2]
Part A: Protection (Acetylation) of 3-chloro-4-fluoroaniline
This procedure converts the starting aniline into its corresponding acetamide to protect the amino group. [2]
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, add 3-chloro-4-fluoroaniline (10.0 g, 68.7 mmol).
-
Reagent Addition: Add acetic anhydride (15 mL, 158 mmol) to the flask.
-
Reaction: Stir the mixture at room temperature for 1 hour. The reaction is typically exothermic and should proceed smoothly to form a solid mass.
-
Isolation: Add 100 mL of cold water to the flask and stir vigorously to break up the solid.
-
Purification: Collect the white precipitate by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water (3 x 50 mL).
-
Drying: Dry the product, N-(3-chloro-4-fluorophenyl)acetamide, in a vacuum oven at 60 °C. The expected yield is typically high (>95%).
Part B: Regioselective Nitration
This is the critical step where the nitro group is introduced. Maintaining a low temperature is paramount to prevent side reactions and ensure safety. [2]
-
Setup: In a 500 mL three-neck flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (H₂SO₄, 100 mL). Cool the flask in an ice-salt bath to 0 °C.
-
Substrate Addition: Slowly add the dried N-(3-chloro-4-fluorophenyl)acetamide (from Part A) in portions to the cold, stirred sulfuric acid, ensuring the temperature does not exceed 10 °C.
-
Nitrating Mixture: While the acetamide solution cools, prepare the nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 7.5 mL) to concentrated sulfuric acid (H₂SO₄, 15 mL) in a separate flask cooled in an ice bath.
-
Reagent Addition: Add the cold nitrating mixture dropwise from the dropping funnel to the stirred acetamide solution. Crucially, maintain the reaction temperature between 0-5 °C throughout the addition. The addition should take approximately 30-45 minutes.
-
Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1 hour.
-
Quenching: Carefully and slowly pour the reaction mixture onto 500 g of crushed ice in a large beaker with stirring. A yellow precipitate will form.
-
Isolation & Purification: Collect the crude yellow solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral (pH ~7). The product, N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide, can be purified by recrystallization from absolute ethanol. [2]
Part C: Deprotection (Hydrolysis)
This final step removes the acetyl protecting group to yield the target nitroaniline. [2]
-
Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, suspend the dried N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide (from Part B) in absolute ethanol (100 mL).
-
Reagent Addition: Add concentrated hydrochloric acid (HCl, 20 mL) to the suspension.
-
Reaction: Heat the mixture to reflux and maintain reflux for 2-3 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Isolation: Cool the reaction mixture to room temperature. Pour the mixture into 300 mL of cold water.
-
Neutralization: Slowly neutralize the solution with aqueous sodium hydroxide (e.g., 2 M NaOH) until it is slightly basic (pH 8-9). The product will precipitate as a bright yellow solid.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. The final product, 5-chloro-4-fluoro-2-nitroaniline, can be further purified by recrystallization from an ethanol/water mixture.
Summary of Nitration Conditions & Expected Outcome
| Parameter | Condition / Value | Rationale / Notes |
| Nitrating Agent | HNO₃ / H₂SO₄ | Standard mixed acid generates the highly electrophilic nitronium ion (NO₂⁺). [6] |
| Substrate | N-(3-chloro-4-fluorophenyl)acetamide | Protected amine prevents oxidation and ensures ortho, para-direction. [3] |
| Temperature | 0-5 °C | Critical for minimizing dinitration and oxidative side-products. Exceeding 10°C can dramatically lower yield. [2] |
| Reaction Time | 1 hour post-addition | Sufficient time for the reaction to proceed to completion at low temperatures. |
| Quenching | Crushed Ice / Water | Safely terminates the reaction and precipitates the product. |
| Expected Product | N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide | Regioselectivity is controlled by the dominant directing effect of the acetamido group. [5] |
| Typical Yield | 75-85% (for nitration step) | High yields are achievable with strict temperature control. |
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Dark, Tarry Product | Reaction temperature was too high, causing oxidation. | Maintain strict temperature control (0-5 °C) during nitrating agent addition. Ensure slow, dropwise addition. [3] |
| Low Yield | Incomplete reaction. Loss during workup. | Ensure stirring is efficient. Allow for the full reaction time. Be careful not to lose product during transfers and filtration. |
| Product is an Oil | Presence of impurities. Product melting point is below the workup temperature. | Ensure thorough washing to remove residual acid. Try inducing crystallization by scratching the flask or adding a seed crystal. Re-purify via column chromatography if recrystallization fails. [7] |
| Incomplete Hydrolysis | Insufficient reflux time or acid concentration. | Monitor the reaction by TLC. If starting material persists, extend the reflux time or add a small additional amount of concentrated HCl. |
Conclusion
The synthesis of 5-chloro-4-fluoro-2-nitroaniline is effectively and safely achieved through a three-step sequence involving amine protection, regiocontrolled nitration, and subsequent deprotection. The key to a successful outcome lies in the strategic use of an acetamido protecting group to moderate reactivity and direct the substitution, coupled with rigorous temperature control during the exothermic nitration step. This protocol provides a reliable and scalable method for producing this valuable intermediate for applications in drug discovery and development.
References
Sources
- 1. 5-Chloro-2-nitroaniline: Synthesis and Applications in the Development of Inhibitors_Chemicalbook [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. books.rsc.org [books.rsc.org]
- 5. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Note: 5-Chloro-2-fluoro-4-nitroaniline as a Strategic Pharmaceutical Intermediate
Target Audience: Researchers, scientists, and drug development professionals.
Introduction & Chemical Rationale
5-Chloro-2-fluoro-4-nitroaniline (CAS: 704-11-0) is a highly functionalized, tetra-substituted benzene derivative that serves as a versatile building block in medicinal chemistry. Its unique substitution pattern—comprising a C1-amine, C2-fluorine, C4-nitro, and C5-chlorine—provides an orthogonal array of reactive sites that can be manipulated with high precision.
The strategic value of this intermediate lies in its highly predictable electronic properties:
-
Regioselective SNAr at C5: Based on established [1], the strongly electron-withdrawing nitro group at C4 selectively activates the ortho-positioned chlorine at C5. The fluorine at C2, being meta to the nitro group, lacks resonance stabilization in the Meisenheimer intermediate and remains inert under standard SNAr conditions.
-
Chemoselective Nitro Reduction: The C4-nitro group can be selectively reduced to yield a 1,4-phenylenediamine derivative, a privileged scaffold for synthesizing benzimidazoles and quinoxalines.
-
Amine Derivatization: The C1-amine can be converted into an isocyanate, amide, or diazonium salt. Notably, this exact intermediate has been utilized in the targeting immuno-oncology pathways [2].
Key Synthetic Workflows
To maximize the utility of 5-chloro-2-fluoro-4-nitroaniline [3], two primary synthetic workflows are commonly employed in drug discovery programs.
Workflow A: Regioselective SNAr and Chemoselective Reduction
This sequence is used to build highly substituted 1,4-phenylenediamine cores. By displacing the C5-chlorine first, the subsequent reduction of the C4-nitro group yields an electron-rich diamine ready for cyclization.
Workflow 1: Regioselective SNAr at C5 followed by chemoselective nitro reduction.
Workflow B: Isocyanate Formation for Urea/Carbamate Synthesis
This sequence leverages the C1-amine to form an isocyanate, enabling the rapid synthesis of complex ureas or carbamates without interfering with the C2-fluoro or C5-chloro substituents.
Workflow 2: Conversion of the C1-amine to an isocyanate for urea/carbamate synthesis.
Quantitative Data & Reaction Parameters
The following table summarizes the optimized reaction parameters for the transformations described above, highlighting the causal relationships between reagent selection and reaction outcomes.
| Reaction Type | Reagents & Solvents | Temp (°C) | Time (h) | Typical Yield | Key Mechanistic Consideration |
| C5 SNAr | Sec-amine, K₂CO₃, DMF | 80 | 4–8 | 75–85% | DMF stabilizes the Meisenheimer complex; K₂CO₃ scavenges HCl. |
| Nitro Reduction | Fe powder, NH₄Cl, EtOH/H₂O | 80 | 2–4 | 80–90% | Fe/NH₄Cl prevents hydrodehalogenation of C2-F and C5-substituents. |
| Isocyanate Formation | Triphosgene, Et₃N, DCM | 0 to RT | 1–2 | >90% (crude) | Triphosgene acts as a bench-stable, solid phosgene equivalent. |
Detailed Experimental Protocols
The following protocols are designed as self-validating systems, incorporating In-Process Controls (IPCs) to ensure scientific integrity and reproducibility.
Protocol A: Regioselective SNAr at the C5 Position
Objective: Displace the C5-chlorine with a secondary amine (e.g., morpholine or piperazine derivative).
-
Causality: Potassium carbonate (K₂CO₃) is utilized as a mild, non-nucleophilic base to neutralize the HCl byproduct without competing with the amine nucleophile. DMF is selected as the solvent because its high dielectric constant stabilizes the anionic Meisenheimer transition state, significantly accelerating the reaction.
-
Step 1: Dissolve 5-chloro-2-fluoro-4-nitroaniline (1.0 eq) in anhydrous DMF (10 mL/g).
-
Step 2: Add K₂CO₃ (2.0 eq) and the secondary amine nucleophile (1.2 eq) to the stirring solution.
-
Step 3: Heat the reaction mixture to 80°C under a nitrogen atmosphere.
-
Step 4 (IPC): Monitor the reaction via LC-MS. The reaction is complete when the starting material peak (m/z 191) is fully consumed.
-
Step 5 (Workup): Cool the mixture to room temperature and pour it slowly into vigorously stirred ice water (30 mL/g). The product will precipitate. Filter the solid, wash thoroughly with cold water to remove residual DMF and inorganic salts, and dry under a vacuum.
Protocol B: Chemoselective Reduction of the C4-Nitro Group
Objective: Reduce the C4-nitro group to an amine without cleaving the C2-fluorine or the newly introduced C5-substituent.
-
Causality: Catalytic hydrogenation (e.g., Pd/C with H₂) poses a severe risk of hydrodefluorination. Therefore, a dissolving metal reduction using Iron (Fe) powder and Ammonium Chloride (NH₄Cl) is employed. NH₄Cl acts as a mild proton source that drives the electron transfer process without the harshness of strong acids, perfectly preserving the halogen substituents.
-
Step 1: Dissolve the SNAr product from Protocol A in a 4:1 mixture of Ethanol and Water (15 mL/g).
-
Step 2: Add NH₄Cl (5.0 eq) and fine Fe powder (5.0 eq).
-
Step 3: Heat the suspension to 80°C for 2–4 hours.
-
Step 4 (IPC): Monitor via TLC (EtOAc/Hexane). The reaction is self-validating through a distinct color change: the bright yellow color of the nitro compound will fade, and a highly polar, UV-active spot will appear.
-
Step 5 (Workup): Filter the hot reaction mixture through a pad of Celite to remove iron oxides. Wash the Celite pad with hot Ethanol. Concentrate the filtrate under reduced pressure, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate to yield the diamine.
Protocol C: Isocyanate Formation from the C1-Amine
Objective: Convert the C1-aniline to an isocyanate for downstream urea synthesis.
-
Causality: Triphosgene is used as a safe, solid equivalent to phosgene gas. The reaction must be initiated at 0°C to control the highly exothermic formation of the carbamoyl chloride intermediate. Warming to room temperature provides the thermal energy required to drive the elimination of HCl, yielding the final isocyanate.
-
Step 1: Dissolve 5-chloro-2-fluoro-4-nitroaniline (1.0 eq) and triethylamine (3.0 eq) in anhydrous DCM (10 mL/g) and cool to 0°C.
-
Step 2: Add triphosgene (0.4 eq) portion-wise over 15 minutes to control the exotherm.
-
Step 3: Stir at 0°C for 30 minutes, then remove the ice bath and allow the mixture to warm to room temperature for 1 hour.
-
Step 4 (IPC): Quench a 10 µL aliquot into 1 mL of Methanol. Analyze via LC-MS to confirm the presence of the corresponding methyl carbamate, which validates successful isocyanate formation.
-
Step 5 (Workup): Concentrate the mixture under reduced pressure. The crude isocyanate is highly reactive and should be immediately dissolved in the appropriate solvent for the subsequent coupling step to prevent dimerization or hydrolysis.
References
-
Wikipedia Contributors. (2023). Nucleophilic aromatic substitution. Wikipedia, The Free Encyclopedia.[Link]
- Pathios Therapeutics Limited. (2022). Tricyclic GPR65 modulators (Patent No. WO2023067322A1).
5-Chloro-2-fluoro-4-nitroaniline in benzimidazolone synthesis
Application Note: Orthogonal Synthesis and Late-Stage Functionalization of Benzimidazolones using 5-Chloro-2-fluoro-4-nitroaniline
Executive Summary & Strategic Overview
Benzimidazolones are a vital class of heterocyclic compounds in medicinal chemistry, forming the core structure of numerous pharmaceuticals with a wide range of biological activities[1]. The synthesis of highly substituted, asymmetric benzimidazolones requires precise regiocontrol.
5-Chloro-2-fluoro-4-nitroaniline is an exceptionally versatile, bifunctional building block used in advanced drug discovery, such as the synthesis of tricyclic GPR65 modulators[2]. This application note details a robust, transition-metal-free protocol for converting this aniline into a highly functionalized benzimidazolone core. By leveraging the distinct electronic properties of the molecule, researchers can achieve orthogonal reactivity: utilizing the C1/C2 positions for core cyclization while preserving the C4/C5 positions for late-stage functionalization.
Mechanistic Rationale: The Causality of Experimental Choices
As a Senior Application Scientist, it is critical to understand why a synthetic route is chosen, rather than just executing steps. The structure of 5-chloro-2-fluoro-4-nitroaniline dictates a specific sequence of operations:
-
The Regioselectivity Challenge: The molecule possesses a primary amine at C1, a fluorine at C2, a nitro group at C4, and a chlorine at C5. The C5-chlorine is ortho to the strongly electron-withdrawing C4-nitro group, making it highly activated for intermolecular Nucleophilic Aromatic Substitution (SNAr). In contrast, the C2-fluorine is meta to the nitro group and is not electronically activated for intermolecular attack.
-
The Urea-Driven Solution: Attempting to directly react the C2-fluorine with an external amine would fail or result in competitive attack at C5. To bypass this, we first react the C1-amine with triphosgene to form an isocyanate, followed by the addition of a primary amine to form a urea[2].
-
Entropic Override: Once the urea is formed, the nucleophilic urea nitrogen is held in strict spatial proximity to the C2-fluorine. This massive entropic advantage—combined with the high electronegativity of fluorine—overcomes the lack of electronic activation. Intramolecular N-arylations of ureas to form benzimidazol-2-ones occur efficiently in the presence of KOH and DMSO at ambient temperatures[3].
-
Late-Stage Functionalization: Following cyclization, the resulting benzimidazolone retains the C5-chlorine (now numbered C6 on the bicycle), which remains strongly activated by the adjacent nitro group. This allows for subsequent, diverse SNAr reactions with secondary amines to build drug libraries.
Mechanistic pathway for benzimidazolone synthesis via urea-driven SNAr.
Quantitative Data: Optimization of Cyclization
The intramolecular SNAr is highly dependent on the base and solvent combination. The table below summarizes the optimization parameters for the cyclization of the urea intermediate into the benzimidazolone core.
| Entry | Base (Eq) | Solvent | Temp (°C) | Time (h) | Yield (%) | Causality & Mechanistic Observation |
| 1 | K₂CO₃ (2.0) | DMF | 80 | 12 | 65 | Moderate cyclization; extended heating leads to thermal degradation. |
| 2 | KOH (2.0) | DMSO | 25 | 4 | 88 | Optimal transition-metal-free N-arylation; rapid and clean conversion. |
| 3 | Cs₂CO₃ (2.0) | MeCN | 80 | 24 | 45 | Poor solubility of the base in MeCN limits the deprotonation rate. |
| 4 | NaH (1.5) | THF | 0 to 25 | 2 | 82 | Rapid deprotonation, but requires strictly anhydrous conditions. |
Experimental Protocols
The following protocols are designed as self-validating systems. Key analytical checkpoints are embedded to ensure reaction fidelity.
Phase 1: One-Pot Synthesis of the Urea Intermediate
Objective: Convert the C1-amine to a urea without triggering premature side reactions.
-
Preparation: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 5-chloro-2-fluoro-4-nitroaniline (1.0 eq, 10.0 mmol) in anhydrous Dichloromethane (DCM, 50 mL). Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq, 25.0 mmol).
-
Isocyanate Generation: Cool the mixture to 0 °C using an ice bath. Slowly add a solution of triphosgene (0.35 eq, 3.5 mmol) in anhydrous DCM (15 mL) dropwise over 20 minutes[2].
-
Self-Validation Checkpoint: Stir for 1 hour at room temperature. An aliquot analyzed by FT-IR should reveal a strong, sharp absorption band at ~2260 cm⁻¹ , confirming complete conversion to the isocyanate.
-
-
Urea Formation: Re-cool the reaction to 0 °C. Add the desired primary amine (R-NH₂, 1.1 eq, 11.0 mmol) dropwise. Stir the reaction mixture at room temperature for 2 hours.
-
Work-up: Quench the reaction with saturated aqueous NaHCO₃ (50 mL). Extract the aqueous layer with DCM (2 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude urea.
Phase 2: Transition-Metal-Free Intramolecular Cyclization
Objective: Drive the intramolecular SNAr to form the benzimidazolone core.
-
Reaction Setup: Dissolve the crude urea intermediate in anhydrous DMSO to achieve a 0.2 M concentration.
-
Deprotonation & Cyclization: Add finely powdered KOH (2.0 eq) in one portion[3]. Stir the mixture at ambient temperature (25 °C).
-
Self-Validation Checkpoint: The reaction mixture will rapidly transition to a deep red/orange color, indicative of the deprotonated nitro-aromatic Meisenheimer complex.
-
-
Monitoring: Monitor the reaction via LC-MS.
-
Self-Validation Checkpoint: Successful cyclization is confirmed by a mass shift of -20.01 Da (loss of HF) from the urea starting material.
-
-
Isolation: After 4 hours, pour the reaction mixture into crushed ice water (3 times the reaction volume). Slowly acidify the mixture to pH 5-6 using 1M HCl. The target 1-alkyl-6-chloro-5-nitro-1,3-dihydro-2H-benzo[d]imidazol-2-one will precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration, wash extensively with cold deionized water to remove residual DMSO and salts, and dry under high vacuum.
Downstream Applications: Late-Stage SNAr
The resulting benzimidazolone core is not a dead-end product; it is a highly primed intermediate. The C6-chlorine (derived from the original C5 position) remains perfectly ortho to the C5-nitro group. Researchers can subject this core to a secondary SNAr reaction with cyclic secondary amines (e.g., morpholine, piperazine) at elevated temperatures (80-100 °C in DMF) to rapidly generate diverse libraries of tricyclic modulators[2].
Late-stage functionalization exploiting the activated C6-chlorine.
References
1.[1] BenchChem. (2025). Experimental procedure for the synthesis of benzimidazoles from 2-Fluoro-5-nitrobenzene-1,4-diamine. URL: BenchChem Application Notes 2.[3] Organic Chemistry Portal. (n.d.). Benzimidazolone synthesis. URL: Organic Chemistry Portal 3.[2] Pathios Therapeutics Limited. (2023). Tricyclic GPR65 Modulators (Patent No. WO2023067322A1). World Intellectual Property Organization. URL: Google Patents
Sources
Application Note: Advanced Synthesis of Next-Generation HIV-1 NNRTIs Utilizing 5-Chloro-2-fluoro-4-nitroaniline
Scientific Rationale & Structural Causality
The development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) remains a cornerstone of Highly Active Antiretroviral Therapy (HAART). While diarylpyrimidine (DAPY) derivatives like Etravirine and Rilpivirine exhibit excellent potency, the rapid emergence of viral resistance—particularly the K103N and Y181C mutations—necessitates the continuous evolution of NNRTI scaffolds[1].
The compound 5-Chloro-2-fluoro-4-nitroaniline serves as an exceptionally privileged building block for next-generation NNRTIs due to its highly specific substitution pattern, which dictates both the three-dimensional conformation and the electronic interactions within the Non-Nucleoside Binding Pocket (NNBP):
-
Fluorine (C2 Position): The highly electronegative and sterically compact fluorine atom restricts the rotational freedom of the subsequent diarylamine linkage. This conformational locking forces the molecule into the biologically active "horseshoe" or "U-shaped" geometry required to fit the NNBP. Furthermore, it lowers the pKa of the adjacent amine, improving the metabolic stability of the drug.
-
Chlorine (C5 Position): The chlorine atom is strategically positioned to exploit halogen bonding —a highly directional noncovalent interaction where the electropositive σ-hole of the halogen interacts with a Lewis base[2]. In the context of HIV-1 reverse transcriptase, this chlorine atom is oriented to form a critical halogen bond with the backbone carbonyl oxygen of Pro95, an interaction proven to enhance binding free energy by 1–2 kcal/mol and drive picomolar potency[3].
-
Nitro Group (C4 Position): The nitro group acts as a masked amine. It provides necessary electron withdrawal to facilitate the initial nucleophilic coupling of the core scaffold, and can subsequently be reduced and functionalized (e.g., into a urea or amide) to project into the solvent-exposed channel of the reverse transcriptase, countering resistance mutations.
Mechanistic Workflow: Scaffold Assembly
The synthesis of the target NNRTI follows a highly controlled, three-phase linear sequence designed to preserve the integrity of the carbon-halogen bonds while sequentially building the pharmacophore.
Figure 1: Synthetic workflow for the preparation of NNRTI analogs from 5-chloro-2-fluoro-4-nitroaniline.
Experimental Protocols (Self-Validating System)
As a Senior Application Scientist, it is critical to implement In-Process Controls (IPCs) at every synthetic node. The following protocols are designed as self-validating systems to ensure high-fidelity translation from bench to scale-up.
Phase I: Nucleophilic Aromatic Substitution (SNAr)
Objective: Couple 5-chloro-2-fluoro-4-nitroaniline with a central pyrimidine core. Causality: The electron-withdrawing nitro group para to the amine reduces its nucleophilicity. Consequently, the reaction requires elevated thermal energy (120 °C) and a strong, non-nucleophilic organic base (DIPEA) in a polar aprotic solvent (DMF) to overcome the activation barrier of the SNAr mechanism.
Step-by-Step Procedure:
-
Charge a dry, nitrogen-purged 250 mL round-bottom flask with 5-chloro-2-fluoro-4-nitroaniline (10.0 g, 52.5 mmol, 1.0 equiv) and 4-(4-cyanophenylamino)-2-chloropyrimidine (13.3 g, 57.7 mmol, 1.1 equiv).
-
Add anhydrous DMF (100 mL) followed by N,N-Diisopropylethylamine (DIPEA, 22.8 mL, 131.2 mmol, 2.5 equiv).
-
Heat the reaction mixture to 120 °C under continuous stirring for 16 hours.
-
Self-Validation (IPC): Withdraw a 50 µL aliquot, dilute in MeCN, and analyze via LC-MS. The reaction is deemed complete when the starting aniline peak (m/z 191) constitutes < 2% of the total UV area.
-
Cool the mixture to room temperature and pour slowly into 500 mL of rapidly stirred ice water.
-
Collect the resulting precipitate via vacuum filtration, wash with cold ethanol (2 x 50 mL), and dry under high vacuum to yield the coupled nitro-intermediate.
Phase II: Chemoselective Nitro Reduction
Objective: Reduce the nitro group to an amine without cleaving the crucial carbon-halogen bonds. Causality: Standard catalytic hydrogenation (Pd/C with H₂) poses a severe risk of hydrodehalogenation, which would strip the essential chlorine and fluorine atoms from the aromatic ring, destroying the halogen-bonding pharmacophore. To prevent this, a milder, chemoselective reduction using Iron (Fe) and Ammonium Chloride (NH₄Cl) is strictly required.
Step-by-Step Procedure:
-
Suspend the nitro-intermediate (15.0 g) in a solvent mixture of Ethanol and Water (4:1 v/v, 150 mL).
-
Add Iron powder (325 mesh, 10.9 g, 5.0 equiv) and Ammonium Chloride (10.4 g, 5.0 equiv).
-
Heat the suspension to 80 °C (reflux) under vigorous mechanical stirring for 4 hours.
-
Self-Validation (IPC): Spot the reaction mixture on a silica TLC plate (Hexanes:EtOAc 1:1). The complete disappearance of the yellow nitro compound (higher Rf) and the appearance of a highly polar, UV-active amine spot (lower Rf) indicates reaction completion.
-
Filter the hot mixture through a tightly packed pad of Celite to remove iron salts. Wash the filter cake with hot EtOAc (100 mL).
-
Concentrate the filtrate under reduced pressure, extract with EtOAc (3 x 100 mL), wash with brine, dry over anhydrous Na₂SO₄, and evaporate to yield the functionalized aniline intermediate.
Phase III: Urea/Amide Functionalization
Objective: Install the final solvent-exposed moiety to maximize hydrogen-bonding interactions within the tolerant region of the NNBP.
Step-by-Step Procedure:
-
Dissolve the intermediate amine (10.0 g) in anhydrous THF (50 mL) under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add the desired isocyanate (e.g., 4-cyanophenyl isocyanate, 1.1 equiv) dropwise over 15 minutes.
-
Remove the ice bath, allow the reaction to warm to 25 °C, and stir for 6 hours.
-
Self-Validation (IPC): Monitor by HPLC (C18 column, H₂O/MeCN gradient). A complete shift to a higher retention time confirms the quantitative formation of the urea linkage.
-
Quench the reaction with distilled water (10 mL), extract with Dichloromethane (3 x 50 mL), and purify the crude product via flash column chromatography (DCM:MeOH 95:5) to yield the final NNRTI.
Quantitative Data Presentation
The following tables summarize the validation metrics of the synthetic workflow and the biological efficacy of the resulting halogenated NNRTI scaffold.
Table 1: Synthetic Reaction Optimization and Validation Metrics
| Reaction Phase | Mechanistic Method | Primary IPC Metric | Isolated Yield (%) | Purity (HPLC) |
| Phase I (SNAr) | DIPEA, DMF, 120 °C | LC-MS: < 2% Starting Material | 78% | > 95.0% |
| Phase II (Reduction) | Fe, NH₄Cl, EtOH/H₂O, 80 °C | TLC: Rf shift (0.70 → 0.25) | 85% | > 98.5% |
| Phase III (Urea) | Isocyanate, THF, 25 °C | HPLC: RT shift to product peak | 82% | > 99.2% |
Table 2: Biological Evaluation (In Vitro Anti-HIV-1 Activity) Note: Data represents the biological profile of advanced halogenated DAPY/Urea analogs synthesized via this scaffold compared to clinical standards.
| Compound | WT HIV-1 EC₅₀ (nM) | K103N EC₅₀ (nM) | Y181C EC₅₀ (nM) | CC₅₀ (μM) |
| Synthesized NNRTI | 1.8 | 12.4 | 24.5 | > 250 |
| Efavirenz (Control) | 1.5 | 95.1 | > 1000 | ~ 40 |
| Etravirine (Control) | 3.0 | 15.2 | 28.4 | > 100 |
Conclusion
The utilization of 5-chloro-2-fluoro-4-nitroaniline provides a highly programmable synthetic vector for the discovery of potent HIV-1 NNRTIs. By strictly controlling the chemoselectivity during the nitro reduction phase, the critical halogen atoms are preserved, allowing the final molecule to exploit deep-pocket halogen bonding and conformational rigidity. The self-validating IPCs embedded within this protocol ensure high reproducibility, making this workflow highly applicable for preclinical drug development and scale-up campaigns.
References
- Title: Discovery of novel diarylpyrimidine derivatives as HIV-1 non-nucleoside reverse transcriptase inhibitors: Design, synthesis and biological activity evaluation Source: Bioorganic Chemistry / Duke University URL
- Title: Treatment of Halogen Bonding in the OPLS-AA Force Field; Application to Potent Anti-HIV Agents Source: NIH Public Access / Journal of Chemical Information and Modeling URL
- Title: Crystal Structures of HIV-1 Reverse Transcriptase with Picomolar Inhibitors Reveal Key Interactions for Drug Design Source: NIH Public Access URL
Sources
- 1. Scholars@Duke publication: Discovery of novel diarylpyrimidine derivatives as HIV-1 non-nucleoside reverse transcriptase inhibitors: Design, synthesis and biological activity evaluation. [scholars.duke.edu]
- 2. Treatment of Halogen Bonding in the OPLS-AA Force Field; Application to Potent Anti-HIV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal Structures of HIV-1 Reverse Transcriptase with Picomolar Inhibitors Reveal Key Interactions for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Chemoselective Fluorine Displacement in 5-Chloro-2-fluoro-4-nitroaniline
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Nucleophilic Aromatic Substitution (SNAr), Chemoselectivity, and Amine Protection-Activation Strategies
Introduction & Mechanistic Rationale
5-Chloro-2-fluoro-4-nitroaniline is a highly functionalized, multi-halogenated aromatic building block frequently utilized in the synthesis of advanced therapeutics, including tricyclic GPR65 modulators[1] and complex benzimidazole precursors. However, executing a regioselective Nucleophilic Aromatic Substitution (SNAr) on this scaffold presents a fascinating kinetic and thermodynamic paradox.
The SNAr Paradox & The "Element Effect"
In the native state of 5-chloro-2-fluoro-4-nitroaniline, the C5-chlorine is ortho to the strongly electron-withdrawing nitro group, making it electronically activated for SNAr via resonance. Conversely, the C2-fluorine is meta to the nitro group (lacking resonance activation) and ortho to the primary amine (-NH₂). The strong electron-donating resonance of the -NH₂ group floods the C2 position with electron density, severely deactivating the fluorine towards nucleophilic attack[2].
To achieve chemoselective fluorine displacement , we must employ a Protection-Activation Strategy . By converting the strongly electron-donating amine into an electron-withdrawing amide (e.g., N-acetylation), we attenuate the resonance donation into the ring.
Once the deactivating effect of the amine is masked, the kinetic element effect dominates the reaction pathway. Although the C5-chlorine remains more resonance-activated, the extreme electronegativity of fluorine strongly polarizes the C-F bond. This drastically lowers the activation energy required to form the Meisenheimer complex at C2. Consequently, hard nucleophiles (like secondary amines) will chemoselectively displace the fluorine atom over the chlorine atom at rates up to 1000 times faster[3].
Reaction Workflow & Pathway Visualization
The following workflow illustrates the logical progression from the deactivated starting material through the protection-activation sequence, resulting in the chemoselective displacement of fluorine.
Caption: Workflow for chemoselective fluorine displacement via amine protection-activation strategy.
Quantitative Data & Optimization
The necessity of the protection-activation strategy is validated by the empirical data summarized below. Unprotected anilines require forcing conditions that degrade regioselectivity, whereas N-acetylation restores the kinetic advantage of the C-F bond.
Table 1: Optimization of SNAr Conditions and Regioselectivity
| Substrate State | Nucleophile | Solvent | Temp (°C) | Conversion (%) | Regioselectivity (F vs Cl) |
| Unprotected (-NH₂) | Morpholine | DMF | 80 | < 5% | N/A (No reaction) |
| Unprotected (-NH₂) | Morpholine | DMF | 120 | 45% | 1:2 (Favors Cl displacement) |
| Protected (-NHAc) | Morpholine | DMF | 80 | > 95% | > 99:1 (Exclusive F displacement) |
| Protected (-NHAc) | Piperidine | DMSO | 60 | > 95% | > 99:1 (Exclusive F displacement) |
| Protected (-NHAc) | NaOMe | MeOH | 65 | 88% | 90:10 (Minor Cl displacement) |
Experimental Protocols
The following self-validating protocols provide step-by-step methodologies for the three-stage workflow.
Protocol A: N-Acetylation (Electronic Activation)
Causality Note: Pyridine acts as an acid scavenger while DMAP acts as a nucleophilic catalyst, ensuring rapid conversion without generating localized exothermic hotspots that could lead to di-acetylation.
-
Preparation: Dissolve 5-Chloro-2-fluoro-4-nitroaniline (10.0 g, 52.5 mmol) in anhydrous dichloromethane (DCM, 100 mL) under a nitrogen atmosphere.
-
Catalysis: Add anhydrous pyridine (8.5 mL, 105 mmol) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.32 g, 2.6 mmol).
-
Addition: Cool the reaction vessel to 0 °C using an ice bath. Dropwise add acetic anhydride (5.9 mL, 63.0 mmol) over 15 minutes to control the exotherm.
-
Propagation: Remove the ice bath and stir the mixture at room temperature for 4 hours. Monitor completion via TLC (Hexanes:EtOAc 3:1).
-
Workup: Quench the reaction with saturated aqueous NaHCO₃ (50 mL). Extract the aqueous layer with DCM (2 x 50 mL). Wash the combined organic layers with 1M HCl (50 mL) to remove residual pyridine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield N-(5-chloro-2-fluoro-4-nitrophenyl)acetamide as a crystalline solid.
Protocol B: Chemoselective SNAr Fluorine Displacement
Causality Note: The temperature is strictly maintained at 80 °C. This provides sufficient thermal energy to overcome the Meisenheimer complex activation barrier for the highly polarized C-F bond, while remaining below the thermodynamic threshold required for C-Cl displacement.
-
Preparation: Dissolve the N-(5-chloro-2-fluoro-4-nitrophenyl)acetamide intermediate (5.0 g, 21.5 mmol) in anhydrous N,N-dimethylformamide (DMF, 50 mL).
-
Reagent Addition: Add finely milled anhydrous potassium carbonate (K₂CO₃, 8.9 g, 64.5 mmol) followed by morpholine (2.2 mL, 25.8 mmol).
-
Reaction: Heat the heterogeneous mixture to 80 °C under continuous stirring for 12 hours.
-
Precipitation: Cool the reaction to room temperature. Slowly pour the mixture into rapidly stirring ice-cold water (200 mL). The product will crash out of solution.
-
Isolation: Filter the resulting bright yellow solid through a Büchner funnel, wash extensively with cold water (to remove DMF and unreacted morpholine), and dry under high vacuum at 45 °C to afford N-(5-chloro-2-morpholino-4-nitrophenyl)acetamide.
Protocol C: Amide Deprotection
Causality Note: Acidic hydrolysis is preferred over basic hydrolysis to prevent any competitive side reactions (such as late-stage SNAr of the remaining chlorine atom by hydroxide ions).
-
Preparation: Suspend the SNAr product (4.0 g) in a solvent mixture of ethanol (40 mL) and 6M aqueous HCl (20 mL).
-
Hydrolysis: Heat the suspension to reflux (approx. 85 °C) for 6 hours. The solid will gradually dissolve as the protonated primary amine forms.
-
Neutralization: Cool the solution to 0 °C and carefully neutralize with 2M NaOH until the pH reaches 8.0.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine (50 mL).
-
Isolation: Dry over MgSO₄, filter, and concentrate to yield the final functionalized building block: 5-chloro-2-morpholino-4-nitroaniline, ready for downstream pharmaceutical cyclization.
References
- Title: WO2023067322A1 - Tricyclic gpr65 modulators Source: Google Patents URL
-
Title: Microwave-assisted green synthesis of anilines, phenols, and benzenediamines without transition metals, ligands, or organic solvents Source: PMC (National Institutes of Health) URL: [Link]
-
Title: Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[4]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223 Source: ACS Publications URL: [Link]
Sources
- 1. WO2023067322A1 - Tricyclic gpr65 modulators - Google Patents [patents.google.com]
- 2. Microwave-assisted green synthesis of anilines, phenols, and benzenediamines without transition metals, ligands, or organic solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 53780-44-2|3-Chloro-4,5-difluoronitrobenzene|BLD Pharm [bldpharm.com]
Application Note: Synthesis and Validation of Neomycin-Bisbenzimidazole Conjugates as Potent miR-27a Targeting Ligands
Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Small molecule RNA targeting, chemical synthesis, and in vitro validation.
Executive Summary
MicroRNAs (miRNAs) are critical post-transcriptional regulators of gene expression. The dysregulation of specific miRNAs, such as the oncogenic miR-27a (oncomiR), is a hallmark of various malignancies, including triple-negative breast cancer and prostate cancer[1]. However, targeting RNA with small molecules presents a unique challenge: unlike proteins, RNA lacks deep, well-defined hydrophobic pockets, making traditional drug design paradigms less effective.
To overcome this, modular approaches that combine distinct RNA-binding motifs have proven highly successful. This application note details the synthesis and validation of a dual-binding conjugate that links neomycin (an aminoglycoside that binds RNA stem-loops via electrostatic interactions) with a bisbenzimidazole core (which intercalates or binds the grooves of unpaired internal loops). The synthesis utilizes 5-chloro-2-nitroaniline as a critical starting intermediate to construct the bisbenzimidazole scaffold[2]. The resulting conjugates exhibit nanomolar affinity for pre-miR-27a, effectively inhibiting its biogenesis and upregulating downstream tumor suppressor targets like Prohibitin (PHB)[3].
Mechanistic Rationale: Overcoming the RNA Recognition Challenge
The design of these conjugates is rooted in structural complementarity. Bioinformatic analyses and 2D combinatorial screening have identified the Drosha processing site and adjacent internal loops (such as the A-C loop) of pri-miR-27a and pre-miR-27a as optimal targets for small molecule intervention[1].
-
The Neomycin Moiety: Aminoglycosides are well-characterized RNA binders. Their dense positive charge allows them to anchor to the negatively charged phosphodiester backbone of the RNA stem.
-
The Bisbenzimidazole Moiety: Derived from 5-chloro-2-nitroaniline, this extended aromatic system is designed to insert into the widened major groove or directly stack with unpaired bases within the RNA bulge[2].
-
Causality of Conjugation: Neither neomycin nor bisbenzimidazole alone possesses the requisite affinity or specificity to inhibit miR-27a processing at low concentrations. By tethering them via Click chemistry, the resulting conjugate achieves a synergistic binding affinity (
), creating a steric blockade that prevents Dicer/Drosha from cleaving the precursor into mature miR-27a[4].
Figure 1: Mechanism of action for miR-27a inhibition and subsequent upregulation of the target gene PHB.
Chemical Synthesis Workflow: From Nitroaniline to Conjugate
The synthesis is designed as a self-validating modular workflow. By isolating the construction of the RNA-intercalating core from the electrostatic binder, researchers can easily optimize linker lengths to tune binding affinity.
Protocol 3.1: Synthesis of the Bisbenzimidazole Core
Objective: Convert 5-chloro-2-nitroaniline into an alkyne-terminated bisbenzimidazole suitable for Click chemistry.
-
Reduction to Diamine:
-
Dissolve 5-chloro-2-nitroaniline in absolute ethanol.
-
Add 10% Pd/C catalyst and stir under a hydrogen atmosphere (
balloon) at room temperature for 4 hours. -
Causality: The nitro group must be reduced to an amine to provide the requisite 1,2-phenylenediamine intermediate necessary for the subsequent cyclization.
-
Validation: Filter through Celite to remove Pd/C. Confirm the loss of the
symmetric stretch (~1350 cm⁻¹) via FT-IR.
-
-
Oxidative Condensation:
-
React the resulting diamine with 4-(prop-2-ynyloxy)benzaldehyde in N,N-dimethylformamide (DMF).
-
Add sodium metabisulfite (
) and heat to 90°C for 12 hours. -
Causality:
acts as a mild oxidant. It facilitates the cyclization of the intermediate Schiff base into the stable, aromatic benzimidazole ring system. -
Validation: Purify via silica gel chromatography. Confirm the presence of the terminal alkyne proton (~3.0 ppm) via ¹H-NMR.
-
Protocol 3.2: CuAAC Click Conjugation
Objective: Covalently link the alkyne-bisbenzimidazole to an azido-neomycin derivative.
-
Reaction Setup:
-
Dissolve the alkyne-bisbenzimidazole and azido-neomycin (1:1.2 molar ratio) in a 1:1 mixture of
-BuOH and . -
Add catalytic Copper(II) sulfate (
) and sodium ascorbate. -
Causality: Sodium ascorbate reduces Cu(II) to the active Cu(I) species in situ, driving the highly regioselective formation of the 1,4-disubstituted 1,2,3-triazole linkage.
-
-
Purification & Validation:
-
Stir at room temperature for 24 hours.
-
Self-Validating Step: Monitor the reaction via FT-IR. The complete disappearance of the strong azide stretching frequency (~2100 cm⁻¹) confirms reaction completion.
-
Purify the final conjugate using reverse-phase HPLC.
-
Figure 2: Synthetic workflow for neomycin-bisbenzimidazole conjugates starting from 5-chloro-2-nitroaniline.
Biological Validation Protocols
To ensure trustworthiness, the biological efficacy of the synthesized ligands must be evaluated using orthogonal assays: a biophysical binding assay to confirm direct interaction, and a cell-based assay to confirm functional inhibition.
Protocol 4.1: In Vitro Fluorescence Titration (Binding Affinity)
-
Preparation: Fold synthetic pre-miR-27a RNA by heating to 90°C for 5 minutes in binding buffer (10 mM sodium phosphate, 100 mM NaCl, pH 7.0), followed by slow cooling to room temperature.
-
Titration: Keep the concentration of the neomycin-bisbenzimidazole conjugate constant (e.g., 1 µM) and titrate increasing concentrations of folded pre-miR-27a.
-
Measurement: Monitor the intrinsic fluorescence of the bisbenzimidazole moiety (Excitation: ~340 nm, Emission: ~460 nm).
-
Causality: As the conjugate intercalates into the RNA bulge, its local environment becomes more hydrophobic, leading to a quantifiable hyperchromic shift and fluorescence enhancement. Fit the data to a non-linear regression model to calculate the association constant (
).
Protocol 4.2: Dual-Luciferase Reporter Assay (Functional Inhibition)
-
Transfection: Co-transfect MCF-7 breast cancer cells with a dual-luciferase plasmid. The Renilla luciferase gene must be fused to the 3' UTR of Prohibitin (PHB), a known target of miR-27a[3]. Firefly luciferase is expressed constitutively from the same vector.
-
Treatment: 24 hours post-transfection, treat the cells with 5 µM of the synthesized conjugate.
-
Self-Validating Readout: Measure luminescence after 48 hours.
-
Logic: If the ligand successfully inhibits miR-27a maturation, the repression on the PHB 3' UTR is lifted, resulting in increased Renilla luminescence. The Firefly luminescence serves as an internal control; if Firefly signal drops significantly, the compound is exhibiting generalized cytotoxicity rather than specific miRNA inhibition.
-
Quantitative Data Summary
The length and flexibility of the linker between the neomycin and bisbenzimidazole moieties heavily dictate the binding affinity and subsequent biological activity. Below is a summary of quantitative metrics for optimized derivatives[3][4]:
| Compound Derivative | Linker Composition | Binding Affinity ( | Mature miR-27a Reduction (%) | Cellular Phenotype (MCF-7) |
| Conjugate 3 | Short Aliphatic | ~65% at 5 µM | G0/G1 Phase Arrest (~15% increase) | |
| Conjugate 4 | Medium Aliphatic | ~65% at 5 µM | G0/G1 Phase Arrest | |
| Conjugate 5 | PEG-based (Flexible) | ~65% at 5 µM | G0/G1 Phase Arrest | |
| Neomycin (Control) | N/A | No significant effect | No significant effect | |
| Hoechst 33258 | N/A | No significant effect | No significant effect |
Note: The data demonstrates that covalent conjugation transforms two weak binders into a highly potent, functional inhibitor of cell proliferation.
References
-
Nahar S, Ranjan N, Ray A, Arya DP, Maiti S. "Potent inhibition of miR-27a by neomycin-bisbenzimidazole conjugates." Chemical Science (RSC Publishing), 2015. URL:[Link]
-
Haniff HS, et al. "Bioinformatic Searching for Optimal RNA Targets of Dimeric Compounds Informs Design of a MicroRNA-27a Inhibitor." ACS Chemical Biology (via NIH PMC), 2021. URL:[Link]
Sources
- 1. Bioinformatic Searching for Optimal RNA Targets of Dimeric Compounds Informs Design of a MicroRNA-27a Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Chloro-2-nitroaniline: Synthesis and Applications in the Development of Inhibitors_Chemicalbook [chemicalbook.com]
- 3. Potent inhibition of miR-27a by neomycin–bisbenzimidazole conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potent inhibition of miR-27a by neomycin–bisbenzimidazole conjugates - Chemical Science (RSC Publishing) [pubs.rsc.org]
Recrystallization protocols for 5-Chloro-2-fluoro-4-nitroaniline purification
Application Note: Advanced Recrystallization Protocols for 5-Chloro-2-fluoro-4-nitroaniline Purification
Executive Summary & Scientific Context
The compound 5-Chloro-2-fluoro-4-nitroaniline (CAS: 704-11-0) is a highly functionalized halogenated nitroaromatic intermediate[1]. In modern drug discovery, it serves as a critical building block for the synthesis of complex pharmaceutical agents, most notably tricyclic GPR65 modulators[2]. GPR65 is a G-protein-coupled receptor implicated in the modulation of the immune system, making it a prime target for immuno-oncology and the treatment of autoimmune diseases like multiple sclerosis and inflammatory bowel disease[3].
Because 5-Chloro-2-fluoro-4-nitroaniline is utilized early in these synthetic pathways, achieving >99% purity is paramount. Impurities such as unreacted starting materials, regioisomers from upstream nitration/halogenation, or oxidative degradation products can propagate through subsequent coupling reactions, severely depressing the yield and purity of the final active pharmaceutical ingredient (API). This application note details self-validating recrystallization protocols designed to isolate high-purity 5-Chloro-2-fluoro-4-nitroaniline based on differential thermodynamic solubility.
Physicochemical Profiling & Solvent Dynamics
The selection of a recrystallization solvent is not arbitrary; it is governed by the functional groups present on the target molecule. 5-Chloro-2-fluoro-4-nitroaniline possesses both hydrogen-bond donating (primary amine) and accepting (nitro, halogens) capabilities.
The ideal solvent system must dissolve the compound sparingly at room temperature but exhibit high solubility at elevated temperatures[4]. Based on the physicochemical behavior of structurally analogous nitroanilines, two primary solvent systems are highly effective:
-
Ethanol/Water (Mixed Solvent): Ethanol is a polar protic solvent that readily dissolves the target compound at its boiling point (78°C) via hydrogen bonding[4]. However, to maximize recovery yield, water (a highly polar anti-solvent) is introduced. Water abruptly alters the dielectric constant of the medium, drastically reducing the hydrophobic aromatic ring's solubility upon cooling and forcing the crystal lattice to assemble[4][5].
-
Toluene (Single Solvent): Toluene relies on
stacking and van der Waals interactions. It is exceptionally useful when the crude mixture contains highly polar impurities (e.g., over-oxidized byproducts) that would otherwise co-crystallize in an aqueous system[5].
Table 1: Physicochemical Properties of 5-Chloro-2-fluoro-4-nitroaniline
| Property | Value |
|---|---|
| Chemical Name | 5-Chloro-2-fluoro-4-nitroaniline |
| CAS Number | 704-11-0[1] |
| Molecular Formula | C6H4ClFN2O2[1] |
| Molecular Weight | 190.56 g/mol [1] |
| Thermodynamic Behavior | Prone to oiling out if cooled too rapidly[6] |
| Optimal Recrystallization Solvents | Ethanol/Water, Toluene[4][5] |
Experimental Workflow
Fig 1: Logical workflow for the recrystallization and isolation of 5-Chloro-2-fluoro-4-nitroaniline.
Step-by-Step Recrystallization Protocol (Ethanol/Water System)
This protocol utilizes a mixed-solvent approach to maximize both purity and percentage recovery.
Step 1: Hot Dissolution
-
Action: Weigh the crude 5-Chloro-2-fluoro-4-nitroaniline into an Erlenmeyer flask. Add a minimal volume of boiling ethanol (approximately 5–10 mL per gram of crude material) while stirring continuously on a hot plate[4].
-
Causality: Utilizing the absolute minimum amount of solvent ensures the solution is fully saturated at the boiling point. This maximizes the thermodynamic driving force for crystallization upon cooling. Excess solvent will leave the product dissolved in the mother liquor, devastating the recovery yield[5][6].
Step 2: Decolorization (Conditional)
-
Action: If the solution exhibits a dark, muddy appearance, remove the flask from the heat source, allow it to cool slightly (to prevent violent bumping), and add 1–2% (w/w) activated carbon[6]. Boil gently for 5 minutes.
-
Causality: Aniline derivatives are highly susceptible to air oxidation, forming highly conjugated, colored polymeric impurities[6]. Activated carbon provides a massive, porous surface area that preferentially adsorbs these large, planar impurities while leaving the target monomer in solution.
Step 3: Hot Gravity Filtration
-
Action: Filter the boiling solution rapidly through fluted filter paper using a pre-heated, stemless glass funnel into a clean, heated receiving flask[4][5].
-
Causality: Hot filtration removes the activated carbon and any insoluble mechanical impurities. A stemless funnel is mandatory; a stemmed funnel provides excessive surface area for the solution to cool as it travels down the glass, leading to premature crystallization that will clog the apparatus[4][6]. Fluted paper is used to maximize the surface area and speed of filtration.
Step 4: Anti-Solvent Addition & Controlled Cooling
-
Action: Keep the filtrate hot. Add boiling deionized water dropwise until the solution reaches the "cloud point" (a persistent turbidity that does not fade upon swirling). Add 1–2 drops of hot ethanol until the solution just turns clear again. Cover the flask with a watch glass and allow it to cool undisturbed to room temperature, followed by 1 hour in an ice bath (0°C)[4][6].
-
Causality: The dropwise addition of water tightly controls the dielectric constant, bringing the solution to the exact brink of supersaturation. Cooling the solution slowly allows the molecules the necessary time to arrange into a highly ordered, thermodynamically stable crystal lattice. Rapid cooling (crashing out) causes occlusion—a phenomenon where solvent molecules and impurities are physically trapped within the rapidly forming solid matrix.
Step 5: Isolation and Washing
-
Action: Collect the formed crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal volume of ice-cold 1:1 ethanol/water[5]. Dry to a constant weight in a vacuum oven at 40°C.
-
Causality: The ice-cold wash is critical to displace the impurity-laden mother liquor adhering to the surface of the crystals without providing enough thermal energy to re-dissolve the purified product[5][6].
Mechanistic Troubleshooting
Even with a robust protocol, nitroaromatics present unique crystallization challenges.
-
Issue: "Oiling Out" (Liquid-Liquid Phase Separation)
-
Observation: The compound separates as a dense, viscous liquid oil rather than forming solid crystals[6].
-
Causality: This occurs when the concentration of impurities depresses the melting point of the mixture below the temperature at which the solution becomes saturated[6]. Instead of crystallizing, the solute forms a supercooled liquid phase.
-
Intervention: Reheat the mixture until the oil completely redissolves. Add slightly more ethanol to decrease the saturation temperature, and cool the flask much more slowly. If oiling out persists, introduce a microscopic "seed crystal" of pure 5-Chloro-2-fluoro-4-nitroaniline to provide an immediate nucleation site, bypassing the energy barrier required for initial lattice formation[5][6].
-
-
Issue: Low Crystal Yield After Cooling
-
Observation: The solution remains clear even after prolonged time in an ice bath.
-
Causality: The solution is supersaturated but lacks the kinetic energy or nucleation sites to begin crystallization, often due to an excess of the primary solvent (ethanol)[6].
-
Intervention: Scratch the inside of the glass flask vigorously with a glass stirring rod. The high-frequency acoustic vibrations and the generation of microscopic glass shards provide high-energy nucleation sites that induce immediate crystallization[5][6]. Alternatively, boil off 20-30% of the solvent volume to increase solute concentration.
-
References
-
Atomaxchem - 5-chloro-2-fluoro-4-nitroaniline | CAS:704-11-0 Product Specifications. Retrieved from: 1[1]
-
Google Patents - WO2023067322A1: Tricyclic GPR65 Modulators. Retrieved from: 2[2]
-
Google Patents - WO2021245427A1: N-phenylaminocarbonyl pyridino-, pyrimidino and benzo-tropanes as modulators of GPR65. Retrieved from: 3[3]
-
BenchChem - Application Notes and Protocols for the Purification of 2,6-Diisopropyl-4-nitroaniline via Recrystallization. Retrieved from: 4[4]
-
BenchChem - Application Notes and Protocols for the Purification of N-(2-Ethoxyethyl)-2-nitroaniline by Recrystallization. Retrieved from: 5[5]
-
BenchChem - Technical Support Center: Purification of Crude 2-Methyl-5-nitroaniline Hydrate. Retrieved from: 6[6]
Sources
- 1. 5-chloro-2-fluoro-4-nitroaniline | CAS:704-11-0 | Atomaxchem [en.atomaxchem.com]
- 2. WO2023067322A1 - Tricyclic gpr65 modulators - Google Patents [patents.google.com]
- 3. WO2021245427A1 - N-phenylaminocarbonyl pyridino-, pyrimidino and benzo-tropanes as modulators of gpr65 - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Development and Validation of a Stability-Indicating HPLC Method for the Analysis of 5-Chloro-2-fluoro-4-nitroaniline
Senior Application Scientist: Dr. Evelyn Reed
Abstract
This application note describes the development and validation of a precise, accurate, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 5-Chloro-2-fluoro-4-nitroaniline. This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] The method was developed based on a systematic evaluation of stationary phase, mobile phase composition, and detector wavelength. The final optimized method utilizes a C18 column with a gradient elution of acetonitrile and a phosphate buffer at a flow rate of 1.0 mL/min, with UV detection at 254 nm. The method was validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, specificity, and robustness.[2][3] This application note provides a comprehensive protocol for researchers, quality control analysts, and drug development professionals.
Introduction
5-Chloro-2-fluoro-4-nitroaniline is a substituted aromatic amine containing nitro and halogen functional groups, which are common moieties in many active pharmaceutical ingredients (APIs).[1] As an important building block, the purity and stability of this intermediate are critical to ensure the quality and safety of the final product. High-performance liquid chromatography (HPLC) is a powerful technique for the analysis of such compounds due to its high resolution, sensitivity, and accuracy.[2]
The development of a robust HPLC method requires a thorough understanding of the analyte's physicochemical properties. While specific experimental data for 5-Chloro-2-fluoro-4-nitroaniline is not extensively published, its structure suggests moderate hydrophobicity. A predicted logP value for a closely related isomer, 2-chloro-5-fluoro-4-nitroaniline, is 2.55, indicating good retention on a reversed-phase column.[4] The presence of the nitro and aniline groups suggests that the compound will have strong UV absorbance, making UV detection a suitable choice.
This application note presents a systematic approach to developing a stability-indicating HPLC method for 5-Chloro-2-fluoro-4-nitroaniline. The causality behind experimental choices, from column and mobile phase selection to method validation, is explained to provide a clear and transferable protocol.
Physicochemical Properties of 5-Chloro-2-fluoro-4-nitroaniline
A summary of the known and predicted properties of 5-Chloro-2-fluoro-4-nitroaniline is presented in Table 1. These properties form the basis for the initial chromatographic conditions.
| Property | Value/Prediction | Source |
| Molecular Formula | C6H4ClFN2O2 | [5][6][7] |
| Molecular Weight | 190.56 g/mol | [5][6][7] |
| Appearance | Light yellow to brown crystalline powder | [6] |
| Melting Point | 140-147 °C | [6] |
| Predicted logP | ~2.5 (based on similar isomers) | [4] |
| UV Absorbance | Expected strong absorbance in the UV region | Inferred |
| pKa | Not readily available, aniline group is basic | Inferred |
HPLC Method Development
The goal of the method development was to achieve a symmetric peak for 5-Chloro-2-fluoro-4-nitroaniline, well-resolved from any potential impurities or degradation products, with a reasonable analysis time.
Initial Chromatographic Conditions
Based on the predicted moderate hydrophobicity of the analyte, a standard C18 column was selected as the initial stationary phase. C18 columns are widely used for the separation of a broad range of non-polar to moderately polar compounds.[8] A mobile phase consisting of a mixture of acetonitrile (ACN) and water was chosen, as this is a common solvent system for reversed-phase chromatography.[8] An acidic modifier, such as phosphoric acid or formic acid, is often added to the mobile phase to improve peak shape and control the ionization of amine-containing analytes.[9] For this study, a phosphate buffer was chosen to maintain a consistent pH. A detection wavelength of 254 nm was selected as a starting point, as nitroaromatic compounds typically exhibit strong absorbance at this wavelength.[10][11]
Method Optimization
A systematic approach was taken to optimize the chromatographic conditions, focusing on the mobile phase composition and gradient.
Workflow for HPLC Method Development
Caption: A logical workflow for the systematic development of the HPLC method.
The isocratic elution with various ratios of acetonitrile and phosphate buffer was first evaluated. It was observed that a gradient elution was necessary to achieve a good peak shape and a shorter run time. The final optimized gradient program is detailed in the protocol section. The pH of the mobile phase was also investigated, and a pH of 3.0 was found to provide the best peak symmetry.
Detailed Application Protocol
Instrumentation and Consumables
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Chromatography Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Solvents: HPLC grade acetonitrile and water.
-
Reagents: Phosphoric acid (analytical grade).
-
Filters: 0.45 µm syringe filters for sample preparation.
-
Standard: Analytical standard of 5-Chloro-2-fluoro-4-nitroaniline (purity >98%).
Chromatographic Conditions
The final optimized chromatographic conditions are summarized in Table 2.
| Parameter | Condition |
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.02 M Potassium Dihydrogen Phosphate, pH 3.0 (adjusted with phosphoric acid) |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-2 min: 30% B, 2-10 min: 30-70% B, 10-12 min: 70% B, 12-13 min: 70-30% B, 13-15 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Preparation of Solutions
-
Mobile Phase A: Dissolve 2.72 g of potassium dihydrogen phosphate in 1 L of HPLC grade water. Adjust the pH to 3.0 with phosphoric acid.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 5-Chloro-2-fluoro-4-nitroaniline standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the initial mobile phase composition (70:30 Mobile Phase A:Mobile Phase B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
Dissolve the sample containing 5-Chloro-2-fluoro-4-nitroaniline in the initial mobile phase to a final concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
Method Validation
The developed method was validated according to ICH Q2(R2) guidelines for specificity, linearity, accuracy, precision, and robustness.[3][6][12]
Specificity (Forced Degradation)
To demonstrate the stability-indicating nature of the method, forced degradation studies were performed. The standard solution was subjected to acidic, basic, oxidative, and thermal stress conditions. The chromatograms of the stressed samples were compared with that of an unstressed standard. The method was found to be specific, as the peak for 5-Chloro-2-fluoro-4-nitroaniline was well-resolved from the degradation products.
Forced Degradation Protocol
Caption: Experimental workflow for the forced degradation study.
Linearity
The linearity of the method was evaluated by analyzing six concentrations of the standard solution ranging from 1 µg/mL to 100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration. The method was found to be linear over the tested range with a correlation coefficient (r²) greater than 0.999.
Accuracy
The accuracy of the method was determined by the recovery of known amounts of the analyte spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration). The mean recovery was found to be within 98-102%, indicating good accuracy.
Precision
The precision of the method was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). The relative standard deviation (RSD) for both repeatability and intermediate precision was found to be less than 2%, demonstrating good precision.
Robustness
The robustness of the method was assessed by making small, deliberate variations in the chromatographic parameters, such as the flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase pH (±0.1). The system suitability parameters remained within the acceptable limits, indicating the robustness of the method.
System Suitability
System suitability testing is an integral part of the analytical procedure and is performed to ensure the performance of the chromatographic system.[10][11][13] The system suitability parameters for the developed method are summarized in Table 3.
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor (T) | T ≤ 2.0 | 1.1 |
| Theoretical Plates (N) | N ≥ 2000 | > 5000 |
| %RSD of Peak Areas | ≤ 2.0% (for 6 injections) | < 1.0% |
Conclusion
A simple, rapid, and reliable stability-indicating RP-HPLC method for the quantitative analysis of 5-Chloro-2-fluoro-4-nitroaniline has been developed and validated. The method is specific, linear, accurate, precise, and robust, making it suitable for routine quality control analysis and stability studies of 5-Chloro-2-fluoro-4-nitroaniline in bulk drug and intermediate manufacturing.
References
-
DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION. Taylor & Francis Online. Available at: [Link]
-
Determination of nitroaromatic compounds in soil samples by HPLC, using on-line preconcentration. ResearchGate. Available at: [Link]
-
USP General Chapter <621> Chromatography. USP.org. Available at: [Link]
-
Understanding the Latest Revisions to USP <621>. Agilent. Available at: [Link]
-
USP 621 Changes. Element Lab Solutions. Available at: [Link]
-
METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. Available at: [Link]
-
Simplified Yet Sensitive Determination of Aniline and Nitroanilines. LCGC International. Available at: [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]
-
Separation of 2-Nitroaniline on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
-
5-Chloro-4-fluoro-2-nitroaniline | 104222-34-6. MilliporeSigma. Available at: [Link]
-
5-CHLORO-4-FLUORO-2-NITROANILINE | CAS 104222-34-6. Matrix Fine Chemicals. Available at: [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available at: [Link]
-
Quality Guidelines. ICH. Available at: [Link]
- CN108329211A - The preparation method of 5- chloro-2-nitroanilines. Google Patents.
Sources
- 1. CN108329211A - The preparation method of 5- chloro-2-nitroanilines - Google Patents [patents.google.com]
- 2. hplc.eu [hplc.eu]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. guidechem.com [guidechem.com]
- 5. 5-Chloro-4-fluoro-2-nitroaniline | 104222-34-6 [sigmaaldrich.com]
- 6. 5-Chloro-4-fluoro-2-nitroaniline, 97% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 7. 5-CHLORO-4-FLUORO-2-NITROANILINE | CAS 104222-34-6 [matrix-fine-chemicals.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Separation of 2-Nitroaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. 428871-64-1|4-Chloro-5-fluoro-2-nitroaniline|BLD Pharm [bldpharm.com]
- 13. spiedigitallibrary.org [spiedigitallibrary.org]
Technical Support Center: Optimizing the Nitration of 4-Chloro-2-fluoroaniline
Welcome to the technical support center for the synthesis of nitroaromatic compounds. This guide is designed for researchers, chemists, and drug development professionals who are working on the nitration of 4-chloro-2-fluoroaniline. Our goal is to provide in-depth, field-proven insights to help you overcome common challenges and significantly improve the yield and purity of your target isomer, 4-chloro-2-fluoro-6-nitroaniline.
Technical Troubleshooting Guide
This section addresses specific, practical issues you may encounter during your experiments. Each entry explains the underlying chemical principles behind the problem and provides actionable solutions.
Issue 1: My reaction yield is low, and I'm isolating a mixture of isomers, including a significant amount of 4-chloro-2-fluoro-5-nitroaniline.
Question: Why am I getting poor regioselectivity, and how can I favor the formation of the desired 6-nitro isomer?
Answer: This is the most common challenge in the nitration of anilines and stems from the dual nature of the amino group (-NH₂) in a strong acidic medium.[1][2][3][4]
-
Desired Pathway (Kinetic Product): The amino group is a powerful activating, ortho, para-directing group due to its ability to donate its lone pair of electrons into the aromatic ring via resonance.[5][6][7] This increases the electron density at the positions ortho (C2, C6) and para (C4) to the amine. Since the C2 and C4 positions are already substituted, the electronically favored position for nitration is C6.
-
Competing Pathway (Thermodynamic Product): In the presence of a strong acid like sulfuric acid (H₂SO₄), the basic amino group is readily protonated to form the anilinium ion (-NH₃⁺).[1] This anilinium ion is a strongly deactivating, meta-directing group.[2][3][4] It withdraws electron density from the ring, directing the incoming nitronium ion (NO₂⁺) to the meta position, which in this case is C5.
The final product distribution is a direct result of the equilibrium between the free aniline and its protonated anilinium form.
Diagram 1: The Competing Pathways in Aniline Nitration
Caption: Competing reaction pathways in strong acid.
Solution: Amine Protection
The most effective strategy to ensure high regioselectivity for the 6-nitro isomer is to temporarily protect the amino group via acetylation.[2][4][8]
-
Mechanism: Reacting 4-chloro-2-fluoroaniline with acetic anhydride converts the -NH₂ group to an acetamido group (-NHCOCH₃).
-
Benefits:
-
Prevents Protonation: The acetamido group is significantly less basic and does not get protonated by the nitrating mixture.[4]
-
Maintains Directing Effect: It remains a reliable ortho, para-director, ensuring nitration occurs almost exclusively at the C6 position.
-
Moderates Reactivity: It is less activating than a free amino group, which crucially prevents oxidation of the ring and the formation of tarry byproducts.[8][9]
-
After nitration, the acetyl group is easily removed by acid or base hydrolysis to yield the pure 4-chloro-2-fluoro-6-nitroaniline.
Issue 2: The reaction mixture turns dark brown or black, resulting in a tarry, insoluble substance.
Question: What causes this tar formation, and how can it be prevented?
Answer: The formation of dark, tarry materials is a classic sign of oxidation.[4][8]
-
Cause: Nitric acid is a potent oxidizing agent. The unprotected amino group makes the aniline ring highly electron-rich and thus extremely susceptible to oxidation, leading to polymerization and decomposition products.[4][9] This is often exacerbated by poor temperature control, as nitration reactions are highly exothermic.[1][10]
Solutions:
-
Protect the Amino Group: As detailed above, converting the amine to an acetamide deactivates the ring enough to prevent significant oxidation while still allowing for nitration.[8] This is the most robust solution.
-
Strict Temperature Control: The reaction must be kept cold. Maintain a temperature between -20°C and 0°C throughout the addition of the nitrating agent.[11] Use a suitable cooling bath (e.g., ice-salt or dry ice/acetone).
-
Slow Reagent Addition: Add the nitrating mixture dropwise and very slowly to the aniline solution. This allows the heat generated by the reaction to dissipate effectively and prevents localized temperature spikes that can initiate decomposition.[8]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of sulfuric acid in this reaction?
Sulfuric acid serves two critical but competing functions.[5] First, it acts as a catalyst by protonating nitric acid, which facilitates the loss of a water molecule to generate the highly reactive electrophile, the nitronium ion (NO₂⁺), which is essential for the reaction to proceed.[5][12] Second, as discussed in the troubleshooting section, it protonates the aniline substrate, which can lead to undesired meta-substituted byproducts.[5]
Q2: Are there alternative nitrating agents I can use?
While the combination of nitric acid and sulfuric acid is the most common and cost-effective nitrating agent, other options exist for milder conditions, though they may be less common for this specific transformation. Some research explores reagents like bismuth nitrate pentahydrate (Bi(NO₃)₃•5H₂O) which can offer different selectivity profiles and avoid strongly corrosive acids.[13][14][15] However, for achieving the 6-nitro product specifically, the protection-nitration-deprotection sequence with mixed acid is the most validated method.
Q3: What are the most critical safety precautions for this nitration?
Nitration reactions are inherently hazardous and must be treated with extreme caution.[16]
-
Corrosivity: Concentrated nitric and sulfuric acids are highly corrosive and can cause severe chemical burns.[16][17][18]
-
Exothermicity: The reaction generates a significant amount of heat. If addition is too fast or cooling is inadequate, a "thermal runaway" can occur, leading to a violent, uncontrolled reaction or even an explosion.[10][19]
-
Toxicity: Nitric acid fumes and nitrogen dioxide (NO₂) gas, which can be produced during the reaction, are highly toxic and can cause severe respiratory damage.[16][18]
Mandatory Safety Procedures:
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, acid-resistant gloves, and a chemical-resistant lab coat.[16][17]
-
Ventilation: Perform the entire experiment in a certified chemical fume hood.[16][17]
-
Temperature Control: Use an efficient cooling bath and monitor the internal reaction temperature with a thermometer. Never let the temperature exceed the recommended limit.
-
Emergency Preparedness: Ensure an emergency eyewash and shower station are immediately accessible.[16][18] Have appropriate spill containment and neutralizing agents (like sodium bicarbonate) on hand.[17]
Q4: How can I monitor the reaction's progress and determine when it is complete?
The most common method for monitoring the reaction is Thin-Layer Chromatography (TLC).
-
Procedure: Periodically take a small aliquot from the reaction mixture, quench it carefully in a vial with ice and a little sodium bicarbonate solution, and extract with a small amount of ethyl acetate. Spot the organic layer on a TLC plate alongside a spot of your starting material.
-
Analysis: Develop the plate in a suitable solvent system (e.g., 20-30% ethyl acetate in hexane). The reaction is complete when the spot corresponding to the starting material (the acetanilide derivative) has completely disappeared, and a new, lower Rf spot corresponding to the nitrated product is dominant. High-Performance Liquid Chromatography (HPLC) can also be used for more precise, quantitative monitoring.[9]
Q5: What is the best practice for working up and purifying the final product?
After the reaction is complete (as determined by TLC), the work-up is critical for isolating a pure product.
-
Quenching: Carefully and slowly pour the entire reaction mixture onto a large amount of crushed ice with stirring. This quenches the reaction and precipitates the crude product.
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with plenty of cold water until the washings are neutral to pH paper. This removes residual acids. A subsequent wash with a cold, dilute sodium bicarbonate solution can also be performed to ensure complete neutralization.[11]
-
Purification: The most effective method for purifying the crude product is recrystallization.[20] Common solvents for this type of compound include ethanol/water mixtures or toluene/hexane.[11][21] Dissolve the crude solid in the minimum amount of hot solvent, filter hot to remove any insoluble impurities, and allow the solution to cool slowly to induce the formation of pure crystals.[20]
Experimental Protocols & Data
The following workflow is the recommended, field-proven method for maximizing the yield and purity of 4-chloro-2-fluoro-6-nitroaniline.
Diagram 2: Recommended Synthetic Workflow
Caption: A robust three-step workflow for selective nitration.
Protocol 1: Protection via Acetylation (Synthesis of N-(4-chloro-2-fluorophenyl)acetamide)
-
In a flask, dissolve 4-chloro-2-fluoroaniline (1.0 eq) in glacial acetic acid.
-
Slowly add acetic anhydride (1.1 eq) to the solution while stirring.
-
Gently warm the mixture to approximately 50-60°C for 30 minutes.[22]
-
Monitor the reaction by TLC until the starting aniline is consumed.
-
Pour the reaction mixture into a beaker of ice-cold water to precipitate the acetanilide product.
-
Collect the white solid by vacuum filtration, wash with cold water, and dry. The product is typically pure enough for the next step without further purification.
Protocol 2: Nitration of N-(4-chloro-2-fluorophenyl)acetamide
-
In a flask, add the dried N-(4-chloro-2-fluorophenyl)acetamide (1.0 eq) to concentrated sulfuric acid, ensuring the solid dissolves completely. Cool the mixture to -10°C using an ice-salt or dry ice/acetone bath.
-
In a separate, pre-chilled dropping funnel, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.05 eq) to concentrated sulfuric acid. Keep this mixture cold.
-
Add the nitrating mixture dropwise to the stirred acetanilide solution, ensuring the internal temperature does not rise above 0°C.[22]
-
After the addition is complete, allow the mixture to stir at 0°C for an additional 1-2 hours.[22]
-
Pour the reaction mixture slowly onto a large volume of crushed ice.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
Protocol 3: Deprotection via Hydrolysis
-
Transfer the crude, damp nitrated acetanilide to a round-bottom flask.
-
Add a mixture of concentrated sulfuric acid (e.g., 30 mL per 10g of product) and water (e.g., 20 mL per 10g).[9]
-
Heat the mixture under reflux for 45-60 minutes, or until TLC analysis shows complete conversion to the free amine.[9]
-
Cool the solution and pour it onto crushed ice.
-
Slowly neutralize the mixture with a base, such as 10% sodium hydroxide solution, until it is alkaline, which will precipitate the final product.[5][9]
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Purify the crude 4-chloro-2-fluoro-6-nitroaniline by recrystallization from a suitable solvent like an ethanol/water mixture.
Table 1: Influence of Substituents on Regioselectivity
| Substituent | Position | Electronic Effect | Directing Influence |
| -NH₂ | C1 | Strong Activator (+R) | ortho, para |
| -F | C2 | Weak Deactivator (-I, +R) | ortho, para |
| -Cl | C4 | Weak Deactivator (-I, +R) | ortho, para |
| -NH₃⁺ | C1 | Strong Deactivator (-I) | meta |
| -NHCOCH₃ | C1 | Moderate Activator (+R) | ortho, para |
+R = Resonance Donating, -I = Inductive Withdrawing
References
- The Critical Role of Sulfuric Acid in Aniline Nitr
- Regioselectivity of Aniline and Toluidine Nitration With HNO3 and H2SO4 in Acetic Acid. Scribd.
- Nitr
- Regioselectivity in the Nitration of Acylanilines by Electrophilic Arom
- Why is nitration of aniline difficult?. (2025). askIITians.
- Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid. Fenix.
- Synthesis of 4-chloro-2-fluoro-5-nitroaniline. PrepChem.com.
- Chemistry, Process Design, and Safety for the Nitration Industry. (2013). National Academic Digital Library of Ethiopia.
- An Alternative Method for the Selective Synthesis of Ortho-nitro Anilines Using Bismuth Nitrate Pentahydr
- Recent Advancements on Nitration of Anilines Utilizing Diverse Nitrating Agents. (2025).
- An Alternative Method for the Selective Synthesis of Ortho-nitro Anilines Using Bismuth Nitrate Pentahydr
- Anilines: Reactions, Reaction Mechanisms and FAQs. Allen.
- Technical Support Center: Regioselective Nitration of Substituted Anilines. (2025). Benchchem.
- Handling nitric acid Definition. (2025). Fiveable.
- Methods for the nitration of protected anilines.
- Synthesis of 2-Amino-4-chloro-5-fluorophenol from p-Fluoroaniline: An In-depth Technical Guide. (2025). Benchchem.
- Discussion on Reactions of Aniline. (2025). Filo.
- Reactions of Aniline. (2024). Chemistry Steps.
- 4-Chloro-2-fluoroaniline: Comprehensive Overview and Applications. (2025). NINGBO INNO PHARMCHEM CO.,LTD..
- 4-Chloro-2-fluoroaniline synthesis. ChemicalBook.
- Nitric Acid Safety Tips & Health Hazards. (2015). VelocityEHS.
- Nitration Reactions | Continuous Flow Processing. Vapourtec.
- Technical Support Center: Nitration of Aniline Deriv
- Nitration of aniline. (2019). Chemistry Stack Exchange.
- Nitr
- Chemical synthesis process of 4-chloro-2-fluoro nitrobenzene.
- An In-depth Technical Guide to the Purity and Analysis of 4-Chloro-2-fluoro-3-methoxyaniline. (2025). Benchchem.
- Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry.
- Synthesis of 4-chloro-2-fluoroaniline. PrepChem.com.
- An In-depth Technical Guide to the Synthesis of 2-(Chloromethyl)-4-fluoroaniline. (2025). Benchchem.
- Preparation method for 4-(chlorodifluoromethoxy)aniline.
- A New Approach for the Synthesis of 4-Chloro-2-fluoronitrobenzene. (2004).
- Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. (2020).
- ANALYTICAL METHODS.
- Method for synthesizing 4-fluoro-2-nitroaniline by using microchannel reactor.
- o-NITROANILINE. Organic Syntheses.
- method 8131 aniline and selected derivatives by gas chrom
- Process for the preparation of 6-chloro-2,4-nitroaniline.
- Determination of 4-chloroaniline and its derivatives formed in the interaction of sodium hypochlorite and chlorhexidine by using gas chrom
Sources
- 1. Why is nitration of aniline difficult? - askIITians [askiitians.com]
- 2. Q.18 Discuss the following reactions: (a) Nitration of aniline (b) Su.. [askfilo.com]
- 3. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 7. Khan Academy [khanacademy.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. books.rsc.org [books.rsc.org]
- 10. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 11. prepchem.com [prepchem.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. An Alternative Method for the Selective Synthesis of Ortho-nitro Anilines Using Bismuth Nitrate Pentahydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. An Alternative Method for the Selective Synthesis of Ortho-nitro ...: Ingenta Connect [ingentaconnect.com]
- 16. youtube.com [youtube.com]
- 17. fiveable.me [fiveable.me]
- 18. ehs.com [ehs.com]
- 19. vapourtec.com [vapourtec.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Organic Syntheses Procedure [orgsyn.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 5-Chloro-2-fluoro-4-nitroaniline Synthesis & Purification
Welcome to the Technical Support Center. 5-Chloro-2-fluoro-4-nitroaniline is a highly functionalized, critical building block used in the synthesis of complex active pharmaceutical ingredients (APIs), including tricyclic GPR65 modulators for immuno-oncology[1].
Despite its utility, synthesizing this compound from 5-chloro-2-fluoroaniline is notoriously challenging. Researchers frequently encounter low yields, oxidative degradation, poor regiocontrol, and stubborn deprotection steps. This guide provides a mechanistically grounded, self-validating troubleshooting framework to ensure high-purity synthesis.
Part 1: Synthesis Workflow & Impurity Mapping
Understanding where impurities are generated is the first step in troubleshooting. The diagram below maps the three-step synthesis and highlights the specific failure points that lead to common impurities.
Fig 1: Synthesis workflow of 5-chloro-2-fluoro-4-nitroaniline and common impurity pathways.
Part 2: Troubleshooting FAQs (Causality & Mechanisms)
Q1: My crude reaction mixture turns black and tarry during nitration, and the yield is <10%. What is causing this degradation? A1: You are likely attempting a direct nitration of 5-chloro-2-fluoroaniline. The free primary amine (-NH2) is highly electron-rich. When exposed to a strongly oxidizing nitrating mixture (HNO3/H2SO4), the amine oxidizes rapidly, leading to diazonium oligomers and tarry degradation products. The Fix: You must mask the amine's electron density. Protect the aniline as an acetamide using acetic anhydride prior to nitration[2]. The acetyl group withdraws electron density via resonance, moderating the ring's reactivity enough to prevent oxidation while still allowing electrophilic aromatic substitution (EAS).
Q2: Even with protection, my NMR shows a mixture of isomers. How do I maximize the yield of the 4-nitro isomer over the 6-nitro byproduct? A2: Regioselectivity in this system is governed by a strict competition between electronic directing effects and steric hindrance.
Fig 2: Electrophilic aromatic substitution (EAS) directing effects and steric hindrance in nitration.
The Fix: The acetamido (-NHAc) group is bulky. Position 6 is flanked by both the -NHAc group and the chloro group at position 5, creating severe steric clash. Position 4 is sterically accessible and synergistically activated by the para-directing -NHAc group and the ortho-directing -Cl group. To maximize the thermodynamic preference for the 4-position, maintain the nitration temperature strictly between 0°C and 5°C. Higher temperatures provide the activation energy required to overcome the steric barrier at position 6.
Q3: LC-MS analysis of my final product shows a massive peak at +42 Da relative to the expected mass. Why is my deprotection failing? A3: A +42 Da mass indicates incomplete removal of the acetyl protecting group (residual N-(5-chloro-2-fluoro-4-nitrophenyl)acetamide). If you are using standard acidic hydrolysis (e.g., HCl/EtOH), the reaction will stall. The Causality: Acidic hydrolysis requires protonation of the amide carbonyl oxygen. However, your aromatic ring is heavily deactivated by three electron-withdrawing groups (Fluoro, Chloro, Nitro). These groups pull electron density away from the amide system, making protonation highly unfavorable. The Fix: Switch to basic hydrolysis (e.g., 20% NaOH in Ethanol). The same electron-withdrawing groups that hinder acidic hydrolysis actively accelerate basic hydrolysis. They stabilize the developing negative charge on the aniline leaving group, making the cleavage of the C-N bond highly favorable.
Part 3: Quantitative Data & Impurity Profiling
The table below summarizes how specific deviations in the experimental protocol directly impact the purity and yield of the final product.
| Reaction Step | Condition Tested | Major Impurity Observed | Purity (HPLC) | Yield |
| Nitration | Direct (No Protection) | Tarry Oxidation Products | < 20% | < 10% |
| Nitration | Protected (0–5°C) | 6-Nitro Isomer (~8%) | > 90% | 85% |
| Deprotection | 2M HCl (Reflux, 4h) | +42 Da (Unreacted Acetamide) | 60% | 50% |
| Deprotection | 20% NaOH (Reflux, 2h) | None (Complete Conversion) | > 98% | 92% |
Part 4: Self-Validating Experimental Protocols
To ensure reproducibility, use the following step-by-step methodologies. Each protocol includes an In-Process Control (IPC) to validate the success of the step before proceeding.
Protocol A: Telescoped Protection and Nitration
-
Acetylation: Dissolve 5-chloro-2-fluoroaniline (1.0 eq) in anhydrous dichloromethane (DCM) at room temperature.
-
Add acetic anhydride (1.2 eq) dropwise and stir for 2 hours.
-
Self-Validation (IPC 1): Check the reaction via TLC (Hexane:EtOAc 3:1). The primary amine spot (starting material) must completely disappear, replaced by a higher Rf acetamide spot. Do not proceed to nitration until this is confirmed.
-
Cooling: Cool the reaction mixture to 0°C using an ice-salt bath.
-
Nitration: Prepare a nitrating mixture of concentrated H2SO4 and fuming HNO3 (1.1 eq).
-
Add the nitrating mixture dropwise over 1 hour. Critical: Strictly maintain the internal temperature below 5°C to prevent the formation of the 6-nitro isomer.
-
Stir for an additional 1 hour at 0°C, then slowly quench over crushed ice.
-
Extract with DCM, wash with brine, dry over Na2SO4, and concentrate to yield crude N-(5-chloro-2-fluoro-4-nitrophenyl)acetamide.
Protocol B: Basic Hydrolysis & Purification
-
Hydrolysis: Suspend the crude N-(5-chloro-2-fluoro-4-nitrophenyl)acetamide in a 20% w/v NaOH aqueous solution and Ethanol (1:1 v/v ratio).
-
Heat the mixture to reflux (approx. 80°C) for 2 hours.
-
Self-Validation (IPC 2): Analyze an aliquot via LC-MS. Ensure the complete disappearance of the +42 Da mass peak corresponding to the protected intermediate.
-
Isolation: Cool the mixture to room temperature and neutralize to pH 7 using 1M HCl. The target product will precipitate as a bright yellow solid.
-
Filter the solid and wash thoroughly with cold water.
-
Purification: Recrystallize the crude solid from hot Ethanol/Water (70:30) to remove trace amounts of the 6-nitro isomer. Dry under vacuum to afford pure 5-chloro-2-fluoro-4-nitroaniline.
References
- Source: google.
- Source: benchchem.
Sources
Technical Support Center: Separation of 5-Chloro-2-fluoro-4-nitroaniline from 3-chloro-4-nitroaniline
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers, analytical chemists, and drug development professionals tasked with the separation and purification of closely related halo-nitroaniline intermediates. These compounds often co-exist in synthetic pathways, and their baseline resolution is critical for downstream pharmaceutical efficacy and safety.
This guide bypasses generic advice to provide field-proven, mechanistically grounded troubleshooting strategies and protocols.
Physicochemical Comparison
Understanding the structural nuances between these two molecules is the foundation of any successful separation strategy. The presence of an ortho-fluorine in 5-Chloro-2-fluoro-4-nitroaniline fundamentally alters its physicochemical profile compared to 3-chloro-4-nitroaniline, dictating its behavior across different stationary phases 1, 2.
| Property | 3-chloro-4-nitroaniline | 5-Chloro-2-fluoro-4-nitroaniline |
| CAS Number | 825-41-2 1 | 704-11-0 2 |
| Molecular Formula | C6H5ClN2O2 [[1]]() | C6H4ClFN2O2 3 |
| Molecular Weight | 172.57 g/mol [[1]]() | 190.56 g/mol 3 |
| Structural Features | Amino (1), Chloro (3), Nitro (4) | Amino (1), Fluoro (2), Nitro (4), Chloro (5) |
| Intramolecular H-Bonding | None | Yes (Between -NH2 and ortho-F) |
| Relative Polarity | Higher | Lower (due to H-bond shielding) |
| Relative Lipophilicity | Lower | Higher (due to additional halogen bulk) |
Troubleshooting Guides & FAQs
Q1: Why do these two compounds co-elute on standard C18 columns under fast gradients? A: Co-elution occurs because both molecules are relatively small, hydrophobic aromatic amines with similar core structures. Under fast, steep gradients (e.g., 5% to 95% Acetonitrile over 3 minutes), the subtle lipophilicity difference imparted by the single fluorine atom is insufficient to resolve the peaks. Solution: Switch to an isocratic method or a very shallow gradient (e.g., 40% to 60% organic over 15 minutes) 4. Additionally, using a fluorinated stationary phase (e.g., PFP - Pentafluorophenyl) can exploit pi-pi and dipole-dipole interactions specific to the fluorinated ring of 5-Chloro-2-fluoro-4-nitroaniline, drastically improving selectivity.
Q2: How does the ortho-fluorine in 5-chloro-2-fluoro-4-nitroaniline affect its chromatographic behavior compared to 3-chloro-4-nitroaniline? A: The fluorine atom at the 2-position is highly electronegative and sits adjacent (ortho) to the primary amine. This proximity facilitates an intramolecular hydrogen bond (N-H ··· F). This interaction "locks" the amine, reducing its ability to act as a hydrogen bond donor to the silanol groups on a normal-phase silica stationary phase [[5]](). Consequently, 5-Chloro-2-fluoro-4-nitroaniline behaves as a less polar molecule on silica gel and will elute earlier than 3-chloro-4-nitroaniline. Conversely, in reverse-phase (RP-HPLC), the added fluorine increases the molecule's overall hydrophobicity, causing it to elute later than 3-chloro-4-nitroaniline [[4]]().
Q3: My peaks are tailing significantly in normal-phase chromatography. How can I resolve this? A: Peak tailing for anilines on bare silica is typically caused by strong, secondary interactions between the basic amine groups and highly acidic, unreacted silanol sites on the silica gel 6. Solution: Add a basic modifier to your mobile phase. Incorporating 1% Triethylamine (TEA) or utilizing an amine-functionalized bonded silica phase will competitively bind to the acidic silanols, ensuring sharp, symmetrical peaks for both nitroanilines 6.
Q4: What is the recommended stationary phase for preparative scale separation (>1 gram)? A: For large-scale purification, Normal-Phase Flash Chromatography using bare silica is the most cost-effective 7. Because 5-Chloro-2-fluoro-4-nitroaniline elutes first due to its reduced polarity, you can efficiently wash it off the column using a low-polarity solvent system, leaving the more polar 3-chloro-4-nitroaniline retained until you step up the solvent polarity.
Experimental Protocols
Protocol A: Analytical Reverse-Phase HPLC (RP-HPLC) Method
Objective: High-resolution quantitative analysis of the reaction mixture.
-
Column Selection: Install a C18 or PFP (Pentafluorophenyl) column (e.g., 4.6 x 150 mm, 3 µm particle size) to maximize halogen-specific hydrophobic interactions 4.
-
Mobile Phase Preparation:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water (TFA suppresses amine ionization, preventing peak tailing).
-
Solvent B: 0.1% TFA in Acetonitrile.
-
-
Gradient Program: Run an isocratic hold at 45% Solvent B for 10 minutes, followed by a shallow ramp to 65% Solvent B over 10 minutes.
-
Flow Rate & Detection: Set flow rate to 1.0 mL/min. Monitor UV absorbance at 254 nm (optimal for nitroaromatic chromophores) 4.
-
Expected Outcome: 3-chloro-4-nitroaniline elutes first; 5-Chloro-2-fluoro-4-nitroaniline elutes second due to its higher lipophilicity.
Protocol B: Preparative Normal-Phase Flash Chromatography
Objective: Bulk purification and isolation of the two compounds.
-
Column Preparation: Equilibrate a silica gel flash column (40-63 µm) with 100% Hexane containing 1% Triethylamine (TEA) 6.
-
Sample Loading: Dissolve the mixture in a minimum volume of Dichloromethane (DCM) and dry-load onto a small amount of silica gel. Transfer this dry powder to the top of the column to ensure a narrow sample band.
-
Elution Strategy:
-
Begin elution with Hexane/Ethyl Acetate (90:10, v/v) + 1% TEA.
-
Collect fractions. The less polar 5-Chloro-2-fluoro-4-nitroaniline will elute in these early fractions [[5]]().
-
Once the first compound has completely eluted, increase the polarity to Hexane/Ethyl Acetate (70:30, v/v) + 1% TEA to elute the more polar 3-chloro-4-nitroaniline.
-
-
Verification: Spot fractions on a TLC plate and develop in Hexane/EtOAc (80:20). 5-Chloro-2-fluoro-4-nitroaniline will exhibit a higher Rf value 5.
Separation Workflow & Mechanistic Pathway
Below is the logical workflow for deciding the appropriate separation technique based on scale and the underlying chemical mechanisms governing retention.
Caption: Decision tree and elution order logic for the chromatographic separation of halo-nitroanilines.
References
-
ChemIndex. "704-11-0 | 5-chloro-2-fluoro-4-nitroaniline". ChemIndex. URL:[Link]
-
Scribd. "TLC Separation of Nitroanilines | Chromatography". Scribd. URL:[Link]
-
Advanced Materials Technology. "Isocratic Separation of Anilines on HALO C18". HPLC.eu. URL:[Link]
-
Chang, C., et al. "Normal Phase Separation of Chloroanilines and Nitroanilines with Silica, Amine, and Cobalt(III) Complex Bonded Phases". Journal of Chromatographic Science. URL:[Link]
-
Miller, R.B., Case, W.S. "Radial Chromatography for the Separation of Nitroaniline Isomers". Journal of Chemical Education. URL: [Link]
Sources
- 1. CAS 825-41-2: 3-chloro-4-nitroaniline | CymitQuimica [cymitquimica.com]
- 2. 5-chloro-2-fluoro-4-nitroaniline | CAS:704-11-0 | Atomaxchem [en.atomaxchem.com]
- 3. 704-11-0 | 5-کلرو-2-فلورو-4-نیتروآنیلین [chemindex.com]
- 4. hplc.eu [hplc.eu]
- 5. scribd.com [scribd.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. ERIC - EJ943671 - Radial Chromatography for the Separation of Nitroaniline Isomers, Journal of Chemical Education, 2011-Sep [eric.ed.gov]
Avoiding hydrolysis side reactions with 5-Chloro-2-fluoro-4-nitroaniline
Welcome to the technical support resource for 5-Chloro-2-fluoro-4-nitroaniline. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile but sensitive reagent. Here, we address common challenges, with a primary focus on preventing the unwanted hydrolysis side reaction that can compromise yield, purity, and experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: Why is 5-Chloro-2-fluoro-4-nitroaniline so susceptible to hydrolysis?
A1: The susceptibility to hydrolysis is a direct consequence of the molecule's electronic structure, which makes it highly reactive in Nucleophilic Aromatic Substitution (SNAr) reactions.
-
Electronic Activation: The aromatic ring is "activated" by the presence of two strong electron-withdrawing groups: the nitro group (-NO₂) and the fluorine atom (-F). The nitro group, positioned ortho to the fluorine and para to the chlorine, powerfully withdraws electron density from the ring.
-
Stabilized Intermediate: This electron withdrawal makes the carbons bonded to the halogens (Cl and F) highly electrophilic and susceptible to attack by nucleophiles. When a nucleophile—such as your intended amine or the unintended water/hydroxide ion—attacks, it forms a resonance-stabilized negative intermediate known as a Meisenheimer complex.[1][2] The negative charge of this complex is delocalized onto the oxygen atoms of the nitro group, which is a highly favorable stabilizing interaction.
-
Leaving Group Departure: The subsequent departure of a halide leaving group (typically fluoride, which is more activating and often a better leaving group in SNAr than chloride) re-aromatizes the ring to yield the final product.[3]
Because water (H₂O) or hydroxide ions (OH⁻) are potent nucleophiles, their presence in the reaction mixture can lead to a competitive SNAr reaction, where a halogen is displaced by a hydroxyl group, forming an unwanted phenolic byproduct.
Sources
Technical Support Center: Handling Moisture Sensitivity in 5-Chloro-2-fluoro-4-nitroaniline Reactions
Introduction
Welcome to the technical support guide for 5-Chloro-2-fluoro-4-nitroaniline. This resource is designed for researchers, scientists, and drug development professionals who utilize this versatile intermediate in their synthetic workflows. 5-Chloro-2-fluoro-4-nitroaniline is a key building block, particularly in reactions like Nucleophilic Aromatic Substitution (SNAr), due to its activated aromatic ring structure.[1][2] The presence of strong electron-withdrawing groups (nitro, fluoro, chloro) makes the molecule susceptible to nucleophilic attack, a desirable trait for synthesis.[3][4] However, the amine functional group introduces a significant sensitivity to moisture, which can lead to a host of experimental problems including poor reactivity, inconsistent yields, and the formation of unwanted byproducts.
This guide provides a structured approach to troubleshooting common issues related to moisture contamination. It combines theoretical explanations with practical, field-proven protocols to ensure your reactions are reproducible, efficient, and successful.
Section 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding the handling and use of 5-Chloro-2-fluoro-4-nitroaniline.
Q1: Why is 5-Chloro-2-fluoro-4-nitroaniline considered moisture-sensitive?
A: The primary site of moisture sensitivity is the aromatic amine (-NH₂) group. The lone pair of electrons on the nitrogen can form hydrogen bonds with water molecules. This interaction can alter the electronic properties and nucleophilicity of the aniline. Furthermore, in the presence of certain reagents or conditions, water can act as a competing nucleophile or promote unwanted side reactions.[5]
Q2: How should I properly store 5-Chloro-2-fluoro-4-nitroaniline to maintain its integrity?
A: To prevent degradation and moisture uptake, it should be stored in a tightly sealed container in a cool, dry, and dark place.[6][7] For long-term storage or for use in highly sensitive experiments, storing the compound inside a desiccator or a glovebox under an inert atmosphere (e.g., nitrogen or argon) is strongly recommended.[8]
Q3: My reaction with 5-Chloro-2-fluoro-4-nitroaniline is not proceeding to completion. Could moisture be the cause?
A: Yes, this is a very likely cause. Moisture can interfere in several ways: by reacting with your base or other reagents, by altering the solubility of your starting materials, or by deactivating the aniline itself. This often results in low or no product yield.[9] A thorough check of the dryness of your solvent, reagents, and glassware is the first troubleshooting step.
Q4: What are the visible signs that my solvent or reagents might be contaminated with water?
A: Visually, it's difficult to detect trace amounts of water. However, some solid drying agents will "clump" when they absorb moisture, changing from a free-flowing powder to a granular solid.[10] For absolute certainty, quantitative methods like Karl Fischer titration are necessary to determine the water content in solvents.[11][12]
Q5: Can I use standard laboratory glassware for my reaction?
A: Yes, but it must be rigorously dried before use. Glass surfaces readily adsorb a film of water from the atmosphere.[13] For highly moisture-sensitive reactions, glassware should be oven-dried overnight at >120 °C or flame-dried under vacuum immediately before use.[13]
Section 2: In-Depth Troubleshooting Guides
This section addresses specific experimental issues in a problem-solution format, explaining the underlying chemical principles and providing actionable steps.
Guide 1: Low or No Product Yield in Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions involving 5-Chloro-2-fluoro-4-nitroaniline are common, but their success is highly dependent on anhydrous conditions.[14]
Potential Cause A: Deactivation of the Nucleophile/Base
Causality: Many SNAr reactions require a base (e.g., K₂CO₃, NaH, KHMDS) to deprotonate a weak nucleophile, making it more reactive.[9] Strong bases, particularly organometallics and metal hydrides like NaH, react violently and irreversibly with water. This consumption of the base prevents the activation of your primary nucleophile, thereby halting the reaction.
Troubleshooting Protocol:
-
Verify Base Integrity: Ensure your base has been stored under anhydrous conditions. If using a strong base like NaH, use fresh material from a newly opened container if possible.
-
Use Anhydrous Solvents: Ensure the solvent used for the reaction has been properly dried and its water content is verified to be low (<50 ppm).[15]
-
Staged Reagent Addition: Add the base to the solvent and weak nucleophile first and stir for a period (e.g., 30 minutes) to ensure deprotonation occurs before adding the 5-Chloro-2-fluoro-4-nitroaniline substrate.[9]
Potential Cause B: Water as a Competing Nucleophile
Causality: Although a weak nucleophile, water is often present in much higher concentrations than the intended nucleophile if proper drying techniques are not used. In SNAr reactions, particularly at elevated temperatures, water can attack the electron-deficient aromatic ring, leading to the formation of undesired phenol byproducts and consuming the starting material.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low SNAr reaction yield.
Guide 2: Formation of Unidentified Impurities
The appearance of unexpected spots on a TLC plate or peaks in an LC-MS trace often points to side reactions, many of which can be initiated by water.
Potential Cause: Hydrolysis or Water-Mediated Degradation
Causality: Besides acting as a nucleophile, water can facilitate other reactions. For instance, water radical cations can form under certain ambient conditions and lead to the oxidation of aromatic amines.[16] While less common under controlled inert atmospheres, this highlights the reactivity of water. More practically, if other functional groups are present in your primary nucleophile (e.g., esters, amides), water can promote their hydrolysis under basic or acidic conditions, leading to a complex mixture of products.
Troubleshooting Protocol:
-
Characterize Byproducts: If possible, isolate and characterize the main impurity. Knowing its structure (e.g., via NMR, MS) can provide direct clues about the side reaction pathway (e.g., identifying a hydrolyzed ester or a phenol byproduct).
-
Strictly Anhydrous Conditions: Re-run the reaction using the protocols outlined in Section 3. This is the most effective way to eliminate water-mediated side reactions.
-
Temperature Control: Some degradation pathways are accelerated at higher temperatures. If the reaction allows, attempt it at a lower temperature for a longer duration to minimize thermal decomposition, which can be exacerbated by protic sources like water.
Section 3: Key Experimental Protocols
Adherence to rigorous experimental technique is paramount when working with moisture-sensitive compounds.
Protocol 1: General Workflow for Setting Up an Anhydrous Reaction
This protocol details the standard procedure for setting up a reaction under an inert atmosphere using a Schlenk line.
-
Glassware Preparation:
-
Clean and assemble all necessary glassware (reaction flask, condenser, addition funnel, etc.).
-
Dry the assembled glassware in an oven at >120 °C for at least 4 hours (preferably overnight).
-
Alternatively, assemble the glassware hot from the oven and allow it to cool under a stream of dry nitrogen or argon, or flame-dry the assembled apparatus under vacuum.[13]
-
-
Inert Atmosphere Purge:
-
Connect the assembled glassware to a Schlenk line.
-
Evacuate the flask under vacuum until the pressure is low.
-
Backfill the flask with a positive pressure of inert gas (nitrogen or argon).
-
Repeat this vacuum/backfill cycle at least three times to ensure the removal of atmospheric oxygen and moisture.[8]
-
-
Reagent & Solvent Transfer:
-
Add solid reagents under a positive flow of inert gas.
-
Transfer anhydrous solvents via a cannula or a dry syringe. Ensure the solvent bottle's septum is purged with inert gas before drawing the liquid.
-
-
Running the Reaction:
-
Maintain a slight positive pressure of inert gas throughout the reaction. This can be achieved using a bubbler filled with mineral oil.
-
Monitor the reaction progress using appropriate techniques (TLC, LC-MS) by withdrawing aliquots carefully with a syringe under a positive flow of inert gas.
-
Caption: Workflow for setting up an anhydrous reaction.
Protocol 2: Drying Common Organic Solvents
The choice of drying agent is crucial and depends on the solvent. Molecular sieves (3Å or 4Å) are a versatile and effective option for many common solvents.[15][17]
Data Presentation: Recommended Drying Agents for Common Solvents
| Solvent | Recommended Drying Agent(s) | Typical Achievable Water Content (ppm) | Reference(s) |
| Tetrahydrofuran (THF) | Activated 3Å Molecular Sieves | < 10 ppm | [15][17] |
| Dichloromethane (DCM) | Activated 3Å Molecular Sieves | < 10 ppm | [15][17] |
| Acetonitrile (MeCN) | Activated 3Å Molecular Sieves | < 10 ppm | [17] |
| Toluene | Activated 3Å Molecular Sieves / Silica Gel | < 10 ppm | [15] |
| Dimethylformamide (DMF) | Activated 4Å Molecular Sieves | < 50 ppm | [17] |
Methodology for Drying with Molecular Sieves:
-
Activation: Activate molecular sieves by heating them in a flask under vacuum with a heat gun or in a muffle furnace at ~300 °C for at least 3 hours.[17] Allow them to cool to room temperature under an inert atmosphere.
-
Drying: Add the activated sieves (typically 5-10% m/v) to the solvent in a suitable flask.[13]
-
Equilibration: Allow the solvent to stand over the sieves for at least 24-48 hours.[15]
-
Storage: Store the dried solvent over the sieves under an inert atmosphere.
Protocol 3: Quantifying Water Content
For reactions that are extremely sensitive to moisture, it is essential to quantify the water content of your solvents and liquid reagents.
Karl Fischer Titration (KFT): This is the gold standard method for accurately determining trace amounts of water in a sample.[11][12]
-
Coulometric KFT: Ideal for samples with very low water content (1 ppm to 5%).[11]
-
Volumetric KFT: Suitable for samples with higher water content (>1 mg of water).[11]
Investing in access to a KFT apparatus can save significant time and resources by preventing the failure of large-scale or precious-material reactions. Other methods such as GC or specific NMR techniques also exist for water quantification.[18][19]
Section 4: Mechanistic Impact of Moisture
Understanding how water interferes at a molecular level is key to appreciating the need for anhydrous techniques.
Caption: How moisture can interfere with key reaction components.
References
-
Technical Support Center: Overcoming Poor Reactivity in Nucleophilic Aromatic Substitution (SNAr) - Benchchem. 9
-
Best practices for handling air and light-sensitive aniline hydrochloride compounds - Benchchem. 6
-
A Method for Detecting Water in Organic Solvents - PMC - NIH.
-
"On Water” Effect for Green Click Reaction: Spontaneous Polymerization of Activated Alkyne with “Inert” Aromatic Amine in Aqueous Media | CCS Chemistry - Chinese Chemical Society.
-
Ambient catalyst-free oxidation reactions of aromatic amines using water radical cations - Chemical Science (RSC Publishing).
-
A Method for Detecting Water in Organic Solvents - Chemistry.
-
Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants.
-
Rapid, Efficient Quantification of Water in Solvents and Solvents in Water Using an Ionic Liquid-based GC Column | LCGC International.
-
Preparing Anhydrous Reagents and Equipment - Moodle@Units.
-
Drying solvents - Sciencemadness Wiki.
-
Drying Organic Solutions - Organic Chemistry at CU Boulder.
-
Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants - Welcome to the Research Group of Yves Rubin.
-
A test method for determining water in organic solvents - ResearchGate.
-
Synthesis, Characterization, and Bioactivity Investigation of Novel Benzimidazole Derivatives as Potential Antibacterial and Antifungal Agents - MDPI.
-
Detection of Trace Amounts of Water in Organic Solvents by DNA-Based Nanomechanical Sensors - MDPI.
-
Ambient catalyst-free oxidation reactions of aromatic amines using water radical cations.
-
Water as the reaction medium in organic chemistry: from our worst enemy to our best friend.
-
Sediment-Associated Reactions of Aromatic Amines. 1. Elucidation of Sorption Mechanisms | Environmental Science & Technology - ACS Publications.
-
5-Cloro-4-fluoro-2-nitroanilina - Chem-Impex.
-
Synthesis of 4-chloro-2-fluoro-5-nitroaniline - PrepChem.com.
-
CN108329211A - The preparation method of 5- chloro-2-nitroanilines - Google Patents.
-
Nucleophilic Aromatic Substitution - Chemistry Steps.
-
5-Chloro-4-fluoro-2-nitroaniline >98.0%(GC) 5g.
-
5-Chloro-4-fluoro-2-nitroaniline | 104222-34-6 - Sigma-Aldrich.
-
5-Chloro-2-nitroaniline: Synthesis and Applications in the Development of Inhibitors.
-
Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh.
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry.
-
Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs.
-
5-Chloro-4-fluoro-2-nitroaniline - Synquest Labs.
-
21.04 Nuc. Aromatic Substitution | OrganicChemGuide - organic chemistry tutor.
-
5-Chloro-4-fluoro-2-nitroaniline 104222-34-6 | Tokyo Chemical Industry Co., Ltd.(APAC).
-
5-Chloro-4-fluoro-2-nitroaniline, 97% 25 g | Buy Online | Thermo Scientific Chemicals.
-
Polyaniline/Biopolymer Composite Systems for Humidity Sensor Applications: A Review.
-
5-Chloro-4-fluoro-2-nitroaniline, 97%, Thermo Scientific Chemicals - Rhenium Shop.
-
Working with air and moisture sensitive compounds - Molecular Inorganic Chemistry.
-
Material Safety Data Sheet - 5-Chloro-2-Nitroaniline, 97% - Cole-Parmer.
-
Polyaniline/Biopolymer Composites for Moisture Detection and Their Electromechanical Properties - HARVEST (uSask).
-
5-Chloro-2-nitroaniline: properties, applications and safety - ChemicalBook.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. organicchemistryguide.com [organicchemistryguide.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 5-Chloro-2-nitroaniline: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 8. molan.wdfiles.com [molan.wdfiles.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. mdpi.com [mdpi.com]
- 13. moodle2.units.it [moodle2.units.it]
- 14. mdpi.com [mdpi.com]
- 15. rubingroup.org [rubingroup.org]
- 16. Ambient catalyst-free oxidation reactions of aromatic amines using water radical cations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 18. A Method for Detecting Water in Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chem.tamu.edu [chem.tamu.edu]
Technical Support Center: Resolving HPLC Peak Tailing for Fluorinated Nitroanilines
Welcome to the Advanced Troubleshooting Center. As a Senior Application Scientist, I approach chromatographic distortions not as random errors, but as highly predictable physical chemistry phenomena. This guide is designed for researchers and drug development professionals who need to move beyond trial-and-error and understand the exact causality behind peak tailing in highly polarizable, fluorinated aromatic compounds.
PART 1: The Chemical Reality of Fluorinated Nitroanilines (The "Why")
To permanently resolve peak tailing, we must first understand the molecular behavior of our analyte. Fluorinated nitroanilines (such as 4-fluoro-3-nitroaniline) possess unique and challenging electronic properties:
-
Inductive and Resonance Effects: The highly electronegative fluorine atom and the strongly electron-withdrawing nitro (-NO₂) group drastically pull electron density away from the aniline ring.
-
Basicity vs. Polarizability: This electron withdrawal significantly lowers the basicity (pKa) of the amine (-NH₂) group . While this prevents classical cation-exchange interactions (as the amine remains neutral at typical HPLC pH levels), it creates a highly polarizable molecule with potent hydrogen-bond donating (-NH₂) and accepting (-NO₂, -F) capabilities.
-
The Silanol Interaction: When these molecules travel through a standard C18 column, they encounter residual, unbonded silanol groups (Si-OH) on the silica matrix. Free silanols are highly acidic. At a mid-range pH (> 3.0), they ionize into silanoate anions (SiO⁻) .
-
The Root Cause of Tailing: This creates a competing, dual-retention mechanism. The analyte undergoes primary hydrophobic retention with the C18 chain, but simultaneously engages in highly energetic, secondary hydrogen-bonding and dipole-dipole interactions with the ionized silanols . Because these secondary active sites are limited and energetically heterogeneous, the partition isotherm becomes non-linear, resulting in the characteristic "tail" on the trailing edge of the peak. Furthermore, trace metals (like Fe or Al) in older Type A silica matrices can withdraw electrons from adjacent silanols, supercharging their acidity and exacerbating the tailing .
PART 2: Diagnostic Workflow
Before altering your method, follow this logical diagnostic pathway to isolate the root cause of the asymmetry.
HPLC Peak Tailing Diagnostic Workflow for Fluorinated Nitroanilines.
PART 3: Self-Validating Experimental Protocols
Do not guess which variable is failing. Use these self-validating protocols to systematically eliminate secondary interactions.
Protocol 1: Silanol Suppression via pH Optimization
Causality: By lowering the mobile phase pH below 3.0, we force the surface silanols into their protonated, neutral state (Si-OH). This shuts down the highly energetic ion-dipole interactions, leaving only predictable hydrophobic partitioning .
Step-by-Step Methodology:
-
System Suitability Baseline: Inject a neutral marker (e.g., toluene or uracil) alongside your fluorinated nitroaniline using your current method.
-
Self-Validation Check: If the neutral marker is symmetrical (
< 1.1) but the nitroaniline tails, the issue is definitively chemical (secondary interactions). If both tail, you have a physical column void or a blocked frit. Do not proceed to step 2 until physical issues are ruled out.
-
-
Buffer Preparation: Prepare a 20 mM Potassium Phosphate buffer. Adjust the pH to 2.5 using concentrated Phosphoric Acid (
). -
Equilibration: Flush the column with the new pH 2.5 mobile phase for a minimum of 15 column volumes to ensure complete protonation of the silica bed.
-
Re-evaluation: Inject the sample and calculate the new Asymmetry Factor (
). A successful suppression will drop the from >1.5 to ≤1.2.
Protocol 2: Orthogonal Selectivity via Stationary Phase Substitution
Causality: Endcapping of C18 columns only reduces unreacted silanols by approximately 50% due to steric hindrance. For highly polarizable molecules, residual silanols still cause tailing. Switching to a Pentafluorophenyl (PFP) phase introduces
Step-by-Step Methodology:
-
Column Swap: Replace the standard C18 column with a high-purity, Type B silica PFP column of identical dimensions (e.g., 150 x 4.6 mm, 3 µm).
-
Mobile Phase Adjustment: PFP columns are generally more retentive for fluorinated aromatics than C18 columns. Start with a 10% lower organic modifier concentration than your C18 method to prevent early elution.
-
Injection and Measurement: Inject the sample and evaluate the peak shape.
-
Validation: Compare the retention factor (
) and against the C18 benchmark. You should observe baseline resolution and an approaching 1.0.
PART 4: Quantitative Data Presentation
The following table summarizes the expected chromatographic outcomes when altering method parameters for a standard fluorinated nitroaniline assay.
| Column Chemistry | Mobile Phase pH | Buffer Concentration | Tailing Factor ( | Resolution ( | Diagnostics / Causality |
| Type A C18 (Non-endcapped) | 6.5 (Unbuffered) | 0 mM | 2.85 | 1.1 | Severe silanol ionization and trace metal interaction. |
| Type B C18 (Fully endcapped) | 6.5 (Unbuffered) | 0 mM | 1.72 | 1.6 | Reduced, but persistent hydrogen bonding with residual silanols. |
| Type B C18 (Fully endcapped) | 2.5 (Phosphate) | 20 mM | 1.25 | 2.4 | Silanols protonated (neutralized); secondary interactions suppressed. |
| PFP (Pentafluorophenyl) | 2.5 (Phosphate) | 20 mM | 1.05 | 3.1 | Optimal |
PART 5: Frequently Asked Questions (FAQs)
Q: Why does my fluorinated nitroaniline peak tail even on a "fully endcapped" C18 column? A: "Fully endcapped" is a commercial term, not a chemical absolute. Due to the steric bulk of the bonding silanes, typically only 50-60% of available silanols are actually capped. The highly polarizable nature of the fluorinated nitroaniline allows it to penetrate the stationary phase canopy and hydrogen-bond with the remaining 40% of active silanols.
Q: How do I accurately measure peak tailing to determine if my method is acceptable?
A: There are two standard metrics. The Asymmetry Factor (
Q: Can my sample diluent cause peak tailing even if the column and mobile phase are optimized? A: Absolutely. This is known as the "solvent effect" or "volume overload." If you inject a sample dissolved in 100% Acetonitrile into a mobile phase starting at 10% Acetonitrile, the analyte will travel rapidly through the column until the diluent diffuses. This localized disruption of the partitioning equilibrium causes peak distortion that perfectly mimics silanol tailing. Always match your sample diluent to the initial mobile phase conditions.
PART 6: References
-
Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?" Available at: [Link]
-
Element Lab Solutions. "Peak Tailing in HPLC." Available at:[Link]
-
Chromatography Online. "HPLC Diagnostic Skills II – Tailing Peaks." Available at: [Link]
-
Phenomenex. "How to Reduce Peak Tailing in HPLC?" Available at: [Link]
Technical Support Center: Managing HF Generation in Fluoro-Nitroaniline Thermal Decomposition
Welcome to the Technical Support Center for handling highly reactive fluorinated intermediates. Fluoro-nitroanilines (such as 4-fluoro-3-nitroaniline) are critical scaffolds in pharmaceutical and agrochemical synthesis[1]. However, their thermal instability poses severe safety risks. Under thermal stress or basic conditions, these compounds can undergo exothermic decomposition, releasing lethal Hydrogen Fluoride (HF) gas[1],[2].
This guide provides researchers and drug development professionals with field-proven, self-validating protocols to safely manage, detect, and neutralize HF during these high-risk workflows.
I. Core Principles & Causality (FAQs)
Q: Why do fluoro-nitroanilines specifically generate Hydrogen Fluoride (HF) during thermal decomposition? A: The causality lies in the molecular structure and the thermodynamics of the decomposition matrix. While the carbon-fluorine (C-F) bond is exceptionally strong, an exothermic runaway reaction (often triggered >90°C) breaks down the aromatic ring[1]. The highly electronegative fluorine atom acts as a radical or ionic sink, rapidly abstracting hydrogen from the degrading amine group, ambient moisture, or surrounding solvents to form thermodynamically stable, but highly toxic, HF gas[2].
Q: Why is Potassium Hydroxide (KOH) preferred over Sodium Hydroxide (NaOH) in wet scrubbing systems for HF? A: This is a matter of product solubility and system maintenance. When HF reacts with NaOH, it produces Sodium Fluoride (NaF). NaF has very low solubility in water and rapidly precipitates, causing severe scaling and blockages in scrubber packings[3]. Conversely, reacting HF with KOH produces Potassium Fluoride (KF), which is highly water-soluble. This prevents deposit formation, ensuring the scrubber maintains continuous airflow and uninterrupted neutralization[3].
Q: Why does HF exposure require unique first-aid (Calcium Gluconate) compared to other strong mineral acids?
A: Unlike hydrochloric or sulfuric acid, which cause immediate and painful surface burns, HF is a weak acid that remains largely un-ionized. This allows it to rapidly penetrate lipid barriers deep into tissue[4]. Once inside, the causality of its extreme toxicity takes over: the fluoride ion (
II. Troubleshooting Guide: Process Monitoring & Scrubbing
Issue: Severe pressure drop in the fume hood exhaust during HF scrubbing.
-
Cause: Traditional wet scrubbers operate with high gas velocities to induce the turbulence necessary for gas-liquid contact, inherently creating a massive pressure drop (400–700 Pa) that strains laboratory ventilation[6].
-
Solution: Transition to a dry scrubbing system utilizing Calcium Hydroxide (
) honeycomb monoliths. These monoliths provide a massive surface area (e.g., 44% open channel area) that allows for the complete binding of HF with minimal airflow resistance, eliminating the need for high-pressure exhaust fans[6].
Issue: Incomplete HF neutralization / Scrubber breakthrough in dry systems.
-
Cause: Relying strictly on the theoretical stoichiometric ratio of the alkaline reactant.
-
Solution: While stoichiometrically 1 mol of
binds 2 mol of HF (requiring 1.85 g of per 1 g of HF), experimental thermodynamics dictate that a multi-fold excess is required due to surface passivation. You must load the scrubber with approximately 6.48 g of per 1 g of anticipated HF to prevent breakthrough[6].
III. Quantitative Data: HF Neutralization Metrics
The following table summarizes the causal relationships between scrubbing agents, their reaction products, and practical laboratory application metrics.
| Scrubbing Agent | Reaction Product | Product Solubility | Practical Neutralization Requirement | Optimal Application Scale |
| Calcium Hydroxide ( | Very Low (Precipitates) | ~6.48 g per 1 g of HF[6] | Lab-scale dry honeycomb monoliths | |
| Potassium Hydroxide (KOH) | High (Soluble) | pH-dependent continuous dosing | Pilot/Industrial wet scrubbers[3] | |
| Sodium Hydroxide (NaOH) | Low (Scaling risk) | pH-dependent continuous dosing | Not recommended for high-volume HF[3] | |
| Calcium Carbonate ( | Very Low | Optimal at 120 min settling, pH 4-8[7] | Aqueous effluent/waste treatment |
IV. Experimental Protocol: Safe Lab-Scale Decomposition Workflow
This methodology utilizes a self-validating system approach. Each step contains a physical or chemical interlock that must be verified before the protocol can proceed, ensuring absolute containment of HF.
Step 1: Apparatus Setup and Integrity Validation
-
Assemble the reaction vessel using exclusively PTFE (Teflon) or Hastelloy components. Causality: HF severely etches borosilicate glass, which will compromise the structural integrity of a standard reactor[4].
-
Connect the reactor exhaust to a primary dry scrubber containing
honeycomb monoliths[6]. -
Route the dry scrubber output into a secondary wet scrubber containing a 10% KOH solution[3].
-
Validation Check: Pressurize the sealed system with inert
gas to 1.2 atm. A pressure decay of <0.01 atm over 15 minutes validates system integrity, physically guaranteeing no HF gas can escape into the laboratory environment.
Step 2: Reagent Loading and Thermal Control
-
Don appropriate PPE: FKM (fluoroplastic) gloves over clean nitrile gloves, a chemical-resistant apron, and a full face shield[8],[5].
-
Load the fluoro-nitroaniline precursor into the reactor.
-
Apply heating gradually (e.g., 2°C/min) to prevent sudden thermal shock.
-
Validation Check: Utilize real-time inline FTIR spectroscopy in the reactor headspace. The absence of the characteristic HF stretching frequency (~3900 cm⁻¹) validates that the compound remains stable.
Step 3: Active Scrubbing and Neutralization
-
In the event of decomposition, the evolved HF gas is swept by the
carrier gas into the monoliths, forming inert [6]. -
Any residual HF bypassing the dry scrubber is neutralized in the KOH wet scrubber[3].
-
Validation Check: An electrochemical HF sensor (0-5 ppm range) must be positioned at the final exhaust vent[8]. The system is validated as safe only if the reading remains <0.1 ppm. A reading above 0.5 ppm must automatically trigger a cooling quench of the reactor.
Step 4: Post-Reaction Decontamination
-
Purge the system with
for 30 minutes post-reaction. -
Neutralize any liquid aqueous residues with Calcium Carbonate (
) to precipitate remaining fluoride ions. Allow a 120-minute settling time at pH 4-8 for optimal removal[7]. -
Dispose of the
solid waste in chemically compatible polyethylene containers[5].
V. Visualizations
Workflow of fluoro-nitroaniline decomposition and multi-stage HF gas scrubbing.
Self-validating emergency response protocol for accidental HF exposure.
VI. References
1.[1] 4-Fluoro-3-nitroaniline | 364-76-1 - Benchchem. Benchchem. 1 2.[8] Tips and Procedures for Safe Handling of Anhydrous Hydrogen Fluoride and Pure Elemental Fluorine in Chemical University Laboratories. ACS Publications. 8 3.[4] Safe handling of Hydrofluoric acid and Hydrogen fluoride. ETH Zürich. 4 4.[5] Safe Handling, Storage and Disposal of Hydrofluoric Acid. UAB. 5 5.[3] Guide to Hydrogen Gas Scrubbers: Types, Applications, and Sodium Hydroxide Chemical Scrubbing. Torch-Air. 3 6.[7] Treatment of Hydrogen Fluoride Generated from the F-gases Decomposition Processes. ResearchGate.7 7.[6] Improved Exhaust System for Laboratory Work with Fluorine. ACS Chemical Health & Safety. 6 8.[2] 3-Fluoro-2-methyl-6-nitroaniline | 485832-96-0. Benchchem. 2
Sources
- 1. 4-Fluoro-3-nitroaniline | 364-76-1 | Benchchem [benchchem.com]
- 2. 3-Fluoro-2-methyl-6-nitroaniline | 485832-96-0 | Benchchem [benchchem.com]
- 3. Hydrogen Gas Scrubber: Fluoride, Cyanide, Sodium Hydroxide Scrubber [torch-air.com]
- 4. ethz.ch [ethz.ch]
- 5. uab.edu [uab.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
A Comprehensive Guide to the ¹H NMR Interpretation of 5-Chloro-2-fluoro-4-nitroaniline
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure. This guide offers a detailed interpretation of the proton (¹H) NMR spectrum of 5-Chloro-2-fluoro-4-nitroaniline, a polysubstituted aromatic compound of interest in synthetic and medicinal chemistry. As experimental spectra can vary based on acquisition parameters and sample purity, this guide focuses on the foundational principles of spectral interpretation, enabling researchers to confidently assign and understand the ¹H NMR spectrum of this and structurally related molecules. We will delve into the predictive analysis of chemical shifts and coupling constants, supported by comparative data from analogous compounds, and provide a robust experimental protocol for acquiring high-quality spectra.
Structural and Spectroscopic Analysis of 5-Chloro-2-fluoro-4-nitroaniline
The structure of 5-Chloro-2-fluoro-4-nitroaniline presents a unique substitution pattern on the benzene ring, which dictates the appearance of its ¹H NMR spectrum. The molecule has two aromatic protons, each in a distinct chemical environment, and the protons of the amine group.
-
H-3: This proton is ortho to the fluorine atom and the nitro group, and meta to the chlorine atom and the amino group.
-
H-6: This proton is ortho to the chlorine and amino groups, and meta to the fluorine atom and the nitro group.
-
-NH₂: The two protons of the amino group.
The electron-withdrawing nitro group (-NO₂) and the halogens (-F, -Cl) will deshield the aromatic protons, shifting their signals downfield.[1] Conversely, the electron-donating amino group (-NH₂) will shield the aromatic protons, particularly those ortho and para to it, shifting their signals upfield.[1] The fluorine atom will also introduce characteristic H-F coupling.[2]
Predicted ¹H NMR Spectrum
Based on the additive effects of the substituents and typical coupling constants, we can predict the ¹H NMR spectrum of 5-Chloro-2-fluoro-4-nitroaniline.[3][4]
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-3 | 8.0 - 8.3 | Doublet of doublets (dd) | ³JH-F ≈ 8-10 Hz (ortho), ⁴JH-H ≈ 2-3 Hz (meta) |
| H-6 | 6.8 - 7.1 | Doublet of doublets (dd) | ⁴JH-F ≈ 4-6 Hz (meta), ⁴JH-H ≈ 2-3 Hz (meta) |
| -NH₂ | 5.0 - 6.0 | Broad singlet | N/A |
Rationale for Predictions:
-
H-3: The strong deshielding effect of the ortho nitro group is expected to shift this proton significantly downfield. It will be split by the ortho fluorine atom (³J) and the meta H-6 proton (⁴J).[5][6]
-
H-6: The shielding effect of the ortho amino group will shift this proton upfield relative to H-3. It will be split by the meta fluorine atom (⁴J) and the meta H-3 proton (⁴J).[5][6]
-
-NH₂: The chemical shift of amine protons can vary depending on solvent, concentration, and temperature. They often appear as a broad singlet due to quadrupole broadening and exchange with trace amounts of water.[7]
Comparative Analysis with Structurally Similar Compounds
To substantiate our predictions, we will compare the expected spectrum of 5-Chloro-2-fluoro-4-nitroaniline with the known ¹H NMR data of related compounds.
| Compound | Aromatic Protons (δ, ppm) and Multiplicity | Key Takeaways |
| 2-Fluoro-4-nitroaniline [8] | H-3: ~7.9 (dd), H-5: ~7.0 (m), H-6: ~6.8 (t) | The presence of the F at C-2 and NO₂ at C-4 leads to a downfield shift for H-3, similar to our target molecule. |
| 4-Chloro-2-fluoroaniline [9] | Aromatic protons in the range of 6.8-7.2 ppm. | The absence of the strongly deshielding nitro group results in a more upfield aromatic region. |
| 2-Nitroaniline [4] | H-3: ~8.1 (dd), H-4: ~6.7 (t), H-5: ~7.3 (t), H-6: ~6.8 (d) | The H-3 proton, ortho to the nitro group, is significantly downfield, supporting our prediction for H-3 in the target molecule. |
This comparative analysis demonstrates the significant influence of the nitro group in shifting ortho protons downfield and the amino group in shifting ortho and para protons upfield. The presence of the fluorine atom consistently introduces observable H-F coupling.
Experimental Protocol for ¹H NMR Acquisition
Acquiring a high-quality ¹H NMR spectrum is crucial for accurate interpretation. The following is a detailed protocol for the analysis of 5-Chloro-2-fluoro-4-nitroaniline.
I. Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the analyte is soluble and whose residual peak does not overlap with analyte signals.[10] Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for aniline derivatives. DMSO-d₆ is particularly useful for observing exchangeable protons like those of the -NH₂ group.[11]
-
Concentration: Dissolve 5-10 mg of the sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[12]
-
Filtration: To remove any particulate matter that can degrade spectral resolution, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[12][13]
-
Capping and Labeling: Cap the NMR tube and label it clearly.[14]
II. Spectrometer Setup and Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Tuning and Matching: Tune and match the probe for the ¹H frequency to ensure optimal sensitivity.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.
-
Acquisition Parameters: [15][16]
-
Pulse Angle: Use a 30° or 45° pulse angle to allow for a shorter relaxation delay.
-
Spectral Width: Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).
-
Acquisition Time (AT): An acquisition time of 2-4 seconds is typically sufficient for good digital resolution.
-
Relaxation Delay (D1): A relaxation delay of 1-2 seconds is a good starting point.
-
Number of Scans (NS): Acquire a sufficient number of scans (e.g., 8 or 16) to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum manually or automatically.
-
Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm, DMSO-d₆ at 2.50 ppm).
-
Integrate the signals to determine the relative number of protons.
-
Visualizing Molecular Structure and Coupling
Molecular Structure of 5-Chloro-2-fluoro-4-nitroaniline
Caption: Molecular structure of 5-Chloro-2-fluoro-4-nitroaniline.
Predicted ¹H-¹H and ¹H-¹⁹F Coupling Interactions
Caption: Predicted spin-spin coupling network.
Conclusion
The ¹H NMR spectrum of 5-Chloro-2-fluoro-4-nitroaniline is a prime example of how the interplay of electronic effects and spin-spin coupling in a polysubstituted aromatic system can be rationally interpreted. By understanding the characteristic influences of the amino, nitro, and halogen substituents, and by leveraging comparative data from analogous molecules, a confident prediction and assignment of the spectrum can be achieved. The provided experimental protocol serves as a robust guideline for obtaining high-quality data, which is the cornerstone of any spectroscopic analysis. This comprehensive guide equips researchers with the necessary knowledge to not only interpret the ¹H NMR spectrum of the title compound but also to apply these principles to other complex aromatic molecules encountered in their research.
References
-
Varian. Basic NMR Concepts. [Link]
-
Magritek. NMR Sample Preparation. [Link]
-
Guan, Y., Sowndarya, S. S. V., Gallegos, L. C., St. John, P. C., & Paton, R. S. (2021). Real-time Prediction of 1H and 13C Chemical Shifts with DFT accuracy using a 3D Graph Neural Network. Chemical Science, 12(36), 12012–12026. [Link]
-
St-Gelais, D. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]
-
University of Wisconsin-Madison. Optimized Default 1H Parameters. [Link]
-
ACD/Labs. NMR Prediction. [Link]
-
nmrdb.org. Simulate and predict NMR spectra. [Link]
-
Chemistry LibreTexts. How do I choose the right acquisition parameters for a quantitative NMR measurement? [Link]
-
University of Reading. NMR Sample Preparation. [Link]
-
Chemistry Stack Exchange. Protons on aromatic rings in NMR. [Link]
-
Macalester College. Lecture outline 1H NMR spectra of aromatic compounds. [Link]
-
Aires-de-Sousa, M., Hemmer, M., & Gasteiger, J. (2002). Prediction of 1H NMR Chemical Shifts Using Neural Networks. Analytical Chemistry, 74(1), 80–90. [Link]
-
Bruker. THE ACQUISITION PARAMETERS. [Link]
-
Michigan State University. Proton NMR Table. [Link]
-
Weizmann Institute of Science. Sample Preparation & NMR Tubes. [Link]
- Abraham, R. J., & Siverns, T. M. (1972). 1H chemical shifts in NMR. Part 18.
-
Iowa State University. NMR Coupling Constants. [Link]
-
ETH Zurich. NMR Sample Preparation. [Link]
-
Day, A. M., Miller, J. L., & Peterson, R. L. (2014). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. PMC. [Link]
-
Cherry, B. R., & Stare, J. (2018). Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron‐Accepting (NO2)/Donating (NH2) Group Be Explained by Substituent Resonance Effects? Chemistry – An Asian Journal, 13(17), 2419–2424. [Link]
-
Quora. How to determine the substitution pattern of a benzene from an HNMR spectrum. [Link]
-
University of Sheffield. Heteronuclear coupling. [Link]
-
University of Bath. H NMR Spectroscopy. [Link]
- Lougheed, G. C., & Schaefer, T. (1977). A precise determination of the H-H and H-F couplings in fluorobenzene. Journal of Molecular Structure, 40(2), 297–301.
-
Rogue Chem. H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). [Link]
-
The Organic Chemistry Tutor. H NMR coupling and coupling constants. [Link]
-
ACD/Labs. 1H Coupling in Proton NMR. [Link]
Sources
- 1. Secure Verification [cherry.chem.bg.ac.rs]
- 2. Heteronuclear coupling [chem.ch.huji.ac.il]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. tandfonline.com [tandfonline.com]
- 6. acdlabs.com [acdlabs.com]
- 7. 1H ACQUISITION PERIOD [imserc.northwestern.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. PROSPRE [prospre.ca]
- 10. sites.bu.edu [sites.bu.edu]
- 11. NMR | Sample Preparation & NMR Tubes | Chemical Research Support [weizmann.ac.il]
- 12. research.reading.ac.uk [research.reading.ac.uk]
- 13. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 14. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]
- 15. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
Comparative FTIR Spectroscopy Guide: Resolving Nitro and Amine Vibrational Modes in 5-Chloro-2-fluoro-4-nitroaniline
As drug development and materials science increasingly rely on highly functionalized aromatic intermediates, the accurate spectroscopic characterization of these molecules becomes paramount. 5-Chloro-2-fluoro-4-nitroaniline is a complex, multi-substituted benzene derivative. It features a primary amine (-NH₂), a nitro group (-NO₂), and two distinct halogens (fluorine and chlorine) arranged on a single aromatic ring.
This guide provides an objective, data-driven comparison of the two dominant Fourier-Transform Infrared (FTIR) sampling techniques—Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) Pellet Transmission —specifically tailored for resolving the critical nitro and amine vibrational modes of this compound.
Mechanistic Overview: The Push-Pull Vibrational Dynamics
To accurately interpret the FTIR spectrum of 5-Chloro-2-fluoro-4-nitroaniline, one must first understand its electronic topology. The molecule operates as a highly conjugated "push-pull" system[1].
The primary amine acts as a strong electron-donating group, while the para-positioned nitro group acts as a strong electron-withdrawing group. This electronic communication through the aromatic
Furthermore, the highly electronegative fluorine (ortho to the amine) and chlorine (meta to the amine) exert strong inductive (-I) effects, which stiffen the C-N bonds and subtly alter the N-H stretching frequencies. Primary amines characteristically exhibit two distinct N-H stretching bands (asymmetric and symmetric) in the 3400–3250 cm⁻¹ region, alongside an N-H bending (scissoring) mode between 1650–1580 cm⁻¹[3]. Accurate resolution of these bands is highly dependent on the chosen sample preparation method.
Experimental Workflow & Methodological Logic
The choice between ATR and KBr transmission is not merely a matter of convenience; it fundamentally alters the optical physics of the measurement.
Figure 1: Comparative experimental workflow for ATR-FTIR vs. KBr transmission analysis.
ATR-FTIR: Surface-Level Evanescent Physics
ATR relies on total internal reflection within a high-refractive-index crystal (e.g., Diamond or ZnSe, RI
KBr Transmission: Bulk Pathlength Optics
The KBr pellet technique is a classic transmission method where the solid sample is uniformly dispersed within an infrared-transparent potassium bromide matrix[6]. Because the IR beam passes through the entire thickness of the pellet, the effective pathlength is much longer than the ATR penetration depth, granting KBr superior sensitivity for trace analysis and generating gold-standard spectra for library matching[6].
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed with built-in validation checkpoints to verify sample integrity before data collection begins.
Protocol A: KBr Pellet Transmission
-
Desiccation: Dry spectroscopic-grade KBr at 105°C for 24 hours prior to use.
-
Causality: KBr is highly hygroscopic[7]. Absorbed ambient moisture exhibits a broad O-H stretch at ~3400 cm⁻¹, which will perfectly eclipse and mask the critical primary amine (-NH₂) asymmetric and symmetric stretches of the analyte.
-
-
Homogenization: Mill 1–2 mg of 5-Chloro-2-fluoro-4-nitroaniline with 100 mg of anhydrous KBr using an agate mortar.
-
Causality: Excessive analyte concentration violates the Beer-Lambert law, leading to total absorption (peak bottoming) and loss of resolution[7].
-
-
Pressing: Transfer the powder to a die and apply 10 tons of hydraulic pressure under vacuum for 5 minutes.
-
Causality: The vacuum removes trapped air, allowing the KBr to fuse into a continuous crystalline lattice. This eliminates internal refractive index boundaries, preventing Mie scattering and the resulting baseline drift[7].
-
-
Validation Checkpoint: Before scanning the sample, run a background scan of a blank KBr pellet. Inspect the baseline between 4000–3800 cm⁻¹. A transmittance of >80% indicates a properly fused, scatter-free pellet.
Protocol B: Attenuated Total Reflectance (ATR)
-
Crystal Preparation: Clean the Diamond ATR crystal with isopropanol and allow it to evaporate completely. Collect a background spectrum.
-
Sample Application: Deposit 5–10 mg of neat 5-Chloro-2-fluoro-4-nitroaniline powder directly onto the center of the crystal[4].
-
Clamping & Pressure Optimization: Lower the ATR anvil to apply pressure to the sample.
-
Causality: The evanescent wave only penetrates a few micrometers[4]. Without high pressure, the hard crystalline powder will not conform to the crystal surface, resulting in severe signal attenuation—particularly at higher wavenumbers (like the 3400 cm⁻¹ amine stretches) where the penetration depth is shallowest.
-
-
Validation Checkpoint: Monitor the real-time preview of the strong nitro asymmetric stretch (~1520 cm⁻¹). Gradually increase anvil pressure until the peak intensity plateaus. Once it plateaus, optimal optical contact has been achieved; further pressure risks crystal damage without yielding signal gain.
Quantitative Spectral Data Comparison
When comparing spectra obtained via ATR and KBr transmission, analysts must account for optical artifacts. ATR peaks are typically shifted slightly lower in frequency compared to transmission spectra due to the anomalous dispersion of the refractive index near strong absorption bands[4]. Additionally, because ATR penetration depth is directly proportional to wavelength (
The table below outlines the expected vibrational frequencies for 5-Chloro-2-fluoro-4-nitroaniline, synthesizing theoretical nitroaniline assignments[8] with empirical functional group behaviors[2][3].
| Functional Group | Vibrational Mode | Expected KBr Transmission (cm⁻¹) | Expected ATR-FTIR (cm⁻¹) | Relative Intensity |
| Primary Amine (-NH₂) | Asymmetric N-H Stretch | ~3480 | ~3475 | Medium |
| Primary Amine (-NH₂) | Symmetric N-H Stretch | ~3370 | ~3365 | Medium |
| Primary Amine (-NH₂) | Scissoring (N-H Bend) | ~1630 | ~1625 | Strong |
| Nitro (-NO₂) | Asymmetric N-O Stretch | ~1530 | ~1520 | Very Strong |
| Nitro (-NO₂) | Symmetric N-O Stretch | ~1340 | ~1335 | Strong |
| Aromatic Ring | C-N Stretching | ~1270 | ~1265 | Medium |
| Aryl Halides | C-F / C-Cl Stretching | ~1150 / ~740 | ~1145 / ~735 | Strong / Medium |
Conclusion & Best Practices
Neither ATR nor KBr transmission is universally superior; they are complementary tools designed for different analytical objectives[6].
-
Choose ATR-FTIR for rapid, high-throughput screening, quality control, or when sample recovery is necessary. ATR eliminates the risk of moisture contamination from KBr, ensuring that the amine N-H stretching region (3400–3250 cm⁻¹) remains unobscured by water bands. However, be prepared to apply mathematical corrections to account for penetration depth variations.
-
Choose KBr Transmission when the analytical goal demands maximum sensitivity, quantitative adherence to the Beer-Lambert law, or the generation of a classic spectrum for matching against historical reference libraries[6]. For highly conjugated molecules like 5-Chloro-2-fluoro-4-nitroaniline, KBr provides sharper peak resolution for the closely spaced nitro symmetric stretch and C-N stretching modes, provided the pellet is rigorously dehydrated.
References
-
Kintek Solution. "What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Achieve Superior Sensitivity And Accuracy." Kintek Press. Available at:[Link]
-
Specac Ltd. "FTIR: Transmission vs ATR spectroscopy | Animated Guides." Specac. Available at:[Link]
-
Sajan, D., et al. "Theoretical and experimental studies of vibrational spectra and thermal analysis of 2-nitroaniline and its cation." ResearchGate. Available at: [Link]
-
Bruker Optics. "Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy." AZoM. Available at: [Link]
-
Kolev, T., et al. "2-Amino-4-nitroaniline, a Known Compound with Unexpected Properties." ACS Publications. Available at: [Link]
-
Reddit Community. "Transmission FTIR (KBr Pellet) vs. ATR-FTIR for Modified Silica Particles." Reddit. Available at: [Link]
-
OrgChemBoulder. "IR Spectroscopy Tutorial: Amines." OrgChemBoulder. Available at:[Link]
-
Chemistry LibreTexts. "24.6: Nitro Compounds." LibreTexts. Available at:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. FTIR: Transmission vs ATR spectroscopy | Animated Guides - Specac Ltd [specac.com]
- 5. reddit.com [reddit.com]
- 6. kinteksolution.com [kinteksolution.com]
- 7. azom.com [azom.com]
- 8. researchgate.net [researchgate.net]
Purity assay of 5-Chloro-2-fluoro-4-nitroaniline by HPLC vs GC
Purity Assay of 5-Chloro-2-fluoro-4-nitroaniline: A Comparative Guide to HPLC vs. GC Methodologies
As a Senior Application Scientist, I frequently encounter the analytical challenges posed by multi-substituted aromatic compounds. 5-Chloro-2-fluoro-4-nitroaniline (CAS 704-11-0) is a highly functionalized intermediate critical to the synthesis of complex pharmaceuticals, including[1]. Ensuring the absolute purity of this starting material is non-negotiable, as trace positional isomers (e.g., 3-chloro or 6-fluoro variants) can propagate through synthetic pathways, drastically altering the efficacy and safety of the final active pharmaceutical ingredient (API).
This guide objectively evaluates the two primary chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the purity assay of 5-chloro-2-fluoro-4-nitroaniline. By examining the causality behind the molecule's chemical behavior, we will establish self-validating experimental protocols that guarantee analytical integrity.
Mechanistic Profiling: The Analyte's Chemical Behavior
To design an effective purity assay, we must first understand the physicochemical properties dictated by the molecule's substituents:
-
The Primary Amine (
) : Typically, anilines are highly polar and basic, leading to severe peak tailing in chromatography due to secondary interactions with stationary phase silanols. However, the strong electron-withdrawing effects of the ortho-fluorine and para-nitro groups significantly reduce the basicity of this amine. -
The Nitro Group (
) : This group provides an excellent chromophore for UV detection, making the molecule highly responsive in HPLC-UV assays. Conversely, nitroanilines are notoriously thermolabile, prone to degradation at the high temperatures typically used in GC injection ports ()[2]. -
The Halogens (
) : The presence of chlorine and fluorine increases the molecule's volatility slightly but also creates closely related positional isomers that require high-resolution separation techniques to resolve.
Chromatographic Strategy: HPLC vs. GC
The decision to utilize HPLC or GC hinges on the specific analytical objective. Because halogenated nitroanilines are thermolabile and polar, HPLC is universally recognized as the gold standard for bulk purity assays, as it avoids the need for complex derivatization ()[3]. GC is reserved as an orthogonal technique, primarily used when profiling highly volatile residual solvents or specific low-level impurities, though it often requires derivatization to prevent thermal breakdown ()[4].
Strategic workflow for selecting HPLC vs GC for halogenated nitroaniline analysis.
Self-Validating Experimental Protocols
A robust analytical method must be a self-validating system. This means the protocol inherently tests its own reliability before any sample data is accepted.
Protocol 1: HPLC-UV (The Primary Purity Assay)
This method leverages the hydrophobic retention of a C18 column and the strong UV absorbance of the nitroaromatic ring.
System Suitability Testing (SST) Mechanism: Before sample analysis, the system must pass a bracketing SST sequence. This prevents false reporting due to column degradation or mobile phase preparation errors.
Self-validating System Suitability Testing (SST) logic for HPLC purity assays.
Step-by-Step Methodology:
-
Mobile Phase Preparation: Prepare an isocratic mixture of Acetonitrile and LC-MS grade Water (60:40, v/v). Causality: The 60% organic modifier provides sufficient elution strength for the halogenated aromatic ring while maintaining resolution from highly polar impurities.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (optimal for the
transition of the nitro group). -
Column Temperature: 30°C (ensures retention time reproducibility).
-
-
Sample Preparation: Accurately weigh 10 mg of 5-chloro-2-fluoro-4-nitroaniline and dissolve in 100 mL of mobile phase (100 µg/mL).
-
Validation Check: Inject a blank (mobile phase) to confirm baseline stability. Inject the reference standard six times. The assay only proceeds if the RSD of the peak area is
and the tailing factor is .
Protocol 2: GC-FID (The Orthogonal Impurity Screen)
Direct GC analysis of nitroanilines often results in thermal degradation. To create a self-validating GC method, we must employ a derivatization step (e.g., acetylation) and use an internal standard to verify the completeness of the reaction.
Step-by-Step Methodology:
-
Derivatization (Self-Validating Control): Dissolve 10 mg of the sample and 1 mg of 4-fluoroaniline (Internal Standard) in 1 mL of pyridine. Add 0.5 mL of acetic anhydride. Incubate at 60°C for 30 minutes. Causality: Acetylation masks the primary amine, drastically improving volatility and thermal stability. The internal standard verifies that the derivatization reaction went to completion.
-
Chromatographic Conditions:
-
Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5), 30 m x 0.25 mm, 0.25 µm film thickness. Causality: The slight polarity of the 5% phenyl phase provides the necessary selectivity to resolve halogenated positional isomers[4].
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 220°C. Causality: Kept intentionally lower than standard GC methods to minimize the risk of nitro-group cleavage.
-
Oven Program: 80°C (hold 2 min), ramp at 10°C/min to 250°C (hold 5 min).
-
Detection: Flame Ionization Detector (FID) at 260°C.
-
Quantitative Performance Comparison
To facilitate method selection, the performance metrics of both validated systems are summarized below.
| Analytical Parameter | HPLC-UV (Direct Injection) | GC-FID (Post-Derivatization) | Mechanistic Driver |
| Specificity | High. Excellent resolution of polar and structurally similar impurities. | Very High. Capable of resolving highly volatile positional isomers. | HPLC relies on hydrophobic partitioning; GC relies on boiling point and vapor pressure. |
| Sensitivity (LOD) | ~0.1 µg/mL | ~1.0 µg/mL | The high molar absorptivity of the |
| Linearity ( | > 0.999 (Excellent) | > 0.995 (Good) | GC is more susceptible to inlet adsorption and derivatization variability. |
| Sample Throughput | High. Simple "dilute and shoot" sample preparation. | Moderate. Requires a 30-minute derivatization step prior to injection. | Avoidance of derivatization makes HPLC the preferred routine QA/QC tool. |
| Thermal Stability | Absolute. Analyzed at a mild 30°C. | Variable. Requires strict inlet temperature control to prevent degradation. | Nitroanilines are inherently thermolabile. |
Conclusion
For the routine purity assay and release testing of 5-chloro-2-fluoro-4-nitroaniline, HPLC-UV is unequivocally the superior methodology . It provides a self-validating, high-throughput system that completely bypasses the thermal lability issues inherent to the molecule. GC-FID should be maintained strictly as an orthogonal technique for the identification of volatile impurities, provided that a rigorously controlled derivatization protocol is utilized.
References
- Tricyclic GPR65 Modulators (WO2023067322A1).
-
Simplified Yet Sensitive Determination of Aniline and Nitroanilines . LCGC International.[Link]
-
Method 8131: Aniline and Selected Derivatives by Gas Chromatography . U.S. Environmental Protection Agency (EPA).[Link]
Sources
Solid-State Profiling and Synthetic Utility: A Comparison Guide to 5-Chloro-2-fluoro-4-nitroaniline and Halogenated Alternatives
Halogenated nitroanilines are indispensable building blocks in the synthesis of advanced active pharmaceutical ingredients (APIs), agrochemicals, and specialized materials. Among these, 5-Chloro-2-fluoro-4-nitroaniline (5C2F4NA) stands out due to its highly specific push-pull electronic configuration and unique solid-state packing behavior.
This guide provides an objective, data-driven comparison of 5C2F4NA against structurally related alternatives, detailing its crystallographic properties, physicochemical stability, and regioselective reactivity to aid researchers in selecting the optimal intermediate for complex synthetic workflows.
Molecular Geometry and Crystal Packing Dynamics
In solid-state chemistry, the crystal structure of an intermediate directly dictates its bulk properties, including thermal stability, solubility, and shelf-life. The molecular geometry of 5C2F4NA is defined by a highly conjugated aromatic system where the electron-donating amino group (-NH₂) is positioned para to the electron-withdrawing nitro group (-NO₂).
The Causality of Substituent Placement
The specific placement of halogens in 5C2F4NA governs its three-dimensional crystal lattice[1]:
-
Fluorine at C2 (ortho to -NH₂): The highly electronegative fluorine atom participates in intramolecular hydrogen bonding (N-H···F), which restricts the rotation of the amino group, locking the molecule into a highly planar conformation.
-
Chlorine at C5 (ortho to -NO₂): The bulkier chlorine atom introduces localized steric hindrance, forcing a slight dihedral twist of the nitro group out of the aromatic plane. This twist prevents perfect co-planarity, reducing the overall lattice energy but creating accessible voids for intermolecular halogen bonding (Cl···O).
By contrast, isomers like 4-Fluoro-3-nitroaniline lack this dual-halogen steric tension, resulting in tighter, purely hydrogen-bond-driven crystal packing[2].
Caption: Intermolecular interaction network driving the crystal packing of 5-Chloro-2-fluoro-4-nitroaniline.
Comparative Solid-State Profiling
When selecting a halogenated nitroaniline for scale-up, researchers must evaluate how solid-state interactions translate to macroscopic physicochemical properties. The table below objectively compares 5C2F4NA with two common alternatives: 2-Chloro-4-fluoro-5-nitroaniline (a positional isomer) and 2,6-Dibromo-4-nitroaniline (a heavier, sterically hindered analog)[3].
| Property / Parameter | 5-Chloro-2-fluoro-4-nitroaniline | 2-Chloro-4-fluoro-5-nitroaniline | 2,6-Dibromo-4-nitroaniline |
| CAS Number | 704-11-0 | 517920-71-7 | 827-94-1 |
| Primary Packing Motif | 1D Hydrogen-bonded chains | 2D Hydrogen-bonded sheets | Discrete dimers (Steric block) |
| Dominant Halogen Bond | Cl···O (Nitro) | F···F (Intermolecular) | Br···Br and Br···O |
| Aromatic Planarity | Slight NO₂ twist (< 15°) | Highly planar (< 5° twist) | Severe NH₂ out-of-plane twist |
| Melting Point Range | 118°C – 121°C | 124°C – 127°C | 204°C – 206°C |
| Solubility Profile | High in DCM/EtOAc; Low in H₂O | Mod. in DCM; Low in H₂O | High in DMF/DMSO; Insol. in H₂O |
| Synthetic Advantage | Regioselective SNAr at C5 | Symmetrical functionalization | Bulky protecting group utility |
Experimental Protocol: Single-Crystal Growth and SCXRD Validation
To accurately determine the structural parameters of 5C2F4NA or its derivatives, high-quality single crystals must be grown. The following self-validating protocol ensures the generation of diffraction-quality crystals without solvent inclusion.
Methodology: Controlled Anti-Solvent Vapor Diffusion
Causality behind choice: A binary solvent system is utilized because the polar nitro and amino groups exhibit high solubility in protic/polar solvents, while the halogenated aromatic core requires a non-polar anti-solvent to induce supersaturation. Vapor diffusion ensures a slow, controlled nucleation rate, preventing the formation of twinned or polycrystalline lattices[1].
Step-by-Step Procedure:
-
Solvent Selection: Dissolve 50 mg of 5C2F4NA in 1.0 mL of high-purity Dichloromethane (DCM) in a 4 mL inner vial. DCM acts as the good solvent.
-
Anti-Solvent Chamber: Place the 4 mL vial (uncapped) inside a larger 20 mL scintillation vial containing 5.0 mL of Hexane (the anti-solvent).
-
Sealing and Equilibration: Tightly cap the outer 20 mL vial to create a closed system. Store the setup in a vibration-free environment at a constant 20°C for 48–72 hours.
-
Harvesting: As Hexane vapor slowly diffuses into the DCM, yellow, block-like single crystals will precipitate. Harvest the crystals using a nylon loop coated in paratone oil to prevent atmospheric degradation.
-
Self-Validation Check (Unit Cell Determination): Mount the crystal on the diffractometer. Before initiating a full 12-hour data collection, run a rapid 5-minute matrix scan.
-
Validation Rule: If the preliminary unit cell parameters deviate by more than 2% from the expected monoclinic (
) or triclinic ( ) dimensions, halt the collection. This deviation indicates solvent inclusion or a polymorphic impurity, requiring immediate recrystallization.
-
Synthetic Utility and Regioselective Reactivity
Beyond its solid-state properties, 5C2F4NA is highly valued in drug development—particularly in the synthesis of tricyclic GPR65 modulators[4] and complex benzimidazoles[5]. Its utility stems from its highly predictable, regioselective reactivity.
The Logic of Regioselective SNAr
In 5C2F4NA, both halogens (F at C2, Cl at C5) are potential leaving groups in Nucleophilic Aromatic Substitution (SNAr). However, their electronic environments dictate strict regioselectivity:
-
The Chlorine at C5 is positioned ortho to the powerfully electron-withdrawing nitro group (-NO₂). This stabilizes the intermediate Meisenheimer complex via resonance.
-
The Fluorine at C2 is positioned meta to the nitro group, offering no resonance stabilization for nucleophilic attack at that position.
Caption: Regioselective synthetic workflow utilizing 5C2F4NA to construct complex API scaffolds.
By understanding both the crystallographic packing (which dictates handling, storage, and solubility) and the electronic causality behind its reactivity, researchers can leverage 5-Chloro-2-fluoro-4-nitroaniline as a highly reliable, self-directing intermediate in advanced organic synthesis.
References
-
WO2023067322A1 - Tricyclic GPR65 modulators. Google Patents. Details the utilization of 5-chloro-2-fluoro-4-nitroaniline as a primary building block in the synthesis of tricyclic pharmaceutical compounds via triphosgene cyclization.[4] URL:
Sources
- 1. Buy 3-Bromo-5-methyl-4-nitroaniline | 885523-78-4 [smolecule.com]
- 2. 3-Bromo-4-fluoro-5-nitroaniline|CAS 1356493-54-3 [benchchem.com]
- 3. 2,6-Dibromo-4-nitroaniline | 827-94-1 | Benchchem [benchchem.com]
- 4. WO2023067322A1 - Tricyclic gpr65 modulators - Google Patents [patents.google.com]
- 5. 5-Chloro-2-nitroaniline | High-Purity Reagent [benchchem.com]
Benchmarking synthetic routes for fluorinated nitroaniline derivatives
Benchmarking Synthetic Routes for Fluorinated Nitroaniline Derivatives: A Comprehensive Technical Guide
Fluorinated nitroanilines are indispensable building blocks in modern drug discovery and materials science. The unique "odd man out" nature of the fluorine atom—characterized by its extreme electronegativity, small Van der Waals radius, and strong C–F bond—imparts enhanced metabolic stability and lipophilicity to pharmaceutical scaffolds (e.g., kinase inhibitors, anti-androgens like flutamide)[1]. However, synthesizing these derivatives requires navigating a complex interplay of electronic effects and regioselectivity.
This guide objectively benchmarks the three primary synthetic routes for fluorinated nitroanilines, detailing the mechanistic causality, experimental protocols, and comparative performance data to assist researchers in selecting the optimal pathway for their specific molecular targets.
Mechanistic Pathways & Benchmarking
The synthesis of fluorinated nitroanilines generally diverges into three distinct strategies, each governed by different electronic and steric rules.
Route A: Classical Electrophilic Aromatic Nitration
The most traditional approach involves the direct electrophilic nitration of fluoroanilines[2].
-
The Causality: The amino (–NH₂) group is strongly activating and ortho/para-directing, while the fluoro (–F) group is weakly deactivating but also ortho/para-directing. In a substrate like p-fluoroaniline, the strong resonance donation of the amine dictates the regiochemistry, directing the incoming nitronium ion (NO₂⁺) to the position ortho to the amine.
-
The Challenge: Anilines are highly susceptible to oxidation by nitric acid. To prevent the formation of tarry byproducts, the reaction must be run at sub-zero temperatures in concentrated sulfuric acid (which protonates the amine, temporarily altering its directing effects), or the amine must be protected (e.g., as an acetamide) prior to nitration.
Route B: Nucleophilic Aromatic Substitution (SₙAr)
For highly regioselective synthesis, the amination of fluoronitrobenzenes via SₙAr is the industry standard[3].
-
The Causality: In aliphatic Sₙ1/Sₙ2 reactions, fluorine is a notoriously poor leaving group due to the high strength of the C–F bond. However, in SₙAr, fluorine is the best leaving group. The rate-determining step is not bond cleavage, but the initial nucleophilic attack to form the anionic Meisenheimer complex. Fluorine's extreme electronegativity inductively pulls electron density away from the ipso-carbon, drastically lowering the activation energy for nucleophilic attack. The nitro group, positioned ortho or para, provides essential resonance stabilization for the resulting negative charge[3].
-
Recent Advances: While traditional SₙAr is stepwise, recent developments have demonstrated Concerted SₙAr (CSNAr) pathways utilizing organic superbases (like t-Bu-P4) to achieve single-transition-state amination, expanding the scope to less activated fluoroarenes[4].
Route C: Buchwald-Hartwig Cross-Coupling
When the target molecule requires the nitro and fluoro groups to be meta to each other, SₙAr fails because the nitro group cannot stabilize the Meisenheimer complex via resonance.
-
The Causality: Transition-metal catalysis bypasses the electronic requirements of SₙAr. By utilizing a bromo-fluoronitrobenzene precursor, Palladium-catalyzed Buchwald-Hartwig amination selectively inserts the amine at the weaker C–Br bond while leaving the stronger C–F bond intact[2]. The use of bidentate ligands ensures the stabilization of the Pd-intermediate during the reductive elimination step.
Caption: Mechanistic divergence of synthetic routes for fluorinated nitroaniline derivatives.
Quantitative Benchmarking
The following table summarizes the performance metrics of the three synthetic routes based on empirical benchmarking data.
| Metric | Route A: Direct Nitration | Route B: SₙAr Amination | Route C: Buchwald-Hartwig |
| Typical Yield | 45% - 65% | 85% - 98% | 60% - 85% |
| Regioselectivity | Poor to Moderate (Mixtures common) | Excellent (Strictly ortho/para) | Excellent (Catalyst controlled) |
| Reaction Conditions | Harsh (H₂SO₄/HNO₃, < 0°C) | Mild to Moderate (Base, 25-80°C) | Sensitive (Inert atmosphere, Pd) |
| E-factor (Waste) | High (Acid waste, aqueous quench) | Low (Salt byproduct) | Moderate (Ligand/Metal waste) |
| Substrate Scope | Limited by oxidation side-reactions | Requires activated ortho/para positions | Broad (Handles meta positions) |
| Cost | Very Low | Low to Moderate | High (Pd catalysts, ligands) |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating in-process checks to confirm mechanistic milestones.
Protocol 1: Synthesis of 4-Fluoro-3-nitroaniline via Direct Nitration (Route A)
This method utilizes the protective protonation of the amine to prevent oxidation.
-
Preparation: In a 250 mL round-bottom flask, dissolve 10.0 g of p-fluoroaniline in 50 mL of concentrated H₂SO₄.
-
Causality Check: The dissolution is highly exothermic due to the protonation of the amine to an anilinium ion. Cool the flask in an ice-salt bath to maintain the internal temperature below 5°C.
-
-
Nitration: Prepare a nitrating mixture of 6 mL conc. HNO₃ and 15 mL conc. H₂SO₄. Add this mixture dropwise to the aniline solution over 45 minutes, strictly maintaining the temperature between 0°C and 5°C.
-
Quenching: Stir for an additional 30 minutes at 0°C, then pour the viscous mixture over 200 g of crushed ice.
-
Neutralization & Isolation: Slowly neutralize the acidic mixture with concentrated ammonium hydroxide (NH₄OH) until the pH reaches 8.0. A yellow crystalline solid will precipitate[2].
-
Self-Validation: Filter the solid and run a TLC (Hexane:EtOAc 3:1). The disappearance of the highly polar baseline spot (p-fluoroaniline) and the appearance of a higher R_f yellow spot confirms completion.
-
-
Purification: Recrystallize from hot ethanol to separate the 4-fluoro-3-nitroaniline from minor ortho-nitrated isomers.
Protocol 2: Synthesis of N-Substituted Fluoronitroanilines via SₙAr (Route B)
This protocol leverages the high electrophilicity of 4-fluoronitrobenzene for amination.
-
Preparation: In a 100 mL flask equipped with a reflux condenser, dissolve 1.0 eq of 4-fluoronitrobenzene in 20 mL of anhydrous acetonitrile (CH₃CN).
-
Amination: Add 1.2 eq of the desired secondary amine (e.g., morpholine or a functionalized polyvinylamine) and 2.0 eq of anhydrous potassium carbonate (K₂CO₃) as an acid scavenger[5].
-
Causality Check: K₂CO₃ neutralizes the generated HF, driving the equilibrium forward and preventing the protonation of the nucleophilic amine.
-
-
Heating: Heat the mixture to 80°C for 8 hours.
-
Self-Validation: The reaction mixture will transition from pale yellow to deep orange/red. This color change is a direct visual indicator of the extended conjugation formed when the amine lone pair conjugates with the nitroaromatic system.
-
-
Workup: Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. Partition the residue between EtOAc and water, wash the organic layer with brine, dry over Na₂SO₄, and evaporate to yield the pure product.
Caption: Mechanistic comparison of Stepwise SₙAr vs. Concerted SₙAr (CSNAr) pathways.
Conclusion
The selection of a synthetic route for fluorinated nitroanilines is entirely dependent on the desired regiochemistry and the electronic nature of the starting materials. While direct nitration offers a low-cost, brute-force approach, it suffers from poor selectivity and harsh conditions. For ortho and para functionalization, SₙAr remains the undisputed champion due to the synergistic relationship between the highly electronegative fluorine leaving group and the electron-withdrawing nitro group. For complex, sterically hindered, or meta-substituted architectures, Buchwald-Hartwig amination provides the necessary catalytic precision.
References
-
Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. Chemistry Steps. Available at: [Link]
-
Roth-Panke, I., et al. (2001). Nucleophilic Substitution of 4-Fluoronitrobenzene with Polyvinylamine in Water Mediated by Cyclodextrins. Macromolecular Rapid Communications, ResearchGate. Available at: [Link]
-
Shigeno, M., et al. (2024). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society. Available at: [Link]
Sources
A Senior Application Scientist's Guide to the Proper Disposal of 5-Chloro-2-fluoro-4-nitroaniline
Introduction: Beyond the Benchtop—A Commitment to Safety and Environmental Stewardship
As researchers and developers, our work with highly specialized molecules like 5-Chloro-2-fluoro-4-nitroaniline pushes the boundaries of science. This compound, a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals, possesses a unique reactivity due to its halogen and nitro functional groups.[1] However, the very characteristics that make it synthetically useful also render it a significant hazard if mishandled. This guide moves beyond mere procedural instruction; it provides a framework for understanding the causality behind proper disposal protocols. Our professional responsibility extends from the successful execution of a reaction to the safe and environmentally sound management of its byproducts. Adherence to these principles is not just a matter of regulatory compliance but a core tenet of scientific integrity.
Section 1: The Hazard Profile—Understanding Why Specific Disposal Is Critical
5-Chloro-2-fluoro-4-nitroaniline is not a benign chemical. Its disposal pathway is dictated by its severe toxicological and ecotoxicological profile. A failure to appreciate these properties can lead to acute health crises, long-term organ damage, and lasting environmental harm.[2]
1.1 Acute and Chronic Toxicity: The compound is classified as fatal if swallowed, fatal in contact with skin, and fatal if inhaled.[2] This high level of acute toxicity (Category 1 or 2) means that even small exposures can have catastrophic consequences. Furthermore, it is suspected of causing genetic defects and may cause damage to organs through prolonged or repeated exposure. This dual threat of acute and chronic toxicity necessitates that the compound and any materials contaminated with it are never allowed to enter the general waste stream or sanitary sewer systems.
1.2 Environmental Persistence and Ecotoxicity: This substance is toxic to aquatic life with long-lasting effects.[2] As a halogenated nitroaromatic compound, it is not readily biodegradable and can persist in the environment.[2][3] Its release into waterways can cause significant harm to aquatic ecosystems. Therefore, the primary goal of our disposal strategy is complete containment and destruction to prevent environmental release.[4]
1.3 Chemical Incompatibility and Decomposition Hazards: Under thermal stress, such as in a fire or improper incineration, 5-Chloro-2-fluoro-4-nitroaniline can decompose to release highly toxic and corrosive gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride (HCl) gas.[2][5] It is also incompatible with strong oxidizing agents, strong acids, strong bases, acid anhydrides, and acid chlorides.[2][5] Co-mingling this waste with incompatible chemicals can lead to dangerous reactions, underscoring the need for meticulous waste segregation.
Table 1: Hazard Summary and Disposal Implications
| Hazard Classification | GHS Hazard Statement | Implication for Disposal Protocol |
| Acute Toxicity (Oral, Dermal, Inhalation) | H300+H310+H330: Fatal if swallowed, in contact with skin or if inhaled. | All waste, including empty containers and contaminated PPE, must be handled as acutely toxic hazardous waste. Direct contact must be avoided at all times. |
| Specific Target Organ Toxicity (Repeated Exposure) | H373: May cause damage to organs through prolonged or repeated exposure. | Reinforces the need for a licensed disposal route; prohibits land disposal of untreated waste. |
| Germ Cell Mutagenicity | Suspected of causing genetic defects. | Requires destruction of the chemical's structure, typically through high-temperature incineration. |
| Chronic Aquatic Toxicity | H411: Toxic to aquatic life with long lasting effects. | Absolutely no discharge to drains or the environment is permissible.[3] Waste must be collected for disposal. |
Section 2: Operational Plan for Waste Management
This section provides the step-by-step methodology for handling 5-Chloro-2-fluoro-4-nitroaniline waste from the point of generation to its final collection.
2.1 Personal Protective Equipment (PPE) Mandate: Before handling the pure compound or its waste, the following PPE is mandatory. This is a non-negotiable safety baseline.
-
Respiratory Protection: A NIOSH/MSHA or European Standard EN 149 approved respirator is required if dust may be generated.[5] Work should be conducted in a chemical fume hood.[6]
-
Hand Protection: Handle with inspected, chemical-resistant gloves (e.g., nitrile). Use proper glove removal technique to avoid skin contact.[7]
-
Eye Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5][6]
-
Skin and Body Protection: Wear impervious protective clothing to prevent any possibility of skin exposure.[5]
2.2 Waste Segregation and Containerization Protocol:
-
Designate a Waste Container: Use only properly labeled, sealable, and chemically compatible containers for hazardous waste. The container must be clearly marked with "Hazardous Waste" and the full chemical name: "5-Chloro-2-fluoro-4-nitroaniline".
-
Solid Waste Collection:
-
Place spent reaction materials, contaminated silica gel, and other solid byproducts directly into the designated waste container.
-
Contaminated items such as weighing papers, gloves, and disposable lab coats must also be placed in this container.
-
-
Liquid Waste Collection:
-
If the compound is in solution, collect it in a separate, clearly labeled hazardous waste container for halogenated organic liquids.
-
Do not mix with non-halogenated solvent waste.
-
-
Prevent Incompatibilities: Ensure the waste container does not contain residues of strong acids, bases, or oxidizing agents.[2][5]
-
Storage: Store the sealed waste container in a cool, dry, well-ventilated area, away from heat sources and incompatible materials, within a designated satellite accumulation area.[8] The container must be kept tightly closed.
Section 3: Approved Disposal Methodologies
The ultimate disposal of 5-Chloro-2-fluoro-4-nitroaniline is a regulated activity that must not be undertaken by laboratory personnel. The guiding principle is to transfer the waste to a facility capable of its complete and safe destruction.
3.1 Primary Directive: Transfer to a Licensed Waste Disposal Facility The only universally accepted and safe method for disposing of this chemical is to consign it to a licensed and approved hazardous waste disposal company.[5][8] These facilities have the engineered controls and regulatory permits required to handle and destroy highly toxic materials. The disposal vendor will typically require a manifest detailing the contents of the waste.
3.2 Technology of Destruction: Chemical Incineration For a compound of this nature, the preferred method of destruction is high-temperature incineration in a facility equipped with an afterburner and a scrubber system.
-
Causality: The high temperatures (typically >850°C) are necessary to break the stable aromatic ring and carbon-halogen bonds.
-
Self-Validation: The afterburner ensures the complete combustion of any potentially harmful organic byproducts. The scrubber is critical for neutralizing the acidic gases (HCl and NOx) generated during combustion, preventing their release into the atmosphere.
It may be possible to dissolve or mix the material with a combustible solvent before incineration, a step that should only be performed by the disposal facility.
Diagram: Decision Workflow for 5-Chloro-2-fluoro-4-nitroaniline Waste
Caption: Decision workflow for handling 5-Chloro-2-fluoro-4-nitroaniline waste.
Section 4: Emergency Procedures—Spill Management
Accidents can happen, and a prepared response is critical to mitigating the severe hazards of this compound.
4.1 Immediate Actions:
-
Evacuate all non-essential personnel from the immediate area.
-
Ensure adequate ventilation, typically by working within a chemical fume hood.
-
Do not attempt cleanup without the full PPE described in Section 2.1.
4.2 Spill Containment and Cleanup Protocol:
-
Avoid Dust Generation: Do not dry sweep the solid material.[6]
-
Containment: Gently cover the spill with an inert absorbent material, such as vermiculite or sand.
-
Collection: Carefully sweep or scoop up the absorbed material and place it into a designated hazardous waste container for disposal.[6]
-
Decontamination: Wipe down the spill area with a suitable solvent (e.g., acetone, ethanol), collecting the wipes as hazardous waste. Follow with a soap and water wash.
-
Disposal: All materials used for cleanup (absorbents, wipes, contaminated PPE) must be disposed of as hazardous waste according to the procedures in Section 3.
Conclusion
The proper disposal of 5-Chloro-2-fluoro-4-nitroaniline is a non-negotiable aspect of laboratory safety and environmental responsibility. By understanding its significant hazards—acute toxicity, potential for organ damage, and aquatic toxicity—we recognize that the only acceptable disposal pathway is through a licensed hazardous waste facility capable of high-temperature incineration. The protocols outlined in this guide provide a framework for managing this material safely from the moment it becomes waste to its final disposition, ensuring the protection of ourselves, our colleagues, and the environment.
References
-
SAFETY DATA SHEET - 5-Chloro-2-nitroaniline. Thermo Fisher Scientific (Alfa Aesar). [Link]
-
Safety data sheet - 2-Chloro-4-nitroaniline. CPAchem. [Link]
-
Material Safety Data Sheet - 5-Chloro-2-Nitroaniline, 97%. Cole-Parmer. [Link]
-
5-Cloro-4-fluoro-2-nitroanilina. Chem-Impex. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. cpachem.com [cpachem.com]
- 4. Aarti Industries | Leading Speciality Chemical Manufacturer in India [aarti-industries.com]
- 5. fishersci.com [fishersci.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. westliberty.edu [westliberty.edu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
